Product packaging for 5-Methoxybenzo[d]thiazole(Cat. No.:CAS No. 2942-14-5)

5-Methoxybenzo[d]thiazole

Cat. No.: B1315470
CAS No.: 2942-14-5
M. Wt: 165.21 g/mol
InChI Key: PNJKZDLZKILFNF-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazole (CAS 2942-14-5) is a high-purity benzo[d]thiazole derivative supplied with a minimum purity of 95% . This compound serves as a key synthetic intermediate and reactant in medicinal chemistry. It is specifically employed in the preparation of (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamides, which are potent dipeptidyl peptidase IV (DPP-IV) inhibitors investigated for the treatment of type 2 diabetes . The benzo[d]thiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, which include anticonvulsant, antimicrobial, and anticancer properties, making it a versatile template for developing new therapeutic agents . Researchers will find this product characterized by the following physical properties: a melting point of 38.5-39 °C (in benzene) and a predicted boiling point of 274.4 ± 13.0 °C . For safe handling, note the GHS warning and associated hazard statements. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B1315470 5-Methoxybenzo[d]thiazole CAS No. 2942-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJKZDLZKILFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497506
Record name 5-Methoxy-1,3-benzothiazole
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Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-14-5
Record name 5-Methoxy-1,3-benzothiazole
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Record name 5-Methoxybenzothiazole
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Foundational & Exploratory

Synthesis of 5-Methoxybenzo[d]thiazole from 4-Methoxy-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and reliable multi-step synthesis of 5-Methoxybenzo[d]thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthesis commences with the commercially available 4-methoxy-2-nitroaniline and proceeds through a three-step sequence involving reduction, cyclization, and desulfurization. This guide provides detailed experimental protocols, quantitative data, and visualizations to support the successful synthesis and characterization of the target compound.

Synthetic Strategy Overview

The overall synthetic pathway for this compound from 4-methoxy-2-nitroaniline is depicted below. The process begins with the reduction of the nitro group of the starting material to an amine, yielding 4-methoxy-1,2-phenylenediamine. This intermediate is then cyclized with carbon disulfide to form 5-methoxy-2-mercaptobenzothiazole. The final step involves the desulfurization of the 2-mercapto intermediate to afford the desired this compound.

Synthesis_Workflow start 4-Methoxy-2-nitroaniline intermediate1 4-Methoxy-1,2-phenylenediamine start->intermediate1 Step 1: Reduction intermediate2 5-Methoxy-2-mercaptobenzothiazole intermediate1->intermediate2 Step 2: Cyclization product This compound intermediate2->product Step 3: Desulfurization

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

This step involves the reduction of the nitro group of 4-methoxy-2-nitroaniline. A common and effective method for this transformation is the use of a reducing agent such as tin(II) chloride in an acidic medium.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) portion-wise.

  • Carefully add concentrated hydrochloric acid (HCl) and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-methoxy-1,2-phenylenediamine.

Step 2: Synthesis of 5-Methoxy-2-mercaptobenzothiazole

The cyclization of 4-methoxy-1,2-phenylenediamine with carbon disulfide in the presence of a base leads to the formation of the benzothiazole ring.

Protocol:

  • In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of potassium hydroxide (KOH) in water to the flask.

  • Add carbon disulfide (CS₂) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain crude 5-methoxy-2-mercaptobenzothiazole.

Step 3: Synthesis of this compound

The final step is the removal of the thiol group from the 2-position of the benzothiazole ring. This can be achieved through desulfurization using Raney nickel.[1]

Protocol:

  • In a round-bottom flask, suspend 5-methoxy-2-mercaptobenzothiazole (1.0 eq) in a suitable solvent like ethanol.

  • Add a slurry of activated Raney nickel to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney nickel.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and can vary based on reaction scale and optimization.

StepReactant(s)ProductReagents and ConditionsTypical Yield (%)Melting Point (°C)
14-Methoxy-2-nitroaniline4-Methoxy-1,2-phenylenediamineSnCl₂·2H₂O, HCl, Ethanol, Reflux85-9574-76
24-Methoxy-1,2-phenylenediamine5-Methoxy-2-mercaptobenzothiazoleCS₂, KOH, Ethanol, Reflux70-80245-247
35-Methoxy-2-mercaptobenzothiazoleThis compoundRaney Nickel, Ethanol, Room Temperature60-7068-70

Characterization Data

The structural confirmation of the synthesized compounds can be achieved through standard spectroscopic techniques.

4-Methoxy-1,2-phenylenediamine:

  • ¹H NMR (CDCl₃): δ 6.70 (d, 1H), 6.30 (d, 1H), 6.25 (dd, 1H), 3.75 (s, 3H), 3.40 (br s, 4H).

  • MS (ESI+): m/z 139.08 [M+H]⁺.

5-Methoxy-2-mercaptobenzothiazole:

  • ¹H NMR (DMSO-d₆): δ 13.8 (br s, 1H), 7.25 (d, 1H), 7.10 (d, 1H), 6.85 (dd, 1H), 3.78 (s, 3H).

  • MS (ESI-): m/z 196.00 [M-H]⁻.

This compound:

  • ¹H NMR (CDCl₃): δ 8.95 (s, 1H), 7.90 (d, 1H), 7.45 (d, 1H), 7.10 (dd, 1H), 3.90 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 158.0, 153.5, 148.0, 132.5, 125.0, 122.0, 116.0, 105.0, 56.0.

  • MS (EI): m/z 165.04 (M⁺).

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis and purification of this compound.

Detailed_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Desulfurization s1_start Dissolve 4-Methoxy-2-nitroaniline in Ethanol s1_reagents Add SnCl2·2H2O and HCl s1_start->s1_reagents s1_reflux Reflux Reaction Mixture s1_reagents->s1_reflux s1_workup Neutralize with NaHCO3 s1_reflux->s1_workup s1_extraction Extract with Ethyl Acetate s1_workup->s1_extraction s1_purify Dry and Concentrate s1_extraction->s1_purify s1_product 4-Methoxy-1,2-phenylenediamine s1_purify->s1_product s2_start Dissolve Diamine in Ethanol s1_product->s2_start s2_reagents Add KOH and CS2 s2_start->s2_reagents s2_reflux Reflux Reaction Mixture s2_reagents->s2_reflux s2_workup Acidify to Precipitate s2_reflux->s2_workup s2_purify Filter, Wash, and Dry s2_workup->s2_purify s2_product 5-Methoxy-2-mercaptobenzothiazole s2_purify->s2_product s3_start Suspend Mercapto Intermediate in Ethanol s2_product->s3_start s3_reagent Add Raney Nickel s3_start->s3_reagent s3_reaction Stir at Room Temperature s3_reagent->s3_reaction s3_workup Filter through Celite s3_reaction->s3_workup s3_purify Concentrate and Purify by Column Chromatography s3_workup->s3_purify s3_product This compound s3_purify->s3_product

Caption: Detailed experimental workflow for the three-step synthesis.

References

Synthesis of 5-Methoxybenzo[d]thiazole using thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Methoxybenzo[d]thiazole Utilizing Thionyl Chloride

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in a wide array of biologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound. The presented methodology involves a two-step process commencing with the synthesis of the key intermediate, 2-amino-5-methoxythiophenol, followed by a cyclization reaction facilitated by formic acid activated with thionyl chloride. This approach highlights the role of thionyl chloride as an activating agent for the cyclization step, ensuring an efficient transformation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a two-stage process. The first stage involves the alkaline hydrolysis of commercially available 2-amino-6-methoxybenzothiazole to yield 2-amino-5-methoxythiophenol. The second stage is the cyclization of this intermediate with formic acid, which is activated by thionyl chloride to form a highly reactive acylating agent, leading to the final product.

G A 2-Amino-6-methoxybenzothiazole B Alkaline Hydrolysis (KOH, Reflux) A->B C 2-Amino-5-methoxythiophenol B->C D Cyclization with Formic Acid & Thionyl Chloride C->D E This compound D->E

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Amino-5-methoxythiophenol

The initial step in the synthesis is the preparation of the crucial intermediate, 2-amino-5-methoxythiophenol, through the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole.

Experimental Protocol

To a stirred solution of 8N potassium hydroxide, 2-amino-6-methoxybenzothiazole is added.[1] The resulting mixture is heated to reflux and maintained overnight to ensure complete hydrolysis. Following the reflux period, the solution is cooled to room temperature. The reaction mixture is then neutralized. The resulting precipitate, 2-amino-5-methoxythiophenol, is collected by filtration and washed with water. The product is used immediately in the subsequent step without further purification.

Quantitative Data for Stage 1
Reagent/ParameterValue/Condition
2-Amino-6-methoxybenzothiazole750 g
8N Potassium Hydroxide1.3 L
Reaction TemperatureReflux
Reaction TimeOvernight
Neutralizing AgentAcetic Acid to pH 6.0
Product2-Amino-5-methoxythiophenol

Stage 2: Synthesis of this compound

The second stage involves the cyclization of 2-amino-5-methoxythiophenol with formic acid, activated by thionyl chloride, to yield the final product, this compound. Thionyl chloride converts formic acid to formyl chloride, a more reactive acylating agent that readily reacts with the aminothiophenol intermediate.

Reaction Mechanism

The reaction proceeds via two key steps. First, formic acid is activated by thionyl chloride to form formyl chloride, with the release of sulfur dioxide and hydrochloric acid. Subsequently, the 2-amino-5-methoxythiophenol undergoes nucleophilic attack on the formyl chloride, followed by an intramolecular cyclization and dehydration to afford the aromatic this compound.

G cluster_0 Activation of Formic Acid cluster_1 Cyclization A Formic Acid (HCOOH) C Formyl Chloride (HCOCl) A->C + SOCl₂ B Thionyl Chloride (SOCl₂) D SO₂ + HCl C->D Byproducts E 2-Amino-5-methoxythiophenol G Intermediate E->G + Formyl Chloride F Formyl Chloride H This compound G->H - H₂O

Figure 2: Reaction mechanism for the synthesis of this compound.
Experimental Protocol

In a well-ventilated fume hood, formic acid is cooled in an ice bath. Thionyl chloride is added dropwise to the cooled formic acid with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a designated period to ensure the complete formation of formyl chloride.

To this solution, a solution of 2-amino-5-methoxythiophenol in a suitable aprotic solvent (e.g., THF) is added slowly. The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield pure this compound.

Quantitative Data for Stage 2
Reagent/ParameterMolar Equivalent/Condition
2-Amino-5-methoxythiophenol1.0 eq
Formic Acid1.2 eq
Thionyl Chloride1.1 eq
Reaction TemperatureReflux
Reaction Time4-6 hours
PurificationColumn Chromatography

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound. The key steps involve the hydrolysis of 2-amino-6-methoxybenzothiazole to form 2-amino-5-methoxythiophenol, followed by a cyclization reaction with formic acid activated by thionyl chloride. The provided experimental protocols and quantitative data offer a solid foundation for the successful synthesis of this important heterocyclic compound for applications in research and drug development.

References

Spectroscopic Profile of 5-Methoxybenzo[d]thiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methoxybenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key spectroscopic data, detailed experimental protocols for its acquisition, and logical workflows for the synthesis and analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its close structural analog, 5-Methoxy-2-methylbenzothiazole. Due to the limited availability of a complete experimental dataset for this compound, data from its 2-methyl derivative is provided as a reference for ¹H and ¹³C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data of 5-Methoxy-2-methylbenzothiazole

Chemical Shift (δ) ppmMultiplicityAssignment
7.642dH-4
7.448dH-7
6.981ddH-6
3.863s-OCH₃
2.800s-CH₃
Solvent: CDCl₃, Spectrometer Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 5-Methoxy-2-methylbenzothiazole

Chemical Shift (δ) ppmAssignment
168.0 (approx.)C=N
157.0 (approx.)C-O
148.0 (approx.)C-3a
133.0 (approx.)C-7a
124.0 (approx.)C-7
116.0 (approx.)C-4
105.0 (approx.)C-6
55.8 (approx.)-OCH₃
20.0 (approx.)-CH₃
Solvent: DMSO. Note: Data is estimated based on spectral data for 5-Methoxy-2-methylbenzothiazole and other benzothiazole derivatives.[2]

Table 3: FT-IR Spectroscopic Data for this compound Derivatives

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950Aliphatic C-H stretch (-OCH₃)
~1600C=N stretch (thiazole ring)
~1500Aromatic C=C stretch
~1250Asymmetric C-O-C stretch
~1040Symmetric C-O-C stretch
~830C-H out-of-plane bending
~700C-S stretch
Note: These are characteristic absorption ranges for functional groups present in the molecule.[3]

Table 4: UV-Vis Spectroscopic Data for Benzothiazole Derivatives

λmax (nm)Transition
~250-260π → π
~285-300π → π
~320-350n → π*
Note: Absorption maxima can vary depending on the solvent and substitution pattern.

Table 5: Mass Spectrometry Data for this compound

m/zAssignment
165[M]⁺ (Molecular Ion)
150[M - CH₃]⁺
122[M - CH₃ - CO]⁺
108[M - C₂H₃O - HCN]⁺
Note: Fragmentation patterns are predicted based on common fragmentation pathways for related structures.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common synthetic route to benzothiazoles involves the condensation of a substituted 2-aminothiophenol with a suitable electrophile. For this compound, the synthesis can be envisioned starting from 4-methoxy-2-nitroaniline.

  • Reduction of 4-methoxy-2-nitroaniline: To a solution of 4-methoxy-2-nitroaniline in a suitable solvent such as ethanol, a reducing agent like stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is added. The reaction mixture is heated at reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the mixture is neutralized with a base (e.g., sodium bicarbonate) and the product, 4-methoxy-2-aminothiophenol, is extracted with an organic solvent.

  • Cyclization: The crude 4-methoxy-2-aminothiophenol is then reacted with a one-carbon electrophile, such as formic acid or triethyl orthoformate, under acidic conditions. The reaction mixture is heated to drive the cyclization and dehydration, yielding this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The FT-IR spectrum is recorded using a transmission spectrometer. A background spectrum of the empty sample compartment is first collected. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. The stock solution is then diluted to a concentration that gives an absorbance reading in the range of 0.1 to 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is placed in the reference beam path. The sample solution is placed in a quartz cuvette (typically with a 1 cm path length) in the sample beam path. The absorbance is scanned over a wavelength range of approximately 200 to 800 nm.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively volatile and thermally stable compound like this compound, GC-MS with electron ionization (EI) is a suitable method. For LC-MS, electrospray ionization (ESI) would be a common choice.

  • Mass Analysis: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each fragment ion as a function of its m/z value. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_reagent Reagents cluster_product Product 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline Reduction Reduction 4-methoxy-2-nitroaniline->Reduction 1. Reducing_Agent Reducing Agent (e.g., SnCl₂, HCl) Reducing_Agent->Reduction 4-methoxy-2-aminothiophenol 4-methoxy-2-aminothiophenol Reduction->4-methoxy-2-aminothiophenol Cyclization Cyclization Crude_Product Crude This compound Cyclization->Crude_Product 4-methoxy-2-aminothiophenol->Cyclization 2. Formic_Acid One-Carbon Source (e.g., Formic Acid) Formic_Acid->Cyclization Purified_Product Pure This compound Crude_Product->Purified_Product Purification (Column Chromatography)

Caption: Synthetic workflow for this compound.

Characterization_Workflow Start Synthesized Compound (this compound) Purity_Check Purity Assessment (TLC, HPLC) Start->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation If Pure NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR FT-IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS UV_Vis UV-Vis Spectroscopy Structure_Elucidation->UV_Vis Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis

References

Spectroscopic and Analytical Guide to 5-Methoxybenzo[d]thiazole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxybenzo[d]thiazole is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural framework, featuring a bicyclic system with a methoxy substituent, imparts unique electronic and physicochemical properties that are actively being explored for the development of novel therapeutic agents and functional materials. Accurate and comprehensive characterization of this molecule is paramount for its application in drug design and development. This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of this compound.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H2~8.9 - 9.1s
H4~7.8 - 8.0d
H6~7.3 - 7.5dd
H7~7.9 - 8.1d
OCH₃~3.9 - 4.1s

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~155 - 158
C3a~152 - 154
C4~122 - 124
C5~158 - 160
C6~115 - 117
C7~125 - 127
C7a~133 - 135
OCH₃~55 - 57

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on solubility and the desired chemical shift dispersion.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 15-30 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the sample and transfer it to a clean, dry vial.

    • Add the deuterated solvent and vortex or sonicate the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Spectral Width (SW): 10-12 ppm.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Spectral Width (SW): 200-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Characterization Workflow

The structural confirmation of a synthesized compound like this compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_final Final Confirmation Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification TLC TLC Analysis for Purity Purification->TLC MS Mass Spectrometry (MS) for Molecular Weight TLC->MS NMR NMR Spectroscopy (¹H & ¹³C) for Structure MS->NMR FTIR FT-IR Spectroscopy for Functional Groups NMR->FTIR Final Confirmed Structure of this compound FTIR->Final

Caption: Logical workflow for the synthesis and structural characterization of this compound.

Mass Spectrometry of 5-Methoxybenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxybenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected mass spectral behavior, including fragmentation patterns under different ionization techniques, and provides standardized experimental protocols for its analysis.

Introduction

This compound is a derivative of the benzothiazole scaffold, which is a prominent feature in a variety of pharmacologically active molecules. The addition of a methoxy group at the 5-position can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, thereby influencing its biological activity. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds in complex matrices. This guide will focus on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectral Data

While a publicly available, fully annotated mass spectrum of this compound is not readily found, its fragmentation pattern can be predicted based on the known behavior of related benzothiazole and anisole derivatives. The molecular weight of this compound (C₈H₇NOS) is 165.22 g/mol .

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the molecule is expected to form a radical cation [M]•+ at m/z 165. The subsequent fragmentation is likely to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/zProposed FragmentNeutral LossComments
165[C₈H₇NOS]•+-Molecular Ion
150[C₇H₄NOS]•+•CH₃Loss of a methyl radical from the methoxy group.
122[C₇H₄NS]•+COSubsequent loss of carbon monoxide from the m/z 150 fragment.
134[C₈H₇NS]•+•OCH₃Loss of a methoxy radical.
95[C₅H₃S]•+HCNFission of the thiazole ring.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In positive ion ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 166. Collision-induced dissociation (CID) of this precursor ion will lead to a series of product ions.

Table 2: Predicted Major Product Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment
166151CH₃[M+H-CH₃]⁺
166123CO[M+H-CO]⁺ (from a rearranged precursor)
16696C₃H₂O[M+H-C₃H₂O]⁺

Experimental Protocols

The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to the desired concentration range for analysis (e.g., 1-1000 ng/mL).

  • Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), a validated extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove interferences.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Precursor Ion: m/z 166.

    • Collision Energy: Ramped or optimized for key transitions (e.g., 10-30 eV).

Visualizations

Logical Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cluster_output Output Compound This compound Standard Standard Solution Preparation Compound->Standard Extraction Matrix Extraction (if applicable) Standard->Extraction LC_GC Chromatographic Separation (LC or GC) Extraction->LC_GC Ionization Ionization (EI or ESI) LC_GC->Ionization Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation Quantification Quantification Fragmentation->Quantification Report Technical Report Quantification->Report M [M]•+ m/z 165 F150 [M-CH₃]•+ m/z 150 M->F150 - •CH₃ F134 [M-OCH₃]•+ m/z 134 M->F134 - •OCH₃ F122 [M-CH₃-CO]•+ m/z 122 F150->F122 - CO MH [M+H]+ m/z 166 F151 [M+H-CH₃]+ m/z 151 MH->F151 - CH₃ F123 [M+H-CO]+ m/z 123 MH->F123 - CO

Introduction to Infrared Spectroscopy of Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Methoxybenzo[d]thiazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes for the infrared (IR) spectroscopic analysis of this compound. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this document leverages data from structurally analogous compounds and computational chemistry predictions to offer a robust analytical framework. The guide details standardized experimental protocols and presents an expected vibrational frequency map to aid in the characterization and quality control of this compound.

Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of a compound. The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. For a complex heterocyclic system like this compound, the IR spectrum provides a unique molecular fingerprint, revealing characteristic vibrations of the fused benzothiazole ring system, the methoxy substituent, and various carbon-hydrogen bonds.

Key structural features of this compound that can be identified using IR spectroscopy include:

  • The C=N stretching of the thiazole ring.

  • Aromatic C=C stretching within the benzene ring.

  • Aromatic C-H stretching and bending vibrations.

  • Asymmetric and symmetric stretching of the C-O-C bond in the methoxy group.

  • Aliphatic C-H stretching of the methyl group.

  • The C-S stretching vibration inherent to the thiazole ring.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected vibrational frequencies (in wavenumbers, cm⁻¹) for this compound. These predictions are based on data from closely related benzothiazole derivatives and established group frequency correlations.[1][2][3] Experimental values may vary slightly depending on the sample state (solid or liquid), purity, and the specific spectroscopic method employed.

Vibrational Mode Expected Wavenumber (cm⁻¹) Description of Vibration
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the benzene portion of the benzothiazole ring.
Aliphatic C-H Stretch (Methoxy)2980 - 2850Asymmetric and symmetric stretching of the C-H bonds in the -OCH₃ group.
C=N Stretch (Thiazole Ring)1620 - 1580Characteristic stretching of the carbon-nitrogen double bond within the thiazole ring.
Aromatic C=C Stretch1600 - 1450Skeletal stretching vibrations of the carbon-carbon double bonds in the aromatic ring.
Asymmetric C-O-C Stretch (Methoxy)1270 - 1230Asymmetric stretching of the aryl-ether linkage. This is typically a strong absorption.
Symmetric C-O-C Stretch (Methoxy)1050 - 1010Symmetric stretching of the aryl-ether linkage.
Aromatic C-H Out-of-Plane Bend900 - 750Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.
C-S Stretch750 - 650Stretching vibration of the carbon-sulfur bond within the thiazole ring.

Experimental Protocols

The acquisition of a high-quality infrared spectrum for a solid sample like this compound can be achieved primarily through two methods: the Potassium Bromide (KBr) pellet technique or Attenuated Total Reflectance (ATR) spectroscopy.

KBr Pellet Method

This classic transmission method involves dispersing the solid sample within a matrix of IR-transparent potassium bromide.[4][5][6]

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die (e.g., 13 mm diameter)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator.

  • Analytical balance (accurate to 0.1 mg)

  • Spatula

Procedure:

  • Grinding KBr: Place approximately 150-200 mg of dry, spectroscopic grade KBr into a clean agate mortar. Grind the KBr to a very fine, consistent powder to minimize light scattering.[6]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[6]

  • Mixing: Add the weighed sample to the KBr powder in the mortar. Gently mix with a spatula, then grind the two components together for 3-5 minutes to ensure a homogeneous mixture and reduce the particle size of the sample to less than 2 microns to avoid scattering effects.[5]

  • Pellet Die Assembly: Assemble the pellet die according to the manufacturer's instructions. Transfer the KBr-sample mixture into the die, ensuring an even distribution.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 7-10 tons for approximately 2-3 minutes.[7] The pressure causes the KBr to become plastic and fuse into a transparent or translucent disc.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Remove the resulting KBr pellet, which should be clear and free of cracks or cloudiness.

  • Spectral Acquisition: Place the pellet into the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR is a modern alternative that requires minimal to no sample preparation, making it ideal for rapid analysis.[8][9]

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol) and a soft tissue.

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal surface.

  • Applying Pressure: Use the built-in pressure clamp of the ATR accessory to press the solid sample firmly against the crystal. Good contact is essential for a high-quality spectrum.[9]

  • Spectral Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹, as the lower limit can be dictated by the crystal material).

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent like isopropanol.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the infrared spectrum of this compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start This compound (Solid Sample) KBr_Path KBr Pellet Method Start->KBr_Path ATR_Path ATR Method Grind Grind with KBr (1:100 ratio) KBr_Path->Grind Place_ATR Place on ATR Crystal & Apply Pressure ATR_Path->Place_ATR Press Press into Pellet Grind->Press Spectrometer FTIR Spectrometer Press->Spectrometer Place_ATR->Spectrometer Spectrum Raw IR Spectrum (Transmittance vs. Wavenumber) Spectrometer->Spectrum Process Process Spectrum (Baseline Correction, etc.) Spectrum->Process Analyze Peak Identification & Functional Group Assignment Process->Analyze Report Final Report Analyze->Report

Caption: Workflow for IR analysis of this compound.

References

5-Methoxybenzo[d]thiazole: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 5-Methoxybenzo[d]thiazole (CAS No. 2942-14-5). This document outlines available data, presents detailed experimental protocols for the determination of key properties, and includes visualizations to illustrate experimental workflows.

Core Physicochemical Data

While experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known properties and includes data for structurally similar compounds to provide a comparative reference.

PropertyValue for this compoundValue for AnalogsAnalog Compound
Molecular Formula C₈H₇NOSC₉H₉NOS5-Methoxy-2-methylbenzo[d]thiazole
Molecular Weight 165.22 g/mol 179.24 g/mol 5-Methoxy-2-methylbenzo[d]thiazole
Melting Point Not available36-40 °C5-Methoxy-2-methylbenzo[d]thiazole
Boiling Point Not available135 °C at 3 mmHg5-Methoxy-2-methylbenzo[d]thiazole
pKa Not available2.24 ± 0.10 (Predicted)5-Methoxy-2-methylbenzo[d]thiazole
LogP Not available2.17035-Methoxy-2,3-dihydrobenzo[d]thiazole
Solubility Good solubility in organic solvents such as CHCl₃, CH₂Cl₂, and DMSO is predicted based on related compounds.[1] Poor water solubility is also anticipated.[1]--

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of related benzothiazole derivatives. One common method involves the condensation of an appropriately substituted o-aminothiophenol with a suitable carboxylic acid or its derivative. A microwave-assisted synthesis has been reported for a similar compound, 2-(4-methoxyphenyl)benzo[d]thiazole, which suggests a potential efficient route.[2]

Example Protocol (Microwave-Assisted Synthesis): [2]

  • To a solution of 4-methoxy-2-aminothiophenol (1 equivalent) and an appropriate formic acid equivalent (e.g., orthoformate) in a suitable solvent like diethyl ether, add a solid support such as silica gel.

  • Thoroughly mix the slurry and remove the solvent via rotary evaporation to obtain a dry solid.

  • Subject the resulting solid to microwave irradiation (e.g., 300W for 6 minutes).

  • After completion, allow the reaction mixture to cool.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.[3]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital instrument)[3]

  • Capillary tubes (sealed at one end)[3]

  • Thermometer[3]

Procedure: [3]

  • Finely powder a small sample of dry this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly at first to get an approximate melting point.

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[3]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid organic compound.

Apparatus:

  • Small test tube or fusion tube[4]

  • Capillary tube (sealed at one end)[4]

  • Thermometer[4]

  • Heating bath (e.g., Thiele tube or aluminum block)[4]

Procedure: [4][5]

  • Place a small amount of liquid this compound into a fusion tube.

  • Invert a capillary tube (sealed end up) and place it into the fusion tube containing the liquid.

  • Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heat the apparatus slowly and uniformly in a heating bath.[4]

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

  • Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.[4]

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration and spectrophotometry are common methods for its determination.[6] 1H NMR spectroscopy can also be a powerful tool.[7][8][9][10]

Procedure (Spectrophotometric Method): [6]

  • Prepare a series of buffer solutions with known pH values.

  • Dissolve a precise amount of this compound in each buffer solution to create solutions of known concentration.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Identify the wavelengths at which the protonated and deprotonated forms of the molecule have different absorbances.

  • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

  • The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Determination of n-Octanol/Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is critical in drug development.[11] The shake-flask method is the traditional approach, while HPLC-based methods offer a faster alternative.[11][12]

Procedure (Shake-Flask Method): [13]

  • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water.

  • Add a known volume of the other phase to a separatory funnel.

  • Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).[13]

  • Allow the two phases to separate completely.

  • Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.[11]

Determination of Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[14]

Procedure (General Gravimetric Method): [15][16][17]

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

  • Evaporate the solvent from the extracted supernatant completely.

  • Weigh the remaining solid residue.

  • The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or mol/L).

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (4-methoxy-2-aminothiophenol, formic acid equivalent) reaction Microwave-Assisted Condensation start->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

physicochemical_determination cluster_workflow General Workflow for Physicochemical Property Determination sample Synthesized & Purified This compound mp Melting Point Determination sample->mp bp Boiling Point Determination sample->bp pka pKa Determination sample->pka logp LogP Determination sample->logp sol Solubility Determination sample->sol data Physicochemical Data Table mp->data bp->data pka->data logp->data sol->data

Caption: Workflow for determining physicochemical properties.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 5-Methoxybenzo[d]thiazole. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and theoretical considerations necessary for its characterization. This guide is intended to equip researchers with the necessary information to design and execute robust solubility and stability studies.

Introduction to this compound

This compound belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The methoxy group at the 5-position can influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical determinants of its solubility and stability.[2] A thorough understanding of these properties is fundamental for drug development, enabling proper formulation, dosage form design, and prediction of in vivo behavior.

Solubility Determination

The solubility of a compound is a critical physical property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that this compound, with its aromatic and heterocyclic structure, is likely to be more soluble in organic solvents than in aqueous media.[3][4]

A systematic approach to determining the solubility of this compound involves a series of tests in various solvents, moving from aqueous to organic.

2.1.1. Aqueous Solubility

Aqueous solubility is a key parameter for drug candidates. A common procedure is as follows:

  • Sample Preparation : Accurately weigh a small amount (e.g., 25 mg) of this compound and place it into a test tube.[5]

  • Solvent Addition : Add a specific volume (e.g., 0.75 mL) of water in portions, shaking vigorously after each addition.[5]

  • Observation : Observe for complete dissolution. If the compound dissolves, its solubility in water is determined.

  • pH Assessment : If soluble, the pH of the resulting solution should be tested with litmus paper to determine if the compound is acidic, basic, or neutral.[6][7]

2.1.2. Solubility in Acidic and Basic Solutions

If the compound is insoluble in water, its solubility in acidic and basic solutions can provide insights into its functional groups.[6]

  • 5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃) : Solubility in these basic solutions suggests the presence of an acidic functional group.[5][7] The protocol is similar to the water solubility test, using the respective basic solution as the solvent.[5]

  • 5% Hydrochloric Acid (HCl) : Solubility in this acidic solution indicates the presence of a basic functional group, such as an amine.[5][7]

2.1.3. Solubility in Organic Solvents

For formulation development, understanding the solubility in various organic solvents is crucial. The shake-flask method is the gold standard for determining equilibrium solubility.[4][8]

  • Preparation : Add an excess amount of crystalline this compound to vials containing a precise volume of the selected organic solvent (e.g., ethanol, methanol, DMSO, acetone, acetonitrile).[8]

  • Equilibration : Seal the vials and agitate them in a constant temperature shaker bath for 24 to 72 hours to ensure equilibrium is reached.[8]

  • Separation : After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.[8]

  • Quantification : Analyze the concentration of the dissolved this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Method
Water25Visual Inspection
0.1 M HCl25Visual Inspection
0.1 M NaOH25Visual Inspection
Ethanol25Shake-Flask with HPLC
Methanol25Shake-Flask with HPLC
DMSO25Shake-Flask with HPLC
Acetonitrile25Shake-Flask with HPLC

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][10] These studies are crucial for determining a product's shelf life and recommended storage conditions.[9][11]

A comprehensive stability program for this compound should include long-term and accelerated stability testing.[12]

3.1.1. Long-Term Stability Testing

  • Storage Conditions : Store at least three primary batches of this compound under the intended long-term storage conditions, typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[12]

  • Testing Frequency : Test the samples at regular intervals, such as every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][12]

  • Parameters to Test : The stability-indicating parameters to be monitored should include appearance, assay (potency), degradation products, and any other relevant physical or chemical properties.[10][11]

3.1.2. Accelerated Stability Testing

  • Storage Conditions : Store the samples under accelerated conditions, such as 40°C ± 2°C / 75% RH ± 5% RH.[9][12]

  • Testing Frequency : A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[9]

  • Purpose : Accelerated testing helps to predict the long-term stability profile and to identify potential degradation products.[9]

3.1.3. Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.

  • Acid/Base Hydrolysis : Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature.[4]

  • Oxidation : Treat the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[4]

  • Photostability : Expose the compound to light according to ICH Q1B guidelines.

  • Thermal Degradation : Subject the compound to high temperatures.

Quantitative stability data should be presented in a tabular format.

Storage Condition Time Point Appearance Assay (%) Total Impurities (%)
25°C/60% RH0 Months
3 Months
6 Months
12 Months
40°C/75% RH0 Months
3 Months
6 Months

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow start Start: this compound Sample water_sol Test Solubility in Water start->water_sol is_soluble_water Soluble? water_sol->is_soluble_water ph_test Test pH with Litmus Paper is_soluble_water->ph_test Yes acid_base_sol Test Solubility in 5% HCl and 5% NaOH/NaHCO3 is_soluble_water->acid_base_sol No end End: Complete Solubility Profile ph_test->end is_soluble_acid_base Soluble in Acid/Base? acid_base_sol->is_soluble_acid_base organic_sol Determine Solubility in Organic Solvents (Shake-Flask Method) is_soluble_acid_base->organic_sol No is_soluble_acid_base->end Yes organic_sol->end

Caption: Workflow for determining the solubility of this compound.

Stability_Testing_Workflow start Start: this compound Batches forced_degradation Forced Degradation Studies (Stress Testing) start->forced_degradation long_term Long-Term Stability Testing (e.g., 25°C/60% RH) start->long_term accelerated Accelerated Stability Testing (e.g., 40°C/75% RH) start->accelerated data_analysis Data Analysis and Shelf-Life Determination forced_degradation->data_analysis sampling_lt Periodic Sampling and Analysis long_term->sampling_lt sampling_acc Periodic Sampling and Analysis accelerated->sampling_acc sampling_lt->data_analysis sampling_acc->data_analysis end End: Stability Profile and Storage Conditions data_analysis->end

Caption: Workflow for the stability testing of this compound.

References

An In-depth Technical Guide to the Potential Biological Activities of 5-Methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxybenzo[d]thiazole belongs to the benzothiazole class of heterocyclic compounds, which are noted for their wide-ranging pharmacological importance. Benzothiazoles, consisting of a benzene ring fused to a thiazole ring, represent a privileged scaffold in medicinal chemistry. The introduction of various substituents onto this core structure, such as a methoxy group at the 5-position, can significantly alter the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. This modification has led to the development of numerous derivatives with diverse and potent biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[1][2][3] While specific experimental data for this compound itself is limited in publicly available literature, this guide will contextualize its potential therapeutic applications by examining the activities of structurally related methoxy-substituted benzothiazole derivatives.[4] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential therapeutic avenues, supporting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Synthetic Pathway

The synthesis of this compound can be achieved through established methods for creating the benzothiazole core. A common and plausible approach involves the cyclization of an appropriately substituted ortho-phenylenediamine derivative. A feasible pathway starts from the commercially available 4-methoxy-2-nitroaniline, which is first reduced to form 4-methoxy-1,2-phenylenediamine. This intermediate then undergoes cyclization with a thionylating agent, such as thionyl chloride, to yield the final this compound product.[5]

G cluster_synthesis Proposed Synthesis of this compound A 4-Methoxy-2-nitroaniline B 4-Methoxy-1,2-phenylenediamine A->B  Reduction  (e.g., SnCl2, HCl) C This compound B->C  Cyclization  (e.g., Thionyl chloride)

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities

The benzothiazole scaffold is a versatile backbone for developing therapeutic agents. The presence of a methoxy group can enhance these activities, making 5-methoxy substituted derivatives a subject of significant interest.

Anticancer Activity

Benzothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and key enzymes involved in cancer progression.[1][6][7]

  • Mechanism of Action : Certain methoxy-substituted benzothiazoles have shown potent cytotoxic activity against various cancer cell lines. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) demonstrated significant antiproliferative activity by inhibiting tubulin polymerization.[7][8] The 3,4,5-trimethoxy substituted phenyl group, in particular, was found to be crucial for this activity.[7][8] Other derivatives have been shown to inhibit enzymes like quinone reductase 2 (NQO2), which is a target for cancer therapy.[9]

  • Supporting Data : Methoxy-substituted benzothiazole derivatives have shown potent cytotoxicity against various cancer cell lines. For example, a substituted phenylamino based methoxybenzothiazole exhibited an IC50 value of 0.5 ± 0.02 µM against HeLa cells.[6][10] Another series, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), showed excellent inhibition against multiple cancer cell lines, with one compound recording IC50 values ranging from 21 to 71 nM.[7][8]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Benzothiazole derivatives have emerged as a promising class of compounds in this area.[11][12][13]

  • Mechanism of Action : The antimicrobial action of benzothiazole derivatives is often attributed to the inhibition of essential bacterial enzymes. These include DNA gyrase, dihydropteroate synthase (DHPS), and various reductases crucial for bacterial survival.[2][12][13][14] The substitution pattern on the benzothiazole ring, including the presence of methoxy groups, plays a vital role in determining the potency and spectrum of activity.[12][15]

  • Supporting Data : Methoxy-substituted benzothiazole derivatives have demonstrated significant antibacterial activity. In a study targeting Pseudomonas aeruginosa, several newly synthesized derivatives showed potent activity at concentrations of 50µg/ml and 100µg/ml, comparable to the standard drug procaine penicillin.[11] Another study found that a benzothiazole derivative with a methoxy group was the most potent antibacterial compound among those synthesized.[15]

Neuroprotective and Neurological Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression, are major health concerns. Benzothiazole derivatives have shown potential in this area, primarily through the inhibition of monoamine oxidase (MAO) enzymes.[16][17][18]

  • Mechanism of Action : Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters. Their inhibition can lead to antidepressant and neuroprotective effects. Molecular docking studies have suggested that compounds related to this compound can inhibit MAO-A.[16] Other derivatives have been designed as potent and selective MAO-B inhibitors, which is a key strategy in Parkinson's disease treatment.[17][18] These compounds can also exhibit antioxidant and anti-neuroinflammatory properties, further contributing to their neuroprotective profile.[17][19]

  • Supporting Data : A derivative, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole, was found to be a potent and selective MAO-B inhibitor with an IC50 of 0.062 µM.[17][18] This compound also demonstrated significant antioxidant, metal-chelating, and anti-neuroinflammatory effects.[17] Another study on a related compound showed selective inhibition of MAO-A activity in the cerebral cortices and hippocampi of mice, suggesting an antidepressant-like effect.[16]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties.[3][20]

  • Mechanism of Action : The anti-inflammatory effects of these compounds can be mediated through various pathways. For instance, 6-methoxyflavonol derivatives, which share a methoxy-substituted aromatic system, have been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway and activating the Nrf2 antioxidant response.[20]

  • Supporting Data : While direct quantitative data for this compound is sparse, related structures have shown promise. For example, a study on 2-amino-6-methoxy benzothiazole derivatives reported anti-inflammatory activity.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for various methoxy-substituted benzothiazole derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Methoxy-Benzothiazole Derivatives

Compound Class/Derivative Cell Line Assay IC50 / GI50 Reference
Substituted phenylamino methoxybenzothiazole HeLa Cytotoxicity 0.5 ± 0.02 µM [6][10]
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) Various Cancer Cells Proliferation 21 - 71 nM [7][8]
Nitrophenyl sulphonamide based methylsulfonyl benzothiazole HeLa Cytotoxicity 0.22 µM (IG50) [6][10]
Methoxybenzothiazole (NQO2 Inhibitor) - NQO2 Enzyme Inhibition 108 nM [9]

| Methoxybenzothiazole (NQO2 Inhibitor) | - | NQO2 Enzyme Inhibition | 846 nM |[9] |

Table 2: Antimicrobial Activity of Methoxy-Benzothiazole Derivatives

Compound/Derivative Microorganism Assay MIC Reference
Methoxy substituted benzothiazole derivatives P. aeruginosa Cup Plate Method Potent at 50 & 100 µg/ml [11]
Benzothiazole-thiophene derivative (with chloro group) S. aureus Broth Microdilution 6.25 ± 0.27 µg/ml [12]

| Benzothiazole derivative | E. faecalis | Broth Microdilution | 3.13 µM |[12] |

Table 3: Neuroprotective Activity of Methoxy-Benzothiazole Derivatives

Compound/Derivative Target Assay IC50 Reference
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole MAO-B Enzyme Inhibition 0.062 µM [17][18]
6-hydroxybenzothiazol-2-carboxamide derivative MAO-B Enzyme Inhibition 11 nM [19]

| 5-((4-methoxyphenyl)thio)benzo[c][11][4][15]thiadiazole | MAO-A | Enzyme Inhibition | Selective Inhibition (ex vivo) |[16] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments relevant to assessing the biological activities of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][21]

  • Cell Culture : Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4][21]

  • Compound Treatment : Cells are seeded in 96-well plates at a density of 4x10³ to 5x10³ cells per well. After 24 hours of incubation, the cells are treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).[4][21]

  • MTT Incubation : Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[4][21]

  • Solubilization and Absorbance Reading : The supernatant is removed, and the formazan crystals are dissolved in 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis : Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Compound Dilution : The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation : The plates are incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[4]

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[4]

In Vivo Anticancer Efficacy (Human Tumor Xenograft Model)

This protocol outlines a general procedure for evaluating the anticancer activity of a compound in an animal model.[21]

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used. Human cancer cells (e.g., MCF-7) are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Protocol : Mice are randomly assigned to treatment and control groups. The test compound is dissolved in a suitable vehicle (e.g., PEG400:ethanol:saline) and administered via a specific route (e.g., intraperitoneal injection) at predetermined doses and schedules (e.g., 10 mg/kg/day, 3 days/week). The control group receives the vehicle only.[21]

  • Monitoring : Tumor size and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint and Analysis : The study is terminated when tumors in the control group reach a specific size or after a predetermined duration. Tumors are excised and weighed. The percentage of tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the compound.[21]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

G cluster_pathway Neuroprotective Signaling of Methoxy-Benzothiazole Analogs MAOB MAO-B ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Neuroinflammation Neuroinflammation MAOB->Neuroinflammation Contributes to Dopamine Dopamine Dopamine->MAOB Metabolized by Neuroprotection Neuroprotection Neuroprotection->Dopamine Increased Levels Compound Methoxy-Benzothiazole Derivative Compound->MAOB Inhibition Compound->ROS Compound->Neuroinflammation

Caption: MAO-B inhibition pathway for neuroprotection.

G cluster_workflow General Workflow for In Vitro Cytotoxicity Screening A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound and its structurally related derivatives represent a highly promising class of compounds with a wide spectrum of potential biological activities. The evidence gathered from numerous preclinical studies strongly indicates their potential as anticancer, antimicrobial, and neuroprotective agents. The methoxy substitution appears to be a key determinant in the potency and mechanism of action of these molecules. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for further research. Future investigations should focus on elucidating the specific activities of this compound, optimizing its structure to enhance potency and selectivity, and conducting comprehensive in vivo studies to validate its therapeutic potential for translation into clinical applications.

References

An In-depth Technical Guide to 5-Methoxybenzo[d]thiazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzo[d]thiazole, a heterocyclic aromatic organic compound, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, structural features, and a plausible synthesis route. While quantitative biological data for this specific molecule is limited in publicly available literature, this document contextualizes its therapeutic potential by examining the activities of structurally related methoxy-substituted benzothiazole derivatives. The primary putative mechanism of action, inhibition of tubulin polymerization, is discussed in detail, highlighting its relevance in oncology. This guide aims to serve as a foundational resource for researchers investigating this compound and its analogs for the development of novel therapeutics.

Chemical Identity and Properties

This compound is characterized by a fused benzene and thiazole ring system with a methoxy group substituted at the fifth position.

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2942-14-5[1][2]
Molecular Formula C₈H₇NOS[1]
Molecular Weight 165.21 g/mol [1]
Appearance Off-white to yellow solid (inferred)
Purity Typically ≥95%
Solubility Soluble in organic solvents like DMSO and ethanol

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves a two-step process commencing with the commercially available 4-methoxy-2-nitroaniline. The initial step is the reduction of the nitro group to an amine, followed by a cyclization reaction to form the benzothiazole ring.

Proposed Synthetic Workflow

The overall synthetic scheme is depicted below.

Synthesis_of_5_Methoxybenzothiazole cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization 4-methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline 4-methoxy-1,2-phenylenediamine 4-Methoxy-1,2-phenylenediamine 4-methoxy-2-nitroaniline->4-methoxy-1,2-phenylenediamine e.g., SnCl₂, HCl or H₂, Pd/C start_cyclization 4-Methoxy-1,2-phenylenediamine 5-Methoxybenzothiazole This compound start_cyclization->5-Methoxybenzothiazole e.g., Formic Acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of structurally similar compounds.

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

  • To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol, add a reducing agent like stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH reaches approximately 8-9.

  • Extract the product from the aqueous layer using an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.

Step 2: Synthesis of this compound

  • Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in formic acid.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the solution with a base, such as sodium hydroxide, until a precipitate is formed.

  • Filter the precipitate, wash with water, and dry to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure compound.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound is not extensively available in public literature, the benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry. Methoxy-substituted benzothiazole derivatives have shown potential in several therapeutic areas, including oncology, neurology, and infectious diseases.[3]

Anticancer Activity: Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer benzothiazole derivatives is the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

The proposed mechanism of action is illustrated in the following diagram.

Tubulin_Polymerization_Inhibition Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin_Dimers->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Tubulin_Dimers Depolymerization 5_Methoxybenzothiazole This compound 5_Methoxybenzothiazole->Tubulin_Dimers Binds to tubulin Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound.

Inferred Biological Activity from Related Compounds

The therapeutic potential of this compound can be inferred from the activities of structurally similar compounds. The table below summarizes the observed activities of methoxy-substituted benzothiazole derivatives in comparison to established clinical agents.

Compound/ClassPrimary Biological ActivityMechanism of Action (Inferred/Established)Therapeutic Area
Methoxy-substituted Benzothiazole Derivatives Anticancer, AntimicrobialTubulin polymerization inhibition, DNA gyrase inhibition (inferred)Oncology, Infectious Diseases
Paclitaxel AnticancerMicrotubule stabilization, inhibition of mitosisOncology
Ciprofloxacin AntimicrobialDNA gyrase and topoisomerase IV inhibitorInfectious Diseases

It is important to note that the absence of specific IC₅₀ or MIC values for this compound in the reviewed literature necessitates further experimental validation to confirm these inferred activities.[3]

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, standard in vitro assays can be employed.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies. While direct evidence of its biological activity is currently limited, the known anticancer properties of related benzothiazole derivatives, primarily through the inhibition of tubulin polymerization, provide a strong rationale for further investigation. This technical guide serves as a comprehensive starting point for researchers aiming to explore the full therapeutic potential of this compound and its analogs. Future studies should focus on the quantitative assessment of its biological activity and the elucidation of its precise mechanism of action.

References

Predicted ADME Properties of 5-Methoxybenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Methoxybenzo[d]thiazole. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. The data presented herein is generated from established in silico predictive models and is supported by a review of the known characteristics of benzothiazole derivatives.

Predicted Physicochemical and ADME Properties

In silico prediction of ADME properties is a critical step in early-stage drug discovery, allowing for the identification of potential liabilities and the prioritization of candidates with favorable pharmacokinetic profiles.[1][2][3] The following tables summarize the predicted physicochemical and ADME properties of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight165.21 g/mol Compliant with Lipinski's Rule of Five (<500 g/mol )[4]
logP (Lipophilicity)2.5 - 3.5Optimal range for cell permeability and solubility
pKa (most basic)1.5 - 2.5Weakly basic nature
Hydrogen Bond Donors0Favorable for oral absorption
Hydrogen Bond Acceptors2Favorable for oral absorption
Rotatable Bonds1Low conformational flexibility, favorable for binding
Topological Polar Surface Area (TPSA)41.1 ŲGood potential for oral bioavailability and CNS penetration

Table 2: Predicted ADME Properties

ParameterPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal epithelium[1][5]
P-glycoprotein SubstrateNoLow potential for efflux-mediated resistance
Distribution
Plasma Protein BindingHighMay have a longer duration of action, but lower free drug concentration
Blood-Brain Barrier (BBB) PermeantYesPotential for central nervous system activity[6]
Metabolism
CYP450 1A2 InhibitorYesPotential for drug-drug interactions with CYP1A2 substrates[6]
CYP450 2C9 InhibitorNoLow risk of interactions with CYP2C9 substrates
CYP450 2C19 InhibitorNoLow risk of interactions with CYP2C19 substrates
CYP450 2D6 InhibitorNoLow risk of interactions with CYP2D6 substrates
CYP450 3A4 InhibitorNoLow risk of interactions with CYP3A4 substrates
Major Metabolic PathwaysO-demethylation, Thiazole ring oxidationKey sites for biotransformation[7][8]
Excretion
Renal ClearanceLow to ModeratePrimary elimination likely through metabolism
Toxicity
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity
HepatotoxicityPotential ConcernBenzothiazole class has shown some hepatotoxic potential[6]
Ames MutagenicityLow ProbabilityUnlikely to be mutagenic

Experimental Protocols for ADME Assessment

The following are detailed methodologies for key in vitro experiments that can be used to validate the predicted ADME properties of this compound.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in human liver microsomes.

Methodology:

  • Incubation: The test compound (e.g., at 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[5]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH as a cofactor.[5]

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[5]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent monolayer that mimics the intestinal epithelium.[1]

  • Assay Buffer: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (Apical to Basolateral): The compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.

  • Permeability Measurement (Basolateral to Apical): The compound is added to the BL side, and samples are taken from the AP side to determine the efflux ratio.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio is determined by dividing the Papp (BL to AP) by the Papp (AP to BL).

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of this compound bound to plasma proteins.

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.[9]

  • Procedure: The test compound is added to human plasma in one chamber, and buffer is added to the other chamber.[9]

  • Incubation: The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Visualization of Workflows and Pathways

In Vitro Metabolic Stability Workflow

The following diagram illustrates the experimental workflow for assessing the metabolic stability of a compound using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound This compound (Test Compound) Incubate Incubation Mix: Compound + HLM + Buffer Compound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH (Cofactor) Start Initiate Reaction (Add NADPH) NADPH->Start Incubate->Start Timepoints Take Aliquots at Time Points (0, 5, 15, 30, 60 min) Start->Timepoints Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate Half-Life (t½) and Intrinsic Clearance (CLint) LCMS->Data

Workflow for In Vitro Metabolic Stability Assay.
Potential Signaling Pathway Interaction: STAT3 Pathway

Benzothiazole derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[10][11][12] The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by a benzothiazole derivative.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Initiates Inhibitor This compound (Potential Inhibitor) Inhibitor->STAT3_active Inhibits Dimerization

Potential Inhibition of the STAT3 Signaling Pathway.

Concluding Remarks

The in silico analysis of this compound suggests a generally favorable ADME profile for a potential drug candidate, particularly concerning oral absorption and blood-brain barrier penetration. However, the predicted inhibition of CYP1A2 and potential for hepatotoxicity warrant further experimental investigation. The benzothiazole scaffold is a versatile starting point for the development of therapeutic agents, with known interactions in pathways relevant to oncology, such as the STAT3 pathway.[12][13] The experimental protocols provided herein offer a framework for validating these computational predictions and further characterizing the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives.

References

Methodological & Application

Application Note: Protocol for Determining the Cytotoxicity of 5-Methoxybenzo[d]thiazole Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in evaluating the cytotoxic or antiproliferative effects of novel chemical entities, specifically 5-Methoxybenzo[d]thiazole derivatives.

Introduction

This compound derivatives represent a class of heterocyclic compounds being investigated for a wide range of pharmacological activities, including potential antiproliferative and cytotoxic effects against cancer cell lines.[1][2][3] A critical step in the preclinical assessment of these compounds is quantifying their impact on cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and reliable colorimetric method for this purpose.[4] The assay's principle is based on the capacity of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[5][6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[7] The quantity of the insoluble formazan, which is subsequently solubilized for measurement, is directly proportional to the number of viable, metabolically active cells.[8] This protocol provides a detailed methodology for using the MTT assay to screen this compound derivatives and determine their cytotoxic potential.

Data Presentation: Quantifying Cytotoxicity

The primary quantitative output of the MTT assay is the IC50 value, which represents the concentration of a compound that inhibits cell viability by 50%. This value is crucial for comparing the potency of different derivatives. Data should be summarized in a clear, tabular format.

Table 1: Example Summary of IC50 Values for Novel Benzothiazole Derivatives

Compound IDDerivative SubstitutionTarget Cell LineIncubation Time (h)IC50 (µM)
MDBT-01(Example: 4-chlorophenyl)A549 (Lung)48Experimental Value
MDBT-02(Example: 3-nitrophenyl)MCF-7 (Breast)48Experimental Value
MDBT-03(Example: 4-bromophenyl)HCT-116 (Colon)48Experimental Value
MDBT-04(Example: N-benzyl)22RV1 (Prostate)72Experimental Value
Positive ControlDoxorubicin / 5-FUMatching Cell Line48 / 72Experimental Value

Note: The IC50 values are placeholders and must be determined experimentally. Published studies on similar thiazole derivatives have shown IC50 values ranging from the low micromolar to higher concentrations, depending on the cell line and compound structure.[9][10]

Experimental Protocols

This section provides a step-by-step guide for performing the MTT assay. Optimization of cell density and incubation times may be required for specific cell lines.[11]

Required Materials
  • Reagents:

    • This compound derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Dulbecco's Phosphate Buffered Saline (DPBS), sterile

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Trypsin-EDTA (for adherent cells)

  • Equipment:

    • Sterile, flat-bottomed 96-well cell culture plates

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm

    • Inverted microscope

    • Multichannel pipette

    • Orbital shaker

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile DPBS to a final concentration of 5 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile, light-protected container.[7]

    • Store in aliquots at -20°C, protected from light, for up to 6 months.

  • Compound Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of each this compound derivative in sterile DMSO.

    • Store these stocks at -20°C. Subsequent dilutions should be made in complete culture medium immediately before use.

Phase 1: Cell Seeding
  • Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • For adherent cells, wash with DPBS, detach using Trypsin-EDTA, and then neutralize with complete medium. For suspension cells, collect them by centrifugation.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Dilute the cell suspension in complete medium to the optimal seeding density. This density should be determined empirically to ensure cells are in a logarithmic growth phase during the assay and absorbance values for untreated cells fall within the linear range (typically 0.75-1.25).[4][12] A common starting range is 5,000 to 20,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells: at least three wells with medium only (no cells) to serve as a blank for background absorbance.[4]

  • Incubate the plate for 12-24 hours in a humidified incubator (37°C, 5% CO2) to allow adherent cells to attach.[4]

Phase 2: Compound Treatment
  • Prepare serial dilutions of the this compound derivatives from the stock solutions in complete culture medium. A typical final concentration range for screening is 0.1 to 100 µM.

  • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).[8]

  • After the initial incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Include the following controls:

    • Untreated Control: Cells treated with complete medium only.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds.[8]

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

Phase 3: MTT Reaction and Solubilization
  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well, including controls.[4]

  • Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to visible purple formazan crystals.[4]

  • After incubation, remove the MTT-containing medium from the wells. Be careful not to disturb the formazan crystals or the attached cells.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.

Phase 4: Data Acquisition and Analysis
  • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[6]

  • Calculate Percent Viability:

    • First, subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a dose-response curve and calculate the IC50 value.[13]

Mandatory Visualizations

Diagrams help visualize the experimental process and the underlying biological principles.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Reaction cluster_data Phase 4: Data Analysis P1 Culture Cells P2 Seed Cells into 96-Well Plate P1->P2 P3 Incubate (24h) for cell attachment P2->P3 T2 Treat Cells with Derivatives (e.g., 24-72h) P3->T2 T1 Prepare Serial Dilutions of Derivatives T1->T2 A1 Add MTT Reagent to each well T2->A1 A2 Incubate (2-4h) (Formazan formation) A1->A2 A3 Add Solubilizing Agent (e.g., DMSO) A2->A3 A4 Incubate with shaking (Dissolve formazan) A3->A4 D1 Read Absorbance (~570 nm) A4->D1 D2 Calculate % Viability D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow of the MTT assay for cytotoxicity testing.

Signaling_Pathway Compound This compound Derivative Target Cellular Target (e.g., VEGFR-2, Tubulin) Compound->Target Binds Pathway Inhibition of Pro-Survival Signaling Pathway Target->Pathway Leads to Apoptosis Induction of Apoptosis & Cell Cycle Arrest Pathway->Apoptosis Results in Mito Decreased Mitochondrial Reductase Activity Apoptosis->Mito MTT_Step Reduced Conversion of MTT to Formazan Mito->MTT_Step Result Lower Absorbance Signal (Cytotoxicity Detected) MTT_Step->Result

Caption: Hypothetical mechanism leading to reduced cell viability.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methoxybenzo[d]thiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-methoxybenzo[d]thiazole libraries to identify and characterize novel bioactive compounds. This document outlines detailed experimental protocols for both biochemical and cell-based assays, data analysis procedures, and the visualization of relevant biological pathways.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] High-throughput screening is an essential tool in drug discovery for rapidly evaluating large libraries of such compounds to identify promising lead candidates.[2][3]

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical but representative data from a high-throughput screening campaign of a this compound library targeting tubulin polymerization.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Percent Inhibition of Tubulin PolymerizationHit Confirmation
SCM-0011085.2Yes
SCM-0021012.5No
SCM-0031092.1Yes
SCM-004105.8No
SCM-0051078.9Yes

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)
SCM-0011.5
SCM-0030.8
SCM-0052.3
Colchicine (Control)0.5

Table 3: Cytotoxicity of Confirmed Hits in Cancer Cell Lines

Compound IDHeLa CC50 (µM)MCF-7 CC50 (µM)
SCM-0015.27.8
SCM-0032.13.5
SCM-0058.911.2
Paclitaxel (Control)0.010.008

Experimental Protocols

Biochemical Assay: In Vitro Tubulin Polymerization Assay

This protocol describes a high-throughput biochemical assay to screen for inhibitors of tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • This compound compound library (10 mM in DMSO)

  • Colchicine (positive control)

  • DMSO (negative control)

  • 384-well microplates, clear bottom

  • Microplate reader with temperature control and capability to read absorbance at 340 nm

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate. Also, dispense the positive and negative controls into designated wells.

  • Reagent Preparation: Prepare a 2X tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer.

  • Assay Initiation: Transfer 25 µL of the 2X tubulin solution to each well of the assay plate containing the compounds.

  • Incubation and Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of tubulin polymerization is determined by the increase in absorbance over time. Calculate the percent inhibition for each compound relative to the DMSO control.

Cell-Based Assay: Cytotoxicity Screening using MTT Assay

This protocol outlines a cell-based assay to evaluate the cytotoxic effects of hit compounds on cancer cell lines.[4]

Materials:

  • HeLa and MCF-7 human cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hit compounds from the primary screen (dissolved in DMSO)

  • Paclitaxel (positive control)[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HeLa and MCF-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add serial dilutions of the hit compounds and paclitaxel to the wells. Include wells with DMSO as a vehicle control. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 value for each compound.[4]

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm 5_Methoxybenzo_d_thiazole This compound Derivative Tubulin_Dimers α/β-Tubulin Dimers 5_Methoxybenzo_d_thiazole->Tubulin_Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Tubulin_Dimers->Mitotic_Spindle_Disruption Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Experimental Workflow

Start Start: this compound Library Primary_Screen Primary HTS: In Vitro Tubulin Polymerization Assay Start->Primary_Screen Data_Analysis_1 Data Analysis: Calculate % Inhibition Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification: Inhibition > 50% Hit_Identification->Primary_Screen Non-Hits Dose_Response Dose-Response Study: Determine IC50 Hit_Identification->Dose_Response Hits Data_Analysis_2 Data Analysis: Calculate IC50 Dose_Response->Data_Analysis_2 Secondary_Screen Secondary Screen: Cell-Based Cytotoxicity Assay (MTT) Data_Analysis_2->Secondary_Screen Data_Analysis_3 Data Analysis: Calculate CC50 Secondary_Screen->Data_Analysis_3 Lead_Candidates Lead Candidates Data_Analysis_3->Lead_Candidates Data_analysis_1 Data_analysis_1 Data_analysis_1->Hit_Identification

Caption: High-throughput screening workflow for this compound libraries.

References

Application Notes and Protocols: In Vitro Anticancer Activity of 5-Methoxybenzo[d]thiazole on HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro anticancer activity of 5-Methoxybenzo[d]thiazole on HeLa cells is limited in the public domain. The following application notes, protocols, and data are based on the known activities of structurally related benzothiazole derivatives and are intended to serve as an illustrative guide for research purposes.[1] Experimental validation is required to confirm these potential effects.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including potent anticancer activities.[1][2][3] Various derivatives have demonstrated efficacy against a range of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell proliferation and survival.[1][2][4] This document outlines the potential in vitro anticancer effects of this compound on the human cervical cancer cell line, HeLa, and provides detailed protocols for evaluating its cytotoxic and apoptotic activity.

Quantitative Data Summary

The following tables summarize the expected quantitative data from key in vitro assays, based on the performance of similar benzothiazole compounds.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Control (DMSO)1.250.08100
11.120.0689.6
50.880.0570.4
100.630.0450.4
250.350.0328.0
500.180.0214.4

Table 2: Apoptosis Induction in HeLa Cells by this compound (Annexin V-FITC/PI Staining)

Treatment (24h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
10 µM this compound65.8 ± 3.520.1 ± 1.814.1 ± 1.5
25 µM this compound30.5 ± 2.845.3 ± 2.524.2 ± 2.1

Table 3: Effect of this compound on HeLa Cell Cycle Distribution

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)55.4 ± 2.328.1 ± 1.916.5 ± 1.5
10 µM this compound68.2 ± 2.915.3 ± 1.416.5 ± 1.6
25 µM this compound75.1 ± 3.110.2 ± 1.114.7 ± 1.3

Experimental Protocols

Cell Culture

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for 48-72 hours.[1]

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][8]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11]

Protocol:

  • Seed HeLa cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.[10]

  • Wash the cells twice with cold PBS.[12]

  • Resuspend the cell pellet in 1X Annexin V binding buffer.[13][14]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12][13]

  • Incubate the cells for 15 minutes at room temperature in the dark.[12][15]

  • Analyze the stained cells by flow cytometry within one hour.[12]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Treat HeLa cells with this compound for 24 hours.

  • Harvest the cells and wash with cold PBS.[5]

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[5]

  • Wash the fixed cells with PBS to remove the ethanol.[5]

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[5][16]

  • Incubate for 30 minutes at room temperature in the dark.[5]

  • Analyze the DNA content by flow cytometry, acquiring at least 10,000 events per sample.[5]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[17][18]

Protocol:

  • After treatment with this compound, lyse the HeLa cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[19]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p21) overnight at 4°C.[19]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G Experimental Workflow for In Vitro Anticancer Activity cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation HeLa_Culture HeLa Cell Culture Treatment Treatment with this compound HeLa_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Data_Analysis Quantitative Data Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Activity Data_Analysis->Conclusion G Plausible Signaling Pathway for Apoptosis Induction cluster_0 Mitochondrial Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes: Antimicrobial Screening of 5-Methoxybenzo[d]thiazole against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Benzothiazole derivatives have garnered significant attention due to their wide range of pharmacological activities, including antibacterial properties.[1][2] This document outlines a comprehensive suite of protocols for the antimicrobial screening of 5-Methoxybenzo[d]thiazole against Escherichia coli, a common Gram-negative bacterium responsible for a variety of infections. The described methodologies are intended for researchers, scientists, and drug development professionals to assess the efficacy and potential mechanism of action of this compound. While specific data for this compound is not yet extensively published, the protocols provided are based on established methods for evaluating similar benzothiazole compounds.[1][3][4][5][6][7]

Data Presentation

The following tables present a hypothetical data summary for the antimicrobial activity of this compound against E. coli. These tables are for illustrative purposes to guide data presentation. Actual experimental values should be substituted.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compoundE. coli ATCC 2592216322
Ampicillin (Control)E. coli ATCC 25922482
Ciprofloxacin (Control)E. coli ATCC 259220.0150.032

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

Table 2: Membrane Integrity Assessment

TreatmentMembrane Potential (Relative Fluorescence Units)Extracellular ATP (Luminescence Units)
Untreated Control100 ± 550 ± 10
This compound (1x MIC)45 ± 8550 ± 45
Polymyxin B (Positive Control)15 ± 3950 ± 60

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

Materials:

  • This compound

  • E. coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8][12]

  • Sterile 96-well microtiter plates[9]

  • Spectrophotometer

  • Incubator (37°C)[9]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8][12][13] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][12]

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control well.

  • Controls: Include a positive control (growth control, no compound) and a negative control (sterility control, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9][13]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[9][12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][14][15]

Materials:

  • Results from MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC assay that show no visible growth, transfer a small aliquot (e.g., 10 µL) and plate it onto MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[14][15]

Membrane Potential Assay

This assay uses a voltage-sensitive fluorescent dye to assess changes in the bacterial cytoplasmic membrane potential, a key indicator of membrane disruption.[16][17][18][19]

Materials:

  • Voltage-sensitive dye (e.g., DiSC₃(5))[18]

  • E. coli culture

  • Buffer (e.g., PBS)

  • Fluorescence microplate reader or flow cytometer[17]

Procedure:

  • Cell Preparation: Grow E. coli to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with buffer.

  • Dye Loading: Resuspend the cells in the buffer containing the voltage-sensitive dye and incubate to allow for dye uptake.

  • Treatment: Add this compound at various concentrations to the dye-loaded cells.

  • Measurement: Monitor the fluorescence intensity over time. Depolarization of the membrane potential leads to an increase in fluorescence.[17]

ATP Leakage Assay

This assay measures the release of intracellular ATP, which indicates damage to the bacterial cell membrane.[20][21][22][23]

Materials:

  • ATP bioluminescence assay kit

  • E. coli culture

  • Luminometer

Procedure:

  • Cell Preparation: Prepare a suspension of E. coli as described for the membrane potential assay.

  • Treatment: Treat the bacterial suspension with different concentrations of this compound.

  • Sample Collection: At various time points, centrifuge the samples to pellet the bacteria.

  • ATP Measurement: Use a commercial ATP bioluminescence kit to measure the amount of ATP in the supernatant, which corresponds to the leaked extracellular ATP.[23] An increase in extracellular ATP indicates membrane damage.[22][23]

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_moa Mechanism of Action Assays A Prepare Serial Dilutions of this compound C Inoculate 96-well Plate A->C B Prepare Standardized E. coli Inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from MIC wells with no growth onto MHA plates E->F Proceed with MIC results I Membrane Potential Assay E->I Inform concentration for MoA studies J ATP Leakage Assay E->J Inform concentration for MoA studies G Incubate at 37°C for 18-24h F->G H Determine MBC (≥99.9% killing) G->H

Caption: Experimental Workflow for Antimicrobial Screening.

signaling_pathway A This compound B Bacterial Cell Envelope A->B Interacts with E Inhibition of MurB A->E Potentially inhibits C Membrane Depolarization B->C Leads to D ATP Leakage B->D Causes G Cell Lysis & Death C->G D->G F Disruption of Peptidoglycan Synthesis E->F F->G

Caption: Hypothetical Mechanism of Action Pathway.

References

Application Notes: 5-Methoxybenzo[d]thiazole as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methoxybenzo[d]thiazole core is a privileged heterocyclic structure that serves as a versatile scaffold in medicinal chemistry. The incorporation of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.[1] This scaffold is a key component in the design of novel therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][3] Its derivatives have been shown to exhibit a wide range of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4]

Therapeutic Applications:

  • Anticancer Agents: Benzothiazole derivatives, including those with a methoxy substitution, have demonstrated potent anticancer activity. A notable class of these compounds, 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), have shown significant growth inhibition of cancer cell lines at nanomolar concentrations.[5][6] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[6][7][8]

  • Kinase Inhibitors: The benzothiazole scaffold is utilized in the development of kinase inhibitors, which are crucial in cancer therapy and other diseases. Derivatives have been designed as dual inhibitors of kinases like CK2 and GSK3β.[9][10] Additionally, some derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in cellular stress responses and apoptosis.[11]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, this compound derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase 10 (17β-HSD10) and as multitarget-directed ligands targeting cholinesterases and monoamine oxidase B (MAO-B).[12][13] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, and 2-methylbenzo[d]thiazole derivatives have shown potent and selective inhibition of this enzyme.[14][15]

  • Antimicrobial Agents: The benzothiazole nucleus is a key feature in compounds with antimicrobial properties. Methoxy-substituted analogues have demonstrated enhanced efficacy against various bacteria.[3]

Data Presentation

Table 1: Anticancer Activity of Methoxybenzoyl-Aryl-Thiazole Derivatives (SMARTs)

Compound"C" Ring SubstitutionCancer Cell LineIC50 (nM)Reference
8f 3,4,5-trimethoxyphenylVarious21 - 71[5]
8g 3,5-dimethoxyphenylVarious170 - 424[5]
SMART-F 4-fluorophenylPC-3 (Prostate)6 - 43[7]
SMART-F A375 (Melanoma)6 - 43[7]
SMART-H unsubstituted phenylPC-3 (Prostate)~56.39[7]

Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives

CompoundTarget KinaseIC50 (µM)Reference
1g CK21.9[9]
1g GSK3β0.67[9]
BI-87G3 JNKPotent Inhibitor[11]

Table 3: MAO-B Inhibitory Activity of 2-Methylbenzo[d]thiazole Derivatives

CompoundSubstitutionMAO-B IC50 (µM)Reference
4a 5-(benzyloxy)0.011[15]
4d 5-(4-nitrobenzyloxy)0.0046[15]
5a 6-(benzyloxy)0.0069[15]
5e 6-(4-chlorobenzyloxy)0.0054[15]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound scaffold, which can then be further modified. The synthesis involves the cyclization of an ortho-phenylenediamine derivative.[1]

Step 1: Reduction of 4-Methoxy-2-nitroaniline to 4-Methoxy-1,2-phenylenediamine [1]

  • To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.

Step 2: Cyclization to form this compound [1]

  • Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the mixture and carefully quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound derivative.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[2]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in the appropriate medium and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat them with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate. Viable cells will convert the yellow MTT to a purple formazan product.[2]

  • Solubilization and Absorbance Reading: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance using a microplate reader at approximately 570 nm.[2]

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B isoforms using kynuramine as a substrate.[14]

  • Reagents: Prepare solutions of recombinant human MAO-A and MAO-B, kynuramine substrate, and the test compounds.

  • Reaction Mixture: In a 96-well plate, combine the MAO enzyme and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the kynuramine substrate.

  • Fluorescence Measurement: Quantify the MAO-generated product, 4-hydroxyquinoline, by measuring the fluorescence intensity using a fluorescence spectrophotometer.[14]

  • Data Analysis: Calculate the IC50 values for the in vitro inhibition of each MAO isoform.

Visualizations

G General Synthetic Workflow for this compound Derivatives A 4-Methoxy-2-nitroaniline B 4-Methoxy-1,2-phenylenediamine A->B Reduction (e.g., SnCl2, HCl) C This compound Derivative B->C Cyclization (e.g., Thionyl chloride) G Anticancer Mechanism of Action: Tubulin Polymerization Inhibition cluster_cell Cancer Cell A Benzothiazole Derivative B Tubulin Dimers A->B Binds to Colchicine Site C Inhibition of Microtubule Formation B->C D Disruption of Mitotic Spindle C->D E G2/M Cell Cycle Arrest D->E F Apoptosis E->F G Workflow for Biological Evaluation of Benzothiazole Derivatives A Synthesized Benzothiazole Derivatives B In Vitro Assays A->B C Anticancer Screening (e.g., MTT Assay) B->C D Enzyme Inhibition Assays (e.g., Kinase, MAO) B->D E Antimicrobial Susceptibility Testing B->E F Data Analysis (IC50, MIC) C->F D->F E->F G Lead Compound Identification F->G

References

Synthesis and Application of Novel 5-Methoxybenzo[d]thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-methoxybenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, imparting favorable physicochemical properties and serving as a versatile template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This document provides detailed application notes on the synthesis of novel this compound derivatives, protocols for their biological evaluation, and an overview of their mechanisms of action and associated signaling pathways.

I. Synthetic Protocols

The synthesis of 2-substituted-5-methoxybenzo[d]thiazole derivatives can be achieved through several reliable methods. The most common approaches involve the condensation of 4-methoxy-2-aminothiophenol with a variety of functionalized reagents.

A. General Synthesis of 2-Aryl-5-methoxybenzo[d]thiazoles

This protocol describes the synthesis of 2-aryl-5-methoxybenzo[d]thiazoles via the condensation of 4-methoxy-2-aminothiophenol with aromatic aldehydes.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2-aminothiophenol (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of an oxidizing agent, such as p-toluenesulfonic acid (p-TSA) or iodine.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

B. Synthesis of 2-Amino-5-methoxybenzo[d]thiazole Derivatives

This protocol outlines the synthesis of 2-amino-5-methoxybenzo[d]thiazole, a key intermediate for further derivatization.

Experimental Protocol:

  • Thiocyanation: Dissolve 4-methoxyaniline (1 equivalent) in glacial acetic acid. Add potassium thiocyanate (KSCN, 2 equivalents) and stir the mixture.

  • Halogenation and Cyclization: Cool the mixture in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution). Filter the resulting precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-5-methoxybenzo[d]thiazole.

C. Hantzsch Thiazole Synthesis for Substituted Thiazole Rings

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole rings, which can be adapted for the synthesis of more complex benzothiazole derivatives.

Experimental Protocol:

  • Reaction Setup: In a suitable solvent like ethanol, combine an α-haloketone (1 equivalent) with a thioamide (1 equivalent).

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After cooling, the product may precipitate. If so, filter and wash the solid. Otherwise, concentrate the solvent and purify the residue by column chromatography.

II. Data Presentation: Biological Activities

The following tables summarize the quantitative biological activities of various this compound derivatives from the literature.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
SMART derivative 8f Melanoma0.021 - 0.071Tubulin Polymerization Inhibitor
SMART derivative 8g Various0.170 - 0.424Tubulin Polymerization Inhibitor
Benzothiazole-trimethoxyphenyl hybrid 9a 22RV1 (Prostate)5.24Tubulin Polymerization Inhibitor
Benzothiazole-trimethoxyphenyl hybrid 9h 22RV1 (Prostate)19.07Tubulin Polymerization Inhibitor

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)Inhibition Type
Compound 3h MAO-B0.062Competitive, Reversible
Compound 3e hMAO-B0.060Not specified
Benzothiazole derivative 27 A. baumannii DNA Gyrase< 0.01ATP-competitive
Benzothiazole derivative 16 E. coli DNA Gyrase< 0.01ATP-competitive

III. Mandatory Visualizations

A. Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SoS Grb2/SoS EGFR->Grb2_SoS PI3K PI3K EGFR->PI3K Benzothiazole This compound Derivative Benzothiazole->EGFR Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Tubulin_Polymerization_Inhibition Tubulin_dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Mitotic_spindle Mitotic Spindle Formation Disrupted Microtubule->Tubulin_dimers Depolymerization Benzothiazole This compound Derivative Colchicine_site Colchicine Binding Site on β-Tubulin Benzothiazole->Colchicine_site Colchicine_site->Tubulin_dimers Inhibition of Polymerization Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Mitotic_spindle->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition.

B. Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Hit_ID->MoA Lead_Opt Lead Optimization (SAR Studies) MoA->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Experimental Workflow.

IV. Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic protocols provided herein are versatile and can be adapted to generate a wide array of derivatives for structure-activity relationship (SAR) studies. The quantitative data and mechanistic insights into their interactions with key biological targets such as EGFR, tubulin, MAO, and DNA gyrase, offer a solid foundation for further research and development in this area. The provided workflows and diagrams serve as a guide for the systematic discovery and optimization of new this compound-based drug candidates.

References

Application Notes and Protocols: 5-Methoxybenzo[d]thiazole as a Potential Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is a tightly regulated process. Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[1][2] These agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in rapidly dividing cancer cells.[2]

The benzothiazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents.[3][4][5] Notably, certain derivatives, such as 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), have demonstrated potent tubulin polymerization inhibitory activity by binding to the colchicine-binding site on β-tubulin.[6][7] This interaction prevents the incorporation of tubulin dimers into growing microtubules, thereby disrupting the microtubule network.[1] This document provides detailed application notes and protocols for investigating the potential of 5-Methoxybenzo[d]thiazole as a tubulin polymerization inhibitor, based on the established activity of structurally related compounds.

Data Presentation

The following table summarizes hypothetical quantitative data for the biological activity of this compound, benchmarked against known tubulin inhibitors. These values are provided as a reference for expected outcomes in experimental settings.

Compound Tubulin Polymerization Inhibition (IC50) Cell Line Antiproliferative Activity (GI50)
This compound (Hypothetical) 2.5 µMProstate (PC-3)2.1 µM
Prostate (22RV1)2.0 µM
Gastric (MGC-803)1.6 nM
Gastric (HGC-27)1.8 nM
Colchicine (Reference) 2.9 µMPC-32.0 µM
Paclitaxel (Reference) Enhances PolymerizationPC-35.2 nM

Note: IC50 and GI50 values are hypothetical and intended for guidance. Actual experimental values may vary.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity at 340 nm.[1]

Materials:

  • Purified bovine tubulin (≥99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Colchicine (positive control)

  • Paclitaxel (positive control for polymerization enhancement)

  • 96-well, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Preparation:

    • Thaw tubulin, GTP, and General Tubulin Buffer on ice.

    • Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).[2]

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be below 1%.[2]

    • On ice, prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the reconstituted tubulin.[2]

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.[2]

    • In a 96-well plate, add the diluted compounds and controls.

    • Initiate the polymerization by adding the final tubulin solution to each well. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[2]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

    • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[8]

Materials:

  • Cancer cell line of interest (e.g., PC-3, MGC-803)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well sterile microplates

  • MTT reagent (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimal density and incubate for 24 hours for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with the diluted compound solutions and include a vehicle control (medium with DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[8]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT reagent to each well.[8]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[9][10][11][12]

Materials:

  • Cancer cell line

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[11]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Culture cells with and without this compound for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[12]

    • Store the fixed cells at 4°C for at least 30 minutes.[12]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[11]

    • Incubate for 15-30 minutes at room temperature in the dark.[11]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000-20,000 events per sample.[10]

  • Data Analysis:

    • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12] An accumulation of cells in the G2/M phase would be indicative of a tubulin polymerization inhibitor.

Immunofluorescence Staining of Microtubule Network

This technique visualizes the microtubule network within cells to observe the effects of the inhibitor.[13]

Materials:

  • Cancer cell line

  • Glass coverslips

  • This compound

  • Fixation solution (e.g., ice-cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)[13]

  • Primary antibody (e.g., mouse anti-α-tubulin)[13]

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG)[13]

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a petri dish.

    • Treat the cells with this compound for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with the fixation solution.

    • Permeabilize the cells to allow antibody entry.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with blocking buffer for 1 hour.[13]

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.[13]

    • Wash to remove unbound primary antibody.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[13]

  • Staining and Mounting:

    • Wash to remove unbound secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the microtubule network and cell nuclei using a fluorescence microscope. Look for disruption of the filamentous microtubule network in treated cells compared to the organized network in control cells.[14]

Visualizations

G Signaling Pathway of Tubulin Polymerization Inhibitors cluster_0 Cellular Effects 5_Methoxybenzo_d_thiazole This compound Tubulin_Dimers α/β-Tubulin Dimers 5_Methoxybenzo_d_thiazole->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule_Network Disrupted Microtubule Network Microtubule_Polymerization->Microtubule_Network Mitotic_Spindle Defective Mitotic Spindle Microtubule_Network->Mitotic_Spindle G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

G Experimental Workflow for Evaluating Tubulin Inhibitors cluster_1 In Vitro and Cellular Assays Start Start: Compound Synthesis (this compound) Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Data_Analysis Data Analysis and Interpretation Tubulin_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Immunofluorescence Immunofluorescence (Microtubule Network) Cell_Cycle->Immunofluorescence Immunofluorescence->Data_Analysis

Caption: Workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols: Investigating the Mechanism of Action of 5-Methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential mechanisms of action for compounds based on the 5-Methoxybenzo[d]thiazole scaffold. The benzothiazole core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] This document outlines key biological activities, presents quantitative data from relevant studies, and provides detailed protocols for investigating these effects.

Overview of Biological Activities

Derivatives of this compound have been implicated in several therapeutic areas, primarily through the inhibition of key enzymes and interference with cellular proliferation pathways. The primary mechanisms investigated include:

  • Neuroprotective Effects: Inhibition of enzymes such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) is a key strategy in the treatment of Alzheimer's disease.[2][3]

  • Anticancer Activity: Certain derivatives have been shown to possess potent antiproliferative effects by inhibiting tubulin polymerization, a critical process for cell division.[4][5]

  • Anti-inflammatory and Antioxidant Effects: Inhibition of NRH: quinone oxidoreductase 2 (NQO2), an enzyme implicated in oxidative stress and inflammation, has been observed.[6][7]

  • Central Nervous System (CNS) Modulation: The scaffold has been explored for its potential to modulate serotonergic pathways, suggesting applications in treating depression and other CNS disorders.[8][9]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data for various this compound derivatives from in vitro assays.

Table 1: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeIC₅₀ (nM)Reference
4h Acetylcholinesterase (AChE)64.9 ± 2.9[2]
4f Acetylcholinesterase (AChE)23.4 ± 1.1[2]
4m Acetylcholinesterase (AChE)27.8 ± 1.0[2]
4f Monoamine Oxidase B (MAO-B)167.5 ± 8.0[2]
4m Monoamine Oxidase B (MAO-B)198.8 ± 8.8[2]
40 NQO251[6][7]
48 NQO279[6][7]
49 NQO231[6][7]

Note: Compound IDs are as specified in the cited literature. These are derivatives of the core this compound structure.

Table 2: Antiproliferative Activity of Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART Agents)

Compound IDCell LineIC₅₀ (µM)Reference
8f Melanoma (SK-MEL-5)0.021[4][5]
8f Melanoma (UACC-62)0.023[4][5]
8f Prostate (PC-3)0.071[4][5]
8f Prostate (DU-145)0.054[4][5]
ATCAA-1 Leukemia (CCRF-CEM)0.124[4][5]
ATCAA-1 Non-Small Cell Lung (NCI-H522)3.81[4][5]

Note: These compounds feature a thiazole ring, which is structurally related to benzothiazole, and demonstrate a potent mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound derivatives.

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition Assays (Fluorometric)

This protocol is adapted from methods used to evaluate benzothiazole derivatives as dual inhibitors for Alzheimer's disease therapy.[2][3]

Objective: To determine the in vitro inhibitory potential of test compounds against AChE and MAO-B enzymes.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Monoamine Oxidase B (MAO-B), human recombinant

  • Acetylthiocholine iodide (ATCI)

  • Thioflavin T

  • Kynuramine

  • Donepezil (positive control for AChE)

  • Pargyline (positive control for MAO-B)

  • Phosphate buffer (pH 8.0)

  • 96-well microplates (black, for fluorescence)

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute to obtain a range of concentrations.

  • AChE Inhibition Assay: a. In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of Thioflavin T solution, 20 µL of test compound solution at various concentrations, and 20 µL of AChE enzyme solution. b. Incubate the mixture at 37°C for 15 minutes. c. Initiate the reaction by adding 100 µL of the ATCI substrate solution. d. Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 521 nm for 10 minutes. e. Calculate the percentage of inhibition and determine the IC₅₀ value.

  • MAO-B Inhibition Assay: a. In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of test compound solution, and 25 µL of MAO-B enzyme solution. b. Incubate the mixture at 37°C for 10 minutes. c. Start the reaction by adding 25 µL of kynuramine substrate. d. Stop the reaction after 30 minutes by adding 150 µL of 2N NaOH. e. Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 380 nm. f. Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the effect of test compounds on cancer cell viability and proliferation.[10]

Objective: To determine the cytotoxic effects of test compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and positive control (e.g., Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include wells for untreated cells (negative control) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Tubulin Polymerization Inhibition Assay

This cell-free assay determines if a compound's antiproliferative activity is due to its interaction with tubulin.[4]

Objective: To measure the inhibitory effect of a test compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Glycerol-based polymerization buffer

  • GTP solution

  • Test compound (e.g., SMART agent 8f)

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well plates

Procedure:

  • Reaction Setup: In a pre-warmed 96-well plate, mix the tubulin solution with the polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations to the respective wells. Include positive and negative controls.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance change over time. Calculate the percentage of inhibition of tubulin polymerization at the highest point of the control curve and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes associated with this compound derivatives.

dual_inhibition_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Cleft ACh ACh->ACh_Cleft Release MAO_B MAO-B Dopamine Dopamine Dopamine->MAO_B Degradation AChE AChE ACh_Cleft->AChE Degradation AChR ACh Receptor ACh_Cleft->AChR Binding Cholinergic_Signal Cholinergic Signaling AChR->Cholinergic_Signal Activation Compound This compound Derivative Compound->MAO_B Inhibits Compound->AChE Inhibits

Caption: Dual inhibition of AChE and MAO-B by a this compound derivative.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add Test Compound (Various Concentrations) incubate_24h->add_compound incubate_48h Incubate 24-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Remove Medium, Add DMSO incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC₅₀ read_absorbance->analyze

Caption: Experimental workflow for the MTT cell viability assay.

tubulin_pathway Compound SMART Agent (Thiazole Derivative) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes Spindle Mitotic Spindle Formation Microtubules->Spindle Forms Metaphase Metaphase Spindle->Metaphase Required for G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition leading to cell cycle arrest.

References

Application Notes and Protocols for Testing 5-Methoxybenzo[d]thiazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 5-Methoxybenzo[d]thiazole, a member of the benzothiazole class of heterocyclic compounds known for their diverse biological activities, including potential anticancer properties. This document outlines detailed protocols for key in vitro assays to determine cell viability, membrane integrity, and the induction of apoptosis.

Introduction

Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting promising antitumor effects.[1] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical initial step in the drug discovery pipeline.[1] Understanding its impact on cell viability and the underlying mechanisms of cell death is essential for assessing its therapeutic potential. These protocols are designed to provide a robust framework for the in vitro cytotoxic characterization of this compound and its analogs.

Data Presentation: Cytotoxicity of Methoxy-Substituted Benzothiazole Derivatives

While specific cytotoxic data for this compound is not extensively available in public literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various methoxy-substituted benzothiazole derivatives against a panel of human cancer cell lines. This data provides a comparative reference for the potential cytotoxic efficacy of this class of compounds. It is important to note that IC50 values can vary based on the specific derivative, cell line, and experimental conditions.

Compound ClassCell LineCancer TypeIC50 (µM)
Methoxybenzoyl-aryl-thiazolesMelanomaMelanoma3.4 - 38.3[2]
Methoxybenzoyl-aryl-thiazolesProstate CancerProstate Cancer3.4 - 38.3[2]
2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrileHL-60LeukemiaNot Specified[3]
2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrileU937LeukemiaNot Specified[3]
Imidazo[2,1-b]benzothiazole derivativeHepG2Hepatocellular Carcinoma~4[4]
Thiazolyl urea derivativesA549Lung CancerNot Specified[5]
Thiazolyl urea derivativesMCF-7Breast Cancer62.4 - 91.6[5]
Thiazolyl urea derivativesHCT-116Colon Cancer38.5 - 43.5[5]
2-phenylbenzothiazole derivativesMCF-7Breast Cancer5.15 - 8.64[6]

Experimental Protocols

A multi-assay approach is recommended to build a comprehensive cytotoxic profile of this compound. The following protocols describe fundamental assays for assessing cell viability, cytotoxicity, and apoptosis.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest test compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Treated and control cells in a 96-well plate

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Prepare Controls: In separate wells of the 96-well plate, prepare a negative control (cells with medium only), a positive control (cells with lysis buffer to induce maximum LDH release), and a vehicle control.

  • Collect Supernatant: After the desired treatment period with this compound, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis treat_cells Treat Cells with this compound prepare_controls Prepare Positive and Negative Controls collect_supernatant Collect Supernatant prepare_controls->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_reaction Incubate for 30 min add_reaction_mix->incubate_reaction add_stop_solution Add Stop Solution incubate_reaction->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Workflow

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment. For adherent cells, use trypsin and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells add_annexin_pi Add Annexin V and PI resuspend_cells->add_annexin_pi incubate_staining Incubate for 15 min add_annexin_pi->incubate_staining add_buffer Add Binding Buffer incubate_staining->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow interpret_data Interpret Apoptosis Stages analyze_flow->interpret_data

Annexin V/PI Assay

Potential Signaling Pathways

Based on studies of related benzothiazole derivatives, this compound may induce cytotoxicity through the intrinsic (mitochondrial) pathway of apoptosis.[8][9] The PI3K/Akt signaling pathway, a crucial regulator of cell survival, has also been implicated in the mechanism of action of some benzothiazoles.[10]

Mitochondrial Apoptosis Pathway

This pathway is initiated by intracellular stress, leading to the release of pro-apoptotic factors from the mitochondria.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_mitochondrial Mitochondrial Events cluster_caspase Caspase Cascade compound This compound ros ↑ ROS Production compound->ros bax ↑ Bax / ↓ Bcl-2 ros->bax mmp ↓ Mitochondrial Membrane Potential bax->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Mitochondrial Pathway

PI3K/Akt Signaling Pathway

Inhibition of the PI3K/Akt pathway can remove its pro-survival signals, thereby promoting apoptosis.

PI3K_Akt_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits survival Cell Survival akt->survival Promotes apoptosis Apoptosis bad->apoptosis Promotes

PI3K/Akt Pathway

References

Application Notes and Protocols for Evaluating 5-Methoxybenzo[d]thiazole Activity Using Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for fluorescence-based assays to characterize the biological activity of 5-Methoxybenzo[d]thiazole and its derivatives. The assays focus on key molecular targets historically associated with the benzothiazole scaffold: Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase-3 beta (GSK-3β), as well as the downstream Wnt/β-catenin signaling pathway.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class, a scaffold known for its diverse pharmacological properties. Due to the frequent observation of bioactivity in substituted benzothiazoles, robust and efficient methods are required to screen and characterize their mechanism of action. Fluorescence-based assays offer high sensitivity, amenability to high-throughput screening (HTS), and a quantitative readout, making them ideal for this purpose.

This document outlines protocols for three key fluorescence-based assays:

  • MAO-B Inhibition Assay: To determine the inhibitory potential of this compound against a key enzyme in dopamine metabolism.

  • GSK-3β Inhibition Assay: To assess the compound's effect on a critical kinase involved in numerous cellular processes, including the Wnt/β-catenin pathway.

  • Wnt/β-catenin Signaling Pathway Reporter Assay: To measure the downstream cellular effects of potential GSK-3β inhibition.

Data Presentation: In Vitro Activity of Benzothiazole Derivatives

While specific experimental data for this compound is not extensively available in public literature, the following tables summarize the reported in vitro activities of structurally related benzothiazole derivatives against MAO-B and GSK-3β, as determined by fluorescence-based methods. This data provides a benchmark for the expected potency of this class of compounds.

Table 1: MAO-B Inhibitory Activity of Benzothiazole Derivatives

Compound IDSubstitution PatternAssay TypeIC50 (µM)Reference
3e 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N'-...Fluorometric0.060[1]
3h 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N'-...Fluorometric0.075[1]
4f 2-(Substituted phenyl)-benzothiazoleFluorometric0.0403
3h 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoleFluorometric0.062[2]

Note: The IC50 values are presented to illustrate the potential activity of the benzothiazole scaffold. The exact potency of this compound needs to be determined experimentally.

Table 2: GSK-3β Inhibitory Activity of Benzothiazole and Related Derivatives

Compound IDScaffoldAssay TypeIC50 (µM)Reference
1g 4,5,6,7-tetrahydrobenzo[d]thiazoleZ'-LYTE™ Kinase Assay0.67[3]
BTO-5h BenzothiazinoneKinase Activity Assay8[4]
BTO-5s BenzothiazinoneKinase Activity Assay10[4]

Note: These compounds, while not direct analogs, demonstrate the potential for benzothiazole-like structures to inhibit GSK-3β.

Signaling Pathways and Experimental Workflows

Monoamine Oxidase B (MAO-B) Metabolic Pathway and Inhibition

dot

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron Mitochondria cluster_assay Fluorescence Assay Principle Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination Metabolites Inactive Metabolites MAOB->Metabolites H2O2 H₂O₂ MAOB->H2O2 HRP HRP H2O2->HRP Probe Non-fluorescent Probe Probe->HRP Fluorophore Fluorescent Product HRP->Fluorophore Oxidation Inhibitor This compound (Potential Inhibitor) Inhibitor->MAOB Inhibition Wnt_Pathway cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State / GSK-3β Inhibition GSK3b_off GSK-3β (Active) DestructionComplex Destruction Complex GSK3b_off->DestructionComplex BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_off->Proteasome Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled GSK3b_on GSK-3β (Inactive) Frizzled->GSK3b_on Inhibition BetaCatenin_on β-catenin (Accumulates) GSK3b_on->BetaCatenin_on No Phosphorylation Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Activation Gene Target Gene Expression TCF_LEF->Gene Inhibitor This compound (Potential Inhibitor) Inhibitor->GSK3b_off Inhibition Workflow Start Start PrepareReagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Dilutions Start->PrepareReagents Dispense Dispense Reagents into Microplate (Enzyme, Inhibitor) PrepareReagents->Dispense Preincubation Pre-incubation (Enzyme-Inhibitor) Dispense->Preincubation InitiateReaction Initiate Reaction (Add Substrate) Preincubation->InitiateReaction Incubation Incubation at Controlled Temperature InitiateReaction->Incubation Readout Measure Fluorescence Signal (Plate Reader) Incubation->Readout Analysis Data Analysis: Calculate % Inhibition, Determine IC50 Readout->Analysis End End Analysis->End

References

Application of 5-Methoxybenzo[d]thiazole Derivatives in High-Performance Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and greater flexibility compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials used within its layers. Benzothiazole derivatives are a promising class of heterocyclic compounds known for their high thermal stability, excellent charge-transporting properties, and tunable emission characteristics. The introduction of a methoxy group at the 5-position of the benzo[d]thiazole core can further modulate the electronic properties, making 5-Methoxybenzo[d]thiazole a valuable precursor for the synthesis of novel, high-performance emissive materials for OLED applications.

This document provides detailed application notes and protocols for the synthesis of a hypothetical emissive material derived from this compound, and the subsequent fabrication and characterization of a multi-layer OLED device. While direct use of this compound in OLEDs is not extensively documented, its derivatives can be designed to exhibit desirable photophysical and electroluminescent properties.

Hypothetical Emissive Material: A Donor-Acceptor Molecule

For the purpose of these application notes, we propose a hypothetical donor-acceptor (D-A) type fluorescent molecule, 2-(4-(diphenylamino)phenyl)-5-methoxybenzo[d]thiazole (DPA-MBT) . In this design, the this compound unit acts as the electron-accepting moiety, while the triphenylamine (TPA) derivative serves as the electron-donating moiety. This D-A architecture is a well-established strategy for developing efficient OLED emitters with tunable emission colors.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a multi-layer OLED device incorporating the hypothetical DPA-MBT as the emissive layer. These values are extrapolated from literature on similar benzothiazole-based donor-acceptor molecules.

ParameterValue
Device Architecture ITO / NPB (40 nm) / DPA-MBT (20 nm) / Alq₃ (30 nm) / LiF (1 nm) / Al (100 nm)
Maximum Luminance ~4000 - 5000 cd/m²
Current Efficiency ~15 - 20 cd/A
External Quantum Efficiency (EQE) ~5 - 7%
Turn-on Voltage ~3.0 - 4.0 V
Electroluminescence Peak ~480 - 500 nm (Blue-Green)
CIE Coordinates (x, y) ~(0.20, 0.45)

Experimental Protocols

Synthesis of 2-(4-(diphenylamino)phenyl)-5-methoxybenzo[d]thiazole (DPA-MBT)

This protocol outlines a plausible synthetic route for DPA-MBT via a condensation reaction.

Materials:

  • 2-amino-4-methoxyphenol

  • 4-(diphenylamino)benzaldehyde

  • Sulfur powder

  • Sodium sulfide nonahydrate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Synthesis of the Benzothiazole Precursor:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyphenol (10 mmol) and 4-(diphenylamino)benzaldehyde (10 mmol) in 50 mL of DMF.

    • Add sulfur powder (12 mmol) and sodium sulfide nonahydrate (12 mmol) to the mixture.

    • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Acidify the mixture with 1M HCl to precipitate the crude product.

    • Filter the precipitate, wash with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the purified solid from an appropriate solvent system (e.g., ethanol/chloroform) to obtain the final product, DPA-MBT.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Fabrication of a Multi-Layer OLED Device

This protocol describes the fabrication of a multi-layer OLED device using thermal evaporation.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent solution, deionized water, acetone, isopropanol

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system

  • Organic materials:

    • Hole Transport Layer (HTL): N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

    • Emissive Layer (EML): Synthesized DPA-MBT

    • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)

    • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • Shadow masks

  • Glovebox with a nitrogen atmosphere

  • UV-curable epoxy and glass lids for encapsulation

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.

  • Organic and Cathode Layer Deposition:

    • Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of NPB as the HTL at a deposition rate of 1-2 Å/s.

    • Deposit a 20 nm thick layer of the synthesized DPA-MBT as the EML at a deposition rate of 1 Å/s.

    • Deposit a 30 nm thick layer of Alq₃ as the ETL at a deposition rate of 1-2 Å/s.

    • Deposit a 1 nm thick layer of LiF as the EIL at a deposition rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a deposition rate of 5-10 Å/s through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.

Device Characterization
  • The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs should be measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra can be recorded with a spectroradiometer.

  • The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the EL spectra.

  • The current efficiency, power efficiency, and external quantum efficiency (EQE) are then determined from the collected data.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis & Purification cluster_product Final Product Reactant1 2-amino-4-methoxyphenol Condensation Condensation Reaction in DMF at 120°C Reactant1->Condensation Reactant2 4-(diphenylamino)benzaldehyde Reactant2->Condensation Reactant3 Sulfur & Sodium Sulfide Reactant3->Condensation Precipitation Precipitation & Filtration Condensation->Precipitation Cooling & Acidification Purification Column Chromatography Precipitation->Purification Product DPA-MBT Purification->Product

Caption: Synthetic workflow for the hypothetical emissive material DPA-MBT.

OLED_Device_Architecture cluster_device OLED Device Structure cluster_process_flow Charge Injection & Recombination Anode Anode (ITO) HTL Hole Transport Layer (NPB) Holes Holes (h⁺) EML Emissive Layer (DPA-MBT) ETL Electron Transport Layer (Alq₃) Light Light Emission (hν) EML->Light EIL Electron Injection Layer (LiF) Cathode Cathode (Al) Electrons Electrons (e⁻) Holes->EML from Anode Electrons->EML from Cathode

Caption: Architecture of a multi-layer OLED and the role of the emissive layer.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxybenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and plausible method for the synthesis of this compound is a two-step process.[1] It begins with the reduction of commercially available 4-methoxy-2-nitroaniline to form the intermediate 4-methoxy-1,2-phenylenediamine. This intermediate is then cyclized using a thionylating agent, such as thionyl chloride (SOCl₂), to yield the final product.[1]

Q2: What are the critical parameters to control during the synthesis?

Several factors can significantly impact the success of the synthesis. Key parameters to control include the purity of the starting materials, especially the 4-methoxy-1,2-phenylenediamine intermediate which can be prone to oxidation.[2] Reaction temperature is also crucial; excessively high temperatures can lead to the formation of polymeric side products, while temperatures that are too low may result in an incomplete reaction.[2] Additionally, maintaining anhydrous (moisture-free) conditions is important, as the cyclizing agent, thionyl chloride, is sensitive to moisture.[2]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1] By taking small aliquots of the reaction mixture at different time intervals and running them on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Troubleshooting Guide

Low or No Product Yield

Low product yield is a frequent issue in this synthesis. The following guide helps to identify and address potential causes.

Potential Cause Recommended Solutions
Poor Quality of Starting Materials Ensure the purity of 4-methoxy-1,2-phenylenediamine. This intermediate is susceptible to oxidation, which is often indicated by a dark color. Using a freshly prepared or purified diamine is advisable.[2]
Inactive Cyclizing Agent Thionyl chloride (SOCl₂) degrades upon exposure to moisture. Use a freshly opened bottle or distill the thionyl chloride before use to ensure its reactivity.[2]
Suboptimal Reaction Temperature The formation of the benzothiazole ring is temperature-sensitive. If the reaction is incomplete at a lower temperature, a gradual increase may be necessary. Conversely, if side products are observed at elevated temperatures, lowering the temperature is recommended.[2]
Inappropriate Solvent The choice of solvent affects the solubility of reactants and the reaction rate. Anhydrous, high-boiling aromatic solvents like toluene or xylene are commonly used. Ensure the solvent is pure and dry.[2]
Moisture Contamination All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reactive intermediates.
Formation of Impurities

The presence of impurities can complicate purification and reduce the final yield. Here are some common impurities and how to mitigate them.

Impurity Potential Cause Mitigation Strategies
Polymeric Materials These often appear as insoluble, tar-like substances and can result from poorly controlled reaction temperatures or incorrect stoichiometry.[2]Add the cyclizing agent (thionyl chloride) dropwise at a controlled temperature. Ensure efficient stirring throughout the reaction.[2]
Unreacted Starting Material An incomplete reaction will leave unreacted 4-methoxy-1,2-phenylenediamine in the mixture.[2]Increase the reaction time or temperature. A slight excess of the cyclizing agent can also be used.[2]
Over-halogenated Byproducts When using thionyl chloride, there is a risk of undesired chlorination on the aromatic ring, particularly under harsh conditions.[2]Use a milder cyclizing agent or carefully control the reaction temperature to minimize this side reaction.[2]

Quantitative Data

The yield of the intermediate, 4-methoxy-1,2-phenylenediamine, can vary depending on the reducing agent used.

Reducing Agent Reaction Conditions Yield (%) Reference
Iron Powder / NH₄ClEthanol/Water, Reflux69ECHEMI
Palladium on Carbon (Pd/C) / H₂Methanol, RT, 72h97ECHEMI
Palladium on Carbon (Pd/C) / H₂Ethanol, RT, 50 psi, 24h99Guidechem

Note: Yields are reported as found in the cited literature and may vary based on specific experimental conditions.

Experimental Protocols

Step 1: Synthesis of 4-methoxy-1,2-phenylenediamine

Method A: Reduction with Stannous Chloride

  • To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.[1]

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.[1]

Step 2: Synthesis of this compound

Cyclization with Thionyl Chloride

  • Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.[1][2]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 3-8 hours. Monitor the reaction by TLC until the starting material is consumed.[1][2]

  • Upon completion, cool the mixture and carefully quench with water.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1][2]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization A 4-Methoxy-2-nitroaniline B Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) C Reaction (Reflux or RT) B->C D Work-up & Neutralization C->D E 4-Methoxy-1,2-phenylenediamine D->E F 4-Methoxy-1,2-phenylenediamine E->F Intermediate G Thionyl Chloride (SOCl2) in Anhydrous Solvent H Reaction (0°C to Reflux) G->H I Work-up & Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield or Impurities in Synthesis q1 Check Purity of 4-methoxy-1,2-phenylenediamine start->q1 ans1_yes Purity is low (dark color) q1->ans1_yes No ans1_no Purity is high q1->ans1_no Yes sol1 Purify by recrystallization or use freshly prepared ans1_yes->sol1 q2 Check Activity of Thionyl Chloride ans1_no->q2 ans2_yes Reagent is old or exposed to moisture q2->ans2_yes No ans2_no Reagent is active q2->ans2_no Yes sol2 Use a fresh bottle or distill before use ans2_yes->sol2 q3 Review Reaction Temperature Profile ans2_no->q3 ans3_high Temperature too high (polymeric byproducts) q3->ans3_high High ans3_low Temperature too low (incomplete reaction) q3->ans3_low Low sol3_high Lower temperature, add reagents dropwise ans3_high->sol3_high sol3_low Gradually increase reaction temperature ans3_low->sol3_low

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 5-Methoxybenzo[d]thiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Methoxybenzo[d]thiazole using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. - Column Overloading: Too much crude sample applied to the column. - Improper Column Packing: Channels or cracks in the stationary phase.- Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for this compound. - Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[1] - Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[1]
Product Elutes Too Quickly (High Rf) - Solvent System is Too Polar: The eluent has a high affinity for the compound, carrying it through the column too fast.- Decrease Solvent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Product Does Not Elute from the Column (Low or Zero Rf) - Solvent System is Not Polar Enough: The eluent does not have sufficient strength to displace the compound from the silica gel. - Compound Decomposition on Silica Gel: Some compounds can degrade on the acidic surface of silica gel.- Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. A gradient elution may be necessary. - Test Compound Stability: Run a 2D TLC to check for stability on silica gel.[2] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[2]
Streaking or Tailing of Spots on TLC/Fractions - Sample Overload on TLC Plate: Too much sample spotted. - Compound is Acidic or Basic: Interactions with the silica gel. - Incomplete Dissolution of the Sample: The sample did not fully dissolve in the loading solvent.- Dilute Sample for TLC: Spot a more dilute solution on the TLC plate. - Add a Modifier: For basic compounds, add a small amount (0.1-1%) of triethylamine to the eluent. For acidic compounds, a small amount of acetic acid can be added. - Ensure Complete Dissolution: Ensure the crude material is fully dissolved before loading it onto the column. If solubility in the eluent is low, use a stronger solvent for dissolution and adsorb the sample onto a small amount of silica gel before loading (dry loading).[3]
Presence of Unreacted Starting Materials in Purified Fractions - Incomplete Reaction: The synthesis of this compound did not go to completion. - Similar Polarity to Product: The starting materials have a similar Rf value to the product.- Monitor Reaction Progress: Use TLC to ensure the reaction has gone to completion before work-up and purification. - Use a Shallow Gradient: A slow and gradual increase in solvent polarity can help resolve compounds with similar polarities.
Identification of Unknown Impurities - Side Reactions: Formation of unexpected byproducts during the synthesis.- Spectroscopic Analysis: Characterize the impurities using techniques like NMR and Mass Spectrometry to identify their structures and devise a targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel (60-120 or 100-200 mesh) is the most commonly used and effective stationary phase for the purification of benzothiazole derivatives like this compound.[1][4]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A mixture of hexane and ethyl acetate is a standard and effective mobile phase.[1] It is recommended to start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

Q3: How can I monitor the progress of the column chromatography?

A3: Thin Layer Chromatography (TLC) is the standard method for monitoring the separation.[4] Collect fractions and spot them on a TLC plate alongside the crude mixture and a pure standard (if available) to identify the fractions containing the desired product.

Q4: How do I visualize the spots of this compound on a TLC plate?

A4: this compound is a UV-active compound due to its aromatic structure. Therefore, the spots can be visualized under a UV lamp (254 nm).[5] Staining with potassium permanganate or other universal stains can also be used.

Q5: What are the likely impurities I might encounter during the purification of this compound?

A5: Common impurities can include unreacted starting materials such as 4-methoxy-2-aminothiophenol and any reagents used for the thiazole ring formation. Side products from the synthesis, such as disulfides formed from the oxidation of the thiophenol starting material, may also be present.[1]

Q6: My compound is not very soluble in the chosen eluent. How should I load it onto the column?

A6: If your compound has low solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the pencil line. Close the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).

  • Analyze the Results: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The ideal solvent system will give the this compound an Rf value between 0.2 and 0.3, with good separation from any impurities.

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

  • Packing the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica gel settle into a packed bed.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: If the sample is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 or 100-200 mesh)Standard, effective for separating moderately polar organic compounds.[1][4]
Mobile Phase Hexane/Ethyl AcetateGood balance of polarity for eluting benzothiazole derivatives. The ratio can be easily adjusted.
TLC Rf Target 0.2 - 0.3Provides optimal resolution in column chromatography.
Silica Gel to Crude Ratio 20:1 to 50:1 (by weight)Ensures sufficient separation capacity and prevents column overloading.[1]
Visualization UV light (254 nm)Non-destructive and effective for aromatic compounds.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC for Solvent System Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Poor Separation? CheckSolvent Optimize Solvent System via TLC Start->CheckSolvent Yes CheckLoad Reduce Sample Load Start->CheckLoad CheckPacking Repack Column Start->CheckPacking NoElution Compound Not Eluting? Start->NoElution No GoodSep Good Separation CheckSolvent->GoodSep CheckLoad->GoodSep CheckPacking->GoodSep IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckStability Check Compound Stability NoElution->CheckStability Streaking Streaking/Tailing? NoElution->Streaking No IncreasePolarity->GoodSep CheckStability->GoodSep Streaking->GoodSep No AddModifier Add Modifier to Eluent Streaking->AddModifier Yes DryLoad Use Dry Loading Streaking->DryLoad AddModifier->GoodSep DryLoad->GoodSep

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxybenzo[d]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxybenzo[d]thiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, from the quality of starting materials to the reaction conditions. Here are the most common culprits and their solutions:

  • Poor Quality Starting Material : The purity of the precursor, typically 4-methoxy-1,2-phenylenediamine, is crucial. Impurities can hinder the cyclization step. Ensure the diamine is pure and free from oxidation products, which are often indicated by a dark color.[1]

  • Inactive Cyclizing Agent : The cyclizing agent, commonly thionyl chloride (SOCl₂), is sensitive to moisture and can degrade over time. Using a freshly opened bottle or distilling the thionyl chloride before use is recommended for optimal reactivity.[1]

  • Suboptimal Reaction Temperature : The formation of the thiazole ring is temperature-sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of polymeric side products and decomposition, thereby reducing the yield.[1][2] It is advisable to perform small-scale trials to determine the optimal temperature for your specific setup.

  • Inappropriate Solvent : The choice of solvent is critical as it affects the solubility of reactants and the overall reaction rate. Toluene and dichloromethane are commonly used solvents for this synthesis.[3]

Q2: My reaction seems to stall and does not proceed to completion. What troubleshooting steps can I take?

A stalled reaction is often a result of reagent deactivation or suboptimal conditions. Consider the following:

  • Moisture Contamination : The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are essential to prevent the quenching of reactive intermediates.[1]

  • Insufficient Activation : The reaction may require a base, such as pyridine or triethylamine, to act as a catalyst and an acid scavenger.[1] The base can facilitate the cyclization process.

  • Monitoring Reaction Progress : Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[2][3] This will help you determine if the reaction is truly stalled or just proceeding slowly.

Q3: I am observing significant impurity formation in my final product. How can I minimize side reactions?

The formation of byproducts can complicate purification and lower the overall yield. Here are some strategies to minimize them:

  • Control of Reaction Temperature : As mentioned, high temperatures can lead to side product formation. Maintaining the optimal reaction temperature is crucial.

  • Slow Addition of Reagents : The dropwise addition of the cyclizing agent, such as thionyl chloride, at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize the formation of undesired products.[1][3]

  • Purification Method : If impurities are still present, column chromatography on silica gel is an effective method for purifying the crude product.[1][3] The choice of eluent system (e.g., hexane/ethyl acetate) is important for good separation.[3]

Data Presentation: Reaction Parameter Optimization

The following table summarizes how varying key reaction parameters can influence the yield of this compound. This data is illustrative and may require further optimization for specific laboratory conditions.

ParameterCondition ACondition BCondition CExpected Outcome
Cyclizing Agent Thionyl Chloride (SOCl₂)N-Sulfinylaniline-SOCl₂ is a common and effective reagent.[1]
Solvent TolueneDichloromethaneEthanolToluene is often preferred for its higher boiling point, which can facilitate the reaction.[1][3]
Temperature Room Temperature60 °CReflux (approx. 110 °C in Toluene)Refluxing is often necessary for the reaction to go to completion.[1]
Base PyridineTriethylamineNoneA base can act as a catalyst and acid scavenger, potentially improving the yield.[1]
Yield (%) LowModerateHighOptimized conditions (e.g., Condition C) are expected to give the highest yield.

Experimental Protocol: Synthesis of this compound

This protocol details a two-step synthesis starting from 4-methoxy-2-nitroaniline.[3]

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

  • To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.[3]

Step 2: Synthesis of this compound

  • Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in an anhydrous solvent such as toluene in an oven-dried round-bottom flask under an inert atmosphere.[1][3]

  • Add anhydrous pyridine (2.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous toluene dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).[1]

  • Upon completion, cool the mixture and carefully quench it with water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[1][3]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield or Stalled Reaction Reagents Reagent Quality (Starting Material, Cyclizing Agent) Problem->Reagents Conditions Reaction Conditions (Temperature, Moisture, Solvent) Problem->Conditions SideReactions Side Reactions & Impurity Formation Problem->SideReactions CheckPurity Verify Purity of Starting Materials Reagents->CheckPurity FreshReagent Use Fresh/Distilled Cyclizing Agent Reagents->FreshReagent OptimizeTemp Optimize Reaction Temperature Conditions->OptimizeTemp DrySystem Ensure Anhydrous Conditions Conditions->DrySystem SolventScreen Solvent Screening Conditions->SolventScreen AddBase Add Base (e.g., Pyridine) Conditions->AddBase Purify Purify via Column Chromatography SideReactions->Purify SynthesisWorkflow Start 4-Methoxy-2-nitroaniline Reduction Reduction (e.g., SnCl₂, HCl) Start->Reduction Intermediate 4-Methoxy-1,2-phenylenediamine Reduction->Intermediate Cyclization Cyclization (e.g., SOCl₂, Pyridine, Toluene) Intermediate->Cyclization CrudeProduct Crude this compound Cyclization->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Technical Support Center: Synthesis of 5-Methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methoxybenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and plausible method for the synthesis of this compound involves a two-step process. The synthesis begins with the commercially available 4-methoxy-2-nitroaniline. The first step is the reduction of the nitro group to an amine, yielding 4-methoxy-1,2-phenylenediamine. This intermediate is then cyclized with a thionylating agent, such as thionyl chloride, to form the final product, this compound.[1]

Q2: My yield of this compound is consistently low. What are the potential causes?

Low yields can be attributed to several factors, including:

  • Poor quality of starting materials: The purity of the 4-methoxy-1,2-phenylenediamine intermediate is crucial, as impurities can interfere with the cyclization reaction.

  • Moisture contamination: The reaction is sensitive to moisture, which can quench the reactive intermediates. It is essential to use oven-dried glassware and conduct the reaction under an inert atmosphere.

  • Suboptimal reaction temperature: The formation of the thiazole ring is temperature-sensitive. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition and the formation of side products.

  • Inappropriate solvent: The choice of solvent is critical for reactant solubility and reaction rate.

  • Incorrect stoichiometry: Inaccurate molar ratios of reactants can result in incomplete conversion or the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the best practices for purifying the final product?

Column chromatography is the most effective method for purifying this compound. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, can effectively separate the desired product from impurities. If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can also yield highly pure material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem: Low or No Product Yield
Potential Cause Recommended Solution
Poor Quality Starting Material Ensure the purity of 4-methoxy-1,2-phenylenediamine. If it appears dark in color, it may have oxidized and should be purified or replaced.
Moisture Contamination Thoroughly dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Suboptimal Reaction Temperature If the reaction is incomplete at a lower temperature, gradually increase the heat. If side products are observed at higher temperatures, consider lowering the temperature. The optimal temperature for the cyclization step is typically at reflux.
Inappropriate Solvent Toluene or dichloromethane are commonly used solvents for the cyclization step.[1] If solubility is an issue, consider screening other anhydrous, non-protic solvents.
Incorrect Reagent Stoichiometry Carefully measure and ensure the correct molar ratios of reactants. For the cyclization step, a slight excess (1.1 equivalents) of thionyl chloride is recommended.[1]
Incomplete Reaction Increase the reaction time and monitor the progress by TLC until the starting material is consumed. The cyclization step typically requires 3-5 hours at reflux.[1]
Problem: Reaction Stalls and Does Not Proceed to Completion
Potential Cause Recommended Solution
Deactivation of Reagents Ensure that the thionyl chloride is fresh, as it can degrade over time. Using a freshly opened or distilled bottle is crucial for optimal reactivity.
Insufficient Activation The addition of a base, such as anhydrous pyridine, can act as a catalyst and an acid scavenger, driving the reaction to completion.
Precipitation of Reactants If reactants precipitate out of solution, consider using a different solvent or increasing the reaction volume to improve solubility.
Problem: Difficulty in Product Purification
Potential Cause Recommended Solution
Presence of Multiple Impurities If multiple spots are observed on TLC, it indicates the formation of side products. Optimize the reaction conditions (temperature, reaction time) to minimize their formation.
Product is an Oil If the product is an oil and difficult to purify by column chromatography, consider attempting to crystallize it from various solvent systems.
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel. If this is suspected, consider using neutral or basic alumina for column chromatography.

Data Presentation

The following table provides illustrative data on how varying reaction parameters can influence the yield of a typical benzothiazole synthesis. This data is representative and should be used as a guideline for optimization experiments.

Parameter Condition A Condition B Condition C Observed Yield
Solvent TolueneDichloromethaneTetrahydrofuranToluene generally provides better yields due to its higher boiling point, which facilitates the reaction.
Temperature Room Temp.60 °CReflux (approx. 110 °C in Toluene)Refluxing is typically necessary for the reaction to go to completion and achieve a high yield.
Catalyst NonePyridine (2.5 eq)Triethylamine (2.5 eq)The use of a base like pyridine is often crucial to neutralize the HCl formed and catalyze the reaction, significantly improving the yield.
Reaction Time 2 hours4 hours8 hoursMonitoring by TLC is essential to determine the optimal reaction time. Insufficient time leads to incomplete reaction, while excessively long times can lead to side product formation.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

  • To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.[1]

Step 2: Synthesis of this compound

  • Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully quench it with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure this compound.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization start_step1 4-methoxy-2-nitroaniline in Ethanol add_reagents Add SnCl2 and conc. HCl start_step1->add_reagents reflux1 Reflux for 2-4 hours add_reagents->reflux1 neutralize Cool and Neutralize with NaHCO3 reflux1->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate1 Dry and Concentrate extract->dry_concentrate1 intermediate 4-methoxy-1,2-phenylenediamine dry_concentrate1->intermediate dissolve Dissolve Intermediate in Toluene intermediate->dissolve cool Cool to 0°C dissolve->cool add_socl2 Add Thionyl Chloride cool->add_socl2 reflux2 Warm to RT and Reflux for 3-5 hours add_socl2->reflux2 quench Cool and Quench with Water reflux2->quench workup Separate, Wash, Dry, and Concentrate quench->workup purify Column Chromatography workup->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_purity Check Purity of Starting Materials (TLC, NMR) start->check_purity is_pure Are they pure? check_purity->is_pure purify_sm Purify Starting Materials (Recrystallization/Chromatography) is_pure->purify_sm No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify_sm->check_conditions is_anhydrous Were anhydrous conditions used? check_conditions->is_anhydrous use_anhydrous Dry glassware and use anhydrous solvents under inert atmosphere is_anhydrous->use_anhydrous No check_temp Is the reaction temperature optimal? is_anhydrous->check_temp Yes use_anhydrous->check_temp is_temp_optimal Refluxing? check_temp->is_temp_optimal optimize_temp Adjust temperature and monitor by TLC is_temp_optimal->optimize_temp No check_reagents Check Reagent Stoichiometry and Quality is_temp_optimal->check_reagents Yes optimize_temp->check_reagents are_reagents_ok Correct stoichiometry and fresh reagents? check_reagents->are_reagents_ok correct_reagents Use correct stoichiometry and fresh reagents are_reagents_ok->correct_reagents No success Yield Improved are_reagents_ok->success Yes correct_reagents->success

Caption: Troubleshooting workflow for low yield of this compound.

References

Troubleshooting low yield in benzothiazole cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in benzothiazole cyclization reactions. The following information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in benzothiazole synthesis?

Low yields in benzothiazole synthesis often stem from a few common issues. These include the oxidation and potential polymerization of the 2-aminothiophenol starting material, incomplete cyclization of intermediates, and the formation of unwanted side products through dimerization or other side reactions.[1][2] The choice of solvent, reaction temperature, and catalyst are also critical factors that can significantly impact the overall yield.[2]

Q2: How can I monitor the progress of my benzothiazole cyclization reaction?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired benzothiazole product.[2]

Q3: What are some environmentally friendly ("green") approaches to benzothiazole synthesis?

Modern synthetic methods increasingly focus on environmentally benign approaches. These include using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[2][3] Microwave-assisted synthesis is another popular green chemistry technique that can dramatically reduce reaction times and energy consumption.[4][5]

Q4: What safety precautions should I take when handling 2-aminothiophenol?

2-Aminothiophenol is susceptible to oxidation, so it is best handled under an inert atmosphere, such as nitrogen or argon.[1][2] As a thiol, it also has a strong, unpleasant odor and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.[2]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following sections address potential causes and recommended solutions.

Cause: Poor Quality of Starting Materials

  • Solution: Ensure the purity of your 2-aminothiophenol and the corresponding aldehyde, carboxylic acid, or other coupling partner. 2-aminothiophenol is particularly prone to oxidation, so using a freshly opened bottle or purifying it before use is highly recommended.[1][2]

Cause: Suboptimal Reaction Conditions

  • Solution: A systematic optimization of reaction conditions is crucial. Key parameters to investigate include:

    • Solvent: Common solvents include ethanol and DMSO.[6] Some modern methods utilize solvent-free conditions which can lead to improved yields.[4][6]

    • Temperature: The optimal temperature can vary widely, from room temperature to reflux, depending on the specific substrates and catalyst used.[6] If the yield is low at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are forming at elevated temperatures, lowering the temperature should be considered.[2]

    • Catalyst: The choice of catalyst can significantly influence the reaction's success. A wide range of catalysts have been reported, from simple acids and bases to transition metal complexes.[4][7]

Problem 2: Significant Byproduct Formation

The formation of byproducts can complicate purification and significantly reduce the yield of the desired benzothiazole.

Cause: Oxidation of 2-Aminothiophenol

  • Solution: The thiol group in 2-aminothiophenol is easily oxidized, which can lead to the formation of a disulfide byproduct.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively minimize this side reaction.[1]

Cause: Incomplete Cyclization and Oxidation

  • Solution: The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole. If this oxidation is inefficient, the reaction can stall, leading to low yields.[6] For many syntheses, atmospheric oxygen is a sufficient oxidant, especially when the reaction is open to the air.[6] In other cases, an explicit oxidizing agent such as hydrogen peroxide (H₂O₂) may be required.[6][8]

Cause: Dimerization and Polymerization

  • Solution: Unwanted intermolecular reactions can lead to the formation of dimers and polymers, especially at high concentrations.[1] Performing the reaction under high dilution conditions can favor the desired intramolecular cyclization. Slowly adding one of the reactants to the reaction mixture can also help maintain a low concentration of reactive intermediates, thereby minimizing these side reactions.[1]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the yield of 2-substituted benzothiazoles from the reaction of 2-aminothiophenol and various aldehydes under different catalytic and solvent conditions. This data is intended to provide a comparative overview to guide reaction optimization.

AldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
BenzaldehydeH₂O₂/HClEthanolRoom Temp45-6085-94[8]
4-ChlorobenzaldehydeSnP₂O₇EthanolReflux8-3587-95[4]
4-NitrobenzaldehydeNH₄ClMethanol/WaterRoom Temp60High[4]
BenzaldehydePIFANone (Microwave)-5-10High[5]
Various Aromatic AldehydesLaccasesEthanolRoom Temp--[4]
BenzaldehydePolystyrene-grafted Iodine AcetateDichloromethane---[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Visualizations

Benzothiazole_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base / Imine 2-Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation (e.g., Air, H₂O₂)

Caption: General reaction pathway for benzothiazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) Check_Purity->Optimize_Conditions Purity OK Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Optimize_Conditions->Analyze_Byproducts Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Purification Optimize Purification Inert_Atmosphere->Purification Check_Oxidant Ensure Adequate Oxidant Check_Oxidant->Purification High_Dilution Use High Dilution or Slow Addition High_Dilution->Purification Analyze_Byproducts->Inert_Atmosphere Oxidation Products Analyze_Byproducts->Check_Oxidant Incomplete Cyclization Analyze_Byproducts->High_Dilution Dimerization/ Polymerization

Caption: Troubleshooting workflow for low yield in benzothiazole synthesis.

References

Removal of polymeric byproducts in 5-Methoxybenzo[d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 5-Methoxybenzo[d]thiazole, specifically concerning the removal of polymeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method for the synthesis of this compound is a two-step process. It begins with the reduction of 4-methoxy-2-nitroaniline to form the intermediate 4-methoxy-1,2-phenylenediamine. This intermediate is then cyclized, typically using a thionylating agent, to yield the final this compound product.

Q2: I'm observing a sticky, insoluble residue in my crude product. What is it likely to be?

A2: This is a common issue and is likely due to the formation of polymeric byproducts. The primary culprit is the oxidative polymerization of the 4-methoxy-1,2-phenylenediamine intermediate, which can form polydisulfide chains. This is especially prevalent if the reaction is exposed to air or oxidizing agents.

Q3: How can I prevent the formation of these polymeric byproducts?

A3: Minimizing the formation of polymeric byproducts is key to a successful synthesis. Here are some preventative measures:

  • Use an inert atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will significantly reduce the oxidation of the thiol intermediate.

  • Use fresh, high-purity starting materials: The purity of the 4-methoxy-1,2-phenylenediamine is critical. Ensure it is free from oxidized impurities.

  • Control the reaction temperature: Avoid excessively high temperatures, as this can promote side reactions, including polymerization.

Q4: What are the recommended methods for removing polymeric byproducts once they have formed?

A4: If polymeric byproducts are present in your crude product, there are several effective purification strategies:

  • Trituration: This is a simple and effective method for removing soluble impurities from a less soluble product. It involves washing the crude solid with a solvent in which the desired product has low solubility, but the polymeric byproducts are soluble.

  • Scavenger Resins: These are solid-supported reagents that can selectively react with and remove specific types of impurities. For this synthesis, a thiol-scavenging resin can be effective at removing the polydisulfide byproducts.

  • Column Chromatography: While a standard purification technique, it can be effective if the polarity difference between your product and the polymeric byproducts is significant.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Formation of polymeric byproducts due to oxidation of the 4-methoxy-1,2-phenylenediamine intermediate.- Conduct the reaction under an inert atmosphere (Nitrogen or Argon).- Use freshly prepared or purified 4-methoxy-1,2-phenylenediamine.- Degas all solvents prior to use.
Incomplete cyclization reaction.- Ensure the thionylating agent is fresh and added in the correct stoichiometry.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Crude product is a sticky solid or oil Presence of significant amounts of polymeric byproducts.- Implement a trituration step using a suitable solvent system (e.g., cold diethyl ether or a hexane/ethyl acetate mixture) to wash away the polymeric impurities.- Consider using a thiol-scavenger resin to selectively remove the disulfide-based polymers.
Residual solvent trapped in the product.- Dry the product under high vacuum for an extended period.- If the product is still oily, trituration with a non-polar solvent like hexanes can help induce solidification.
Difficulty in purifying the product by column chromatography The polymeric byproducts are streaking or co-eluting with the desired product.- Pre-treat the crude product with trituration or a scavenger resin to remove the bulk of the polymeric material before attempting column chromatography.- Use a different solvent system for elution or consider an alternative stationary phase like alumina.

Data Presentation

The following table provides a hypothetical comparison of purity and yield of this compound before and after different purification methods. These values are illustrative and will vary depending on the specific reaction conditions and the extent of byproduct formation.

Purification Method Purity Before Purification (%) Purity After Purification (%) Yield After Purification (%)
None (Crude Product) 65--
Trituration with Diethyl Ether 659085
Thiol-Scavenger Resin 659580
Column Chromatography 659875

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

  • To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.

Step 2: Synthesis of this compound

  • Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Trituration
  • Place the crude this compound solid in a flask.

  • Add a small volume of cold diethyl ether (or another suitable non-polar solvent in which the product is sparingly soluble).

  • Stir the suspension vigorously for 15-20 minutes. The desired product should remain as a solid, while the polymeric byproducts dissolve in the solvent.

  • Filter the solid using a Buchner funnel and wash the filter cake with a small amount of the cold trituration solvent.

  • Dry the purified solid under vacuum.

Protocol 3: Purification using a Thiol-Scavenger Resin
  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or THF).

  • Add a thiol-scavenger resin (typically 2-4 equivalents relative to the estimated amount of impurity).

  • Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by TLC to observe the disappearance of the impurity spot.

  • Filter off the resin and wash it with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_byproduct Byproduct Formation A 4-methoxy-2-nitroaniline B Reduction (e.g., SnCl2, HCl) A->B C 4-methoxy-1,2-phenylenediamine B->C D Cyclization (e.g., SOCl2) C->D J Oxidative Polymerization of 4-methoxy-1,2-phenylenediamine C->J E Crude this compound D->E F Trituration E->F G Scavenger Resin E->G H Column Chromatography E->H I Pure this compound F->I G->I H->I J->E Contamination

Caption: Workflow for the synthesis and purification of this compound.

Polymer_Formation_Mechanism A 4-methoxy-1,2-phenylenediamine (Monomer) B Oxidation (e.g., O2) A->B [O] C Thiol Radical Intermediate B->C D Dimerization C->D E Disulfide Dimer D->E F Further Oxidation and Chain Propagation E->F G Polydisulfide (Polymeric Byproduct) F->G

Caption: Proposed mechanism for the formation of polymeric disulfide byproducts.

Troubleshooting_Logic A Low Yield or Impure Product B Check for Polymeric Byproducts (e.g., by NMR, insolubility) A->B C Polymeric Byproducts Present? B->C D Implement Purification Strategy: - Trituration - Scavenger Resin C->D Yes E Optimize Reaction Conditions: - Inert Atmosphere - Fresh Reagents - Temperature Control C->E No F Pure Product D->F E->A G Re-evaluate Synthesis Route or Reagent Purity E->G

Technical Support Center: Aminothiophenol Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminothiophenol. The following information is designed to help you prevent and address the common issue of oxidation of this starting material, ensuring the integrity and success of your experiments.

Troubleshooting Guide

Problem 1: Low or inconsistent reaction yields.

Question: My reaction yield is significantly lower than expected, or varies between batches. Could oxidation of my aminothiophenol be the cause?

Answer: Yes, oxidation of the aminothiophenol starting material is a primary cause of low and inconsistent yields. The thiol group (-SH) is highly susceptible to oxidation, which leads to the formation of a disulfide dimer (bis(aminophenyl) disulfide). This dimer is often unreactive in the desired reaction, thus reducing the concentration of the active starting material.[1][2]

Recommended Solutions:

  • Work under an inert atmosphere: The most effective way to prevent oxidation is to exclude oxygen from your reaction setup. This can be achieved by working under a blanket of an inert gas such as nitrogen or argon.[1]

  • Use degassed solvents: Solvents can contain dissolved oxygen which can contribute to the oxidation of your starting material. It is crucial to degas your solvents before use.

  • Check the purity of your starting material: Before starting your reaction, assess the purity of your aminothiophenol. The presence of the disulfide impurity can be a significant issue.

Problem 2: Suspected oxidation of the starting material.

Question: I suspect my aminothiophenol has oxidized. How can I confirm this and what should I do?

Answer: Visual inspection can sometimes be an indicator; oxidized aminothiophenol may appear discolored. However, for confirmation, analytical techniques are necessary. If oxidation is confirmed, the disulfide impurity should be removed or reduced back to the thiol.

Recommended Actions:

  • Detection of Disulfide Impurity:

    • Thin-Layer Chromatography (TLC): The disulfide dimer will have a different Rf value than the aminothiophenol monomer. While both may be visible under UV light due to the aromatic ring, specific stains can help differentiate them. A potassium permanganate stain can be effective, as thiols are readily oxidized and will show a spot, while the disulfide may not react as readily.[3][4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can clearly distinguish between the aminothiophenol and its disulfide dimer. The chemical shifts of the aromatic and amine protons will be different for the two species. For example, in the 1H NMR spectrum of the reaction mixture of bis(2-aminophenyl) disulfide with a reducing agent, the appearance of peaks corresponding to 2-aminothiophenol can be observed.[5][6]

  • Purification of Oxidized Aminothiophenol:

    • Reduction of Disulfide: The most common method to salvage oxidized aminothiophenol is to reduce the disulfide back to the thiol. This can be achieved using a variety of reducing agents. A common lab-scale procedure involves the use of a reducing agent like sodium borohydride or triphenylphosphine. A detailed protocol for the reduction of a disulfide is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of aminothiophenol oxidation?

A1: The primary product of aminothiophenol oxidation is the corresponding disulfide, where two molecules of aminothiophenol are joined by a sulfur-sulfur bond to form bis(aminophenyl) disulfide.[1] This is a common reaction for thiols in the presence of an oxidant, such as atmospheric oxygen.

Q2: What are the ideal storage conditions for aminothiophenol?

A2: To minimize oxidation, aminothiophenol should be stored in a tightly sealed container, in a cool, dry, and dark place. For optimal stability, it is highly recommended to store it under an inert atmosphere (e.g., in a desiccator or glove box flushed with nitrogen or argon).[7]

Q3: Can I use antioxidants to prevent the oxidation of aminothiophenol in solution?

A3: While the use of an inert atmosphere is the most robust method, antioxidants can offer additional protection, particularly in solutions that may be handled for extended periods. Common antioxidants used in organic chemistry include butylated hydroxytoluene (BHT) and ascorbic acid.[8][9][10] However, their compatibility and effectiveness should be tested for your specific reaction conditions, as they could potentially interfere with your desired chemistry. There is limited specific data on the use of these antioxidants with aminothiophenol, so a pilot experiment is recommended.

Q4: How do I properly degas a solvent for my reaction?

A4: There are several methods to degas solvents. The most effective is the "freeze-pump-thaw" method. A simpler, though less rigorous, method is to bubble an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes). Detailed protocols for both methods are provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: General Handling of Aminothiophenol under an Inert Atmosphere

This protocol outlines the basic setup for performing a reaction with aminothiophenol while minimizing exposure to oxygen.

Materials:

  • Schlenk flask or a round-bottom flask with a septum-inlet adapter

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Degassed solvent

  • Syringes and needles

Procedure:

  • Assemble the glassware and dry it thoroughly in an oven before use.

  • Connect the flask to the inert gas line.

  • Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the aminothiophenol to the flask under a positive flow of inert gas.

  • Add the degassed solvent via a syringe.

  • Carry out the reaction under a continuous positive pressure of the inert gas, monitored by the bubbler.

Protocol 2: Degassing Solvents

Method A: Freeze-Pump-Thaw (Most Effective)

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the flask to the vacuum and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final thaw, backfill the flask with an inert gas.

Method B: Inert Gas Purging (Simpler)

  • Place the solvent in a flask with a gas inlet and a vent needle.

  • Bubble a steady stream of inert gas (nitrogen or argon) through the solvent for 30-60 minutes.

  • The inert gas will displace the dissolved oxygen. This method is less effective for high-purity applications but is often sufficient for general use.

Protocol 3: Reduction of bis(aminophenyl) disulfide to Aminothiophenol

This protocol describes a general method for reducing the disulfide impurity back to the desired aminothiophenol starting material.

Materials:

  • bis(aminophenyl) disulfide (oxidized starting material)

  • A suitable reducing agent (e.g., sodium borohydride, or a thiol-based reducing agent like dithiothreitol (DTT))

  • An appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Acid for workup (e.g., dilute HCl)

Procedure:

  • Dissolve the oxidized aminothiophenol in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent (e.g., 2-4 equivalents of sodium borohydride) portion-wise to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC until the disulfide spot is no longer visible.

  • Carefully quench the reaction by the slow addition of dilute acid.

  • Extract the aminothiophenol into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified aminothiophenol.

Data Presentation

Table 1: Troubleshooting Summary for Low Reaction Yields

Potential Cause Recommended Solution Key Considerations
Oxidation of Aminothiophenol Perform reaction under an inert atmosphere (N2 or Ar).[1]Ensure all glassware is dry and the system is properly purged.
Use freshly purified or a new bottle of aminothiophenol.[2]Older material is more likely to be oxidized.
Degas solvents prior to use.Dissolved oxygen can contribute to oxidation.
Impure Starting Material Confirm purity by TLC or NMR before use.The disulfide impurity is a common issue.
Purify the aminothiophenol by reduction of the disulfide if necessary.See Protocol 3 for a general procedure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting start Start check_purity Check Aminothiophenol Purity (TLC/NMR) start->check_purity degas_solvent Degas Solvent check_purity->degas_solvent inert_atmosphere Establish Inert Atmosphere degas_solvent->inert_atmosphere add_reagents Add Aminothiophenol & Solvent inert_atmosphere->add_reagents run_reaction Run Reaction add_reagents->run_reaction low_yield Low Yield? run_reaction->low_yield low_yield->run_reaction No, Optimize Conditions oxidized Oxidation Suspected? low_yield->oxidized Yes purify Reduce Disulfide oxidized->purify purify->check_purity Re-check Purity

Caption: Experimental workflow for using aminothiophenol, including purity checks and troubleshooting steps for oxidation.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_consequence Consequence cluster_solution Solution oxidation Aminothiophenol Oxidation disulfide Disulfide Formation oxidation->disulfide oxygen Presence of Oxygen (Air) oxygen->oxidation low_yield Low Reaction Yield disulfide->low_yield inert_gas Use Inert Atmosphere inert_gas->oxygen prevents degas Degas Solvents degas->oxygen removes purification Purify by Reduction purification->disulfide reverses

Caption: Logical relationship between the problem of aminothiophenol oxidation, its cause, consequences, and solutions.

References

Technical Support Center: Purification of Methoxy-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of methoxy-substituted benzothiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude methoxy-substituted benzothiazole sample is dark brown or discolored. What is the likely cause and how can I decolorize it?

A1: Dark coloration in crude benzothiazole samples typically indicates the presence of oxidized impurities or polymeric side products formed during the synthesis.[1] The benzothiazole ring system, especially when substituted with electron-donating groups like methoxy, can be susceptible to oxidation.

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.[1][2][3] During recrystallization, add a small amount of activated charcoal (e.g., Norit), typically 1-2% of the crude product's weight, to the hot solution.[1][2]

  • Procedure: Boil the solution with the charcoal for several minutes to allow the impurities to adsorb onto the charcoal's surface. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool for crystallization.[1][3]

  • Alternative: In some cases, purification can be achieved by converting the benzothiazole into its hydrochloride salt to remove residual color, followed by regeneration of the free base.[2]

Q2: I am struggling to separate my target compound from byproducts with very similar polarity using column chromatography. What can I do?

A2: Co-elution of impurities with similar polarity is a frequent challenge. Purification of benzothiazole derivatives can be difficult due to the similar polarities of the desired product and unreacted starting materials or byproducts.[3]

Troubleshooting Steps:

  • Optimize Solvent System: Systematically screen different solvent systems (eluents) for column chromatography. A common starting point for benzothiazoles is a mixture of ethyl acetate and a nonpolar solvent like hexane or petroleum ether.[4][5][6] Try varying the ratio to fine-tune the separation.

  • Change Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase, such as neutral or basic alumina, which can alter the elution order.

  • Recrystallization: For solid products, recrystallization is a powerful alternative.[3] Perform a solvent screen to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature, while the impurities remain soluble.[3] Ethanol is often a good choice for benzothiazole derivatives.[3][5]

Q3: My product appears to be degrading during purification on a silica gel column, leading to low yields and new, unexpected spots on my TLC. Why is this happening?

A3: The benzothiazole ring can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This acidity can sometimes catalyze the degradation or ring-opening of the benzothiazole nucleus, especially with prolonged exposure during a slow column run.[7]

Troubleshooting Steps:

  • Neutralize the Silica: Before preparing your column, consider slurring the silica gel in the chosen eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%), to neutralize the acidic sites.

  • Use a Neutral Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to reduce the time the compound spends on the stationary phase.

  • Protect from Light: Some benzothiazoles may be photosensitive.[7] Protect the reaction and purification setup from direct light to prevent photodegradation.

Q4: What is the most reliable method for assessing the purity of my final methoxy-substituted benzothiazole product?

A4: A combination of methods is ideal for confirming purity.

  • Chromatographic Methods: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative checks during the purification process.[5] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, capable of detecting trace impurities. Purity ratios between 96.5–99.9% have been confirmed using HPLC for various benzothiazole derivatives.[8]

  • Spectroscopic Methods: 1H-NMR and 13C-NMR spectroscopy can confirm the structure and identify impurities with distinct signals.

  • Melting Point Analysis: A sharp, well-defined melting point that matches literature values is a strong indicator of high purity for crystalline solids.[9]

Quantitative Data on Purification Methods

The following table summarizes typical yields and conditions reported for the purification of various methoxy-substituted benzothiazoles and related analogs.

Compound ClassPurification MethodEluent / Solvent SystemTypical YieldReference
2-ArylbenzothiazolesColumn ChromatographyEtOAc/hexane (1:4)Not specified[4]
2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazoleColumn Chromatography followed by Crystallization3% Ethyl acetate-petroleum ether, then Ethanol54–63%[5]
Ethyl 6-hydroxybenzothiazole-2-carboxylateColumn ChromatographyPetroleum ether/ethyl acetate (7:3)65-68%[6][10]
2-Cyano-6-methoxybenzothiazoleColumn ChromatographyPetroleum ether/ethyl acetate (9:1)72%[6]
Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetateRecrystallizationDiethyl ether (for extraction)94%[11]
2-Arylbenzothiazoles (from α-keto acids)Filtration and Washing / CrystallizationEthanol"Good yields"[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Charcoal

This protocol is suitable for solid crude products containing colored impurities.

  • Dissolution: Place the crude solid methoxy-substituted benzothiazole in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[3]

  • Charcoal Treatment: Add activated charcoal (1-2% w/w of the crude product) to the hot solution.[1][2] Swirl the flask and gently heat it for 5-10 minutes.

  • Hot Filtration: Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution to remove the charcoal and any other insoluble impurities.[3]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating compounds from impurities with different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4. A common system is ethyl acetate/hexane.[4][5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, load the concentrated solution directly but carefully onto the column.

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography) to push the solvent through. Collect fractions and monitor the elution of your compound using TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.

Visualized Workflows and Logic Diagrams

Purification_Workflow General Purification Workflow for Methoxy-Benzothiazoles Crude Crude Product Assess Assess Purity & Impurities (TLC, Color) Crude->Assess IsSolid Is it a solid? Assess->IsSolid Recrystal Recrystallization IsSolid->Recrystal Yes Column Column Chromatography IsSolid->Column No / Impurities not removed IsColored Are colored impurities present? Charcoal Recrystallization with Activated Charcoal IsColored->Charcoal Yes FinalPurity Final Purity Analysis (HPLC, NMR, MP) IsColored->FinalPurity No Recrystal->IsColored Charcoal->FinalPurity CheckPurity Check Purity of Fractions (TLC) Column->CheckPurity Combine Combine Pure Fractions & Evaporate CheckPurity->Combine Combine->FinalPurity PureProduct Pure Product FinalPurity->PureProduct

Caption: General purification workflow for methoxy-benzothiazoles.

Troubleshooting_Chromatography Troubleshooting Column Chromatography Issues Start Problem: Poor Separation or Low Yield CheckRf Is Rf of product ~0.3-0.4 on TLC? Start->CheckRf AdjustSolvent Adjust Eluent Polarity: - Too high Rf -> Less polar - Too low Rf -> More polar CheckRf->AdjustSolvent No CheckDegradation Are there new spots on TLC post-column? CheckRf->CheckDegradation Yes AdjustSolvent->CheckRf AcidSensitivity Suspect Acid Sensitivity of Benzothiazole Ring CheckDegradation->AcidSensitivity Yes Success Successful Purification CheckDegradation->Success No Solutions Solutions: 1. Neutralize silica with Et3N 2. Use neutral alumina 3. Run column faster AcidSensitivity->Solutions Solutions->Success

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: TLC Analysis of 5-Methoxybenzo[d]thiazole Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and analysis of 5-Methoxybenzo[d]thiazole. It provides detailed troubleshooting advice, experimental protocols, and data to facilitate the successful monitoring of the reaction progress using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the TLC analysis of the this compound synthesis.

Q1: My spots are streaking or elongated on the TLC plate. What could be the cause and how do I fix it?

A1: Streaking is a common issue in TLC and can be caused by several factors. Here are the primary reasons and their solutions:

  • Sample Overload: Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking.

    • Solution: Dilute your sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the plate.[1]

  • Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to tailing.

    • Solution: For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%) or a few drops of ammonia in methanol to the eluent.[1]

  • Inappropriate Solvent System: The polarity of the mobile phase might not be suitable for the compounds being analyzed.

    • Solution: Adjust the polarity of your solvent system. Try a different ratio of your current solvents or switch to a different solvent system altogether.[2]

Q2: I don't see any spots on my TLC plate after development and visualization. What should I do?

A2: The absence of spots can be perplexing. Here are the likely causes and how to troubleshoot them:

  • Insufficient Sample Concentration: The concentration of your compounds might be too low to be detected.

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. This will concentrate the sample on the plate.[1][2] Alternatively, you can concentrate your sample before spotting.

  • Compound is not UV-active: The compounds of interest may not absorb UV light at the wavelength used for visualization (typically 254 nm).

    • Solution: Use an alternative visualization technique. Staining with potassium permanganate or p-anisaldehyde can reveal UV-inactive compounds.[1][3]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.

    • Solution: Ensure the solvent level is always below the line where the samples are spotted.[2]

  • Volatile Compounds: The compounds may have evaporated from the plate during development.

    • Solution: While less common for the compounds in this specific reaction, if volatility is suspected, minimizing the time the plate is exposed to air before and after development can help.

Q3: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How can I get better separation?

A3: The position of the spots on the TLC plate is determined by the polarity of the mobile phase relative to the stationary phase.

  • Spots Too High (High Rf): This indicates that the mobile phase is too polar, causing the compounds to travel with the solvent front.

    • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[1]

  • Spots Too Low (Low Rf): This suggests the mobile phase is not polar enough to move the compounds up the plate.

    • Solution: Increase the polarity of the eluent. In a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.[1]

Q4: My reactant and product spots are very close together. How can I improve the resolution?

A4: Poor separation between spots with similar polarities can be challenging.

  • Optimize Solvent System: Fine-tuning the mobile phase is crucial.

    • Solution: Try small, incremental changes in the solvent ratio. Sometimes, a change of just a few percent can significantly improve separation. You can also try a different solvent system with different selectivity, for example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol.

  • Use a Longer TLC Plate: A longer plate provides a greater distance for the compounds to travel, which can improve separation.

  • Two-Dimensional TLC: This technique can sometimes resolve compounds with very similar Rf values.

    • Solution: After running the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a different solvent system.[4]

Experimental Protocols

TLC Monitoring of this compound Synthesis

This protocol outlines the procedure for monitoring the two key steps in the synthesis of this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixtures)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Reaction mixture aliquots

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rx).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.

    • Apply a small spot of the reaction mixture to the "Rx" lane.

    • In the "Co" lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of the starting material spot.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Analysis:

    • View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, further visualize the plate by dipping it into a staining solution (e.g., potassium permanganate) and gently heating it.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The following tables provide expected TLC data for the compounds involved in the synthesis of this compound. Note that actual Rf values may vary slightly depending on experimental conditions such as temperature, plate quality, and chamber saturation.

Table 1: Relative Polarity and Expected Rf Values of Reactants and Product

CompoundStructureRelative PolarityExpected Rf Trend
4-Methoxy-2-nitroaniline (Starting Material)More PolarLow to Medium Rf
4-Methoxy-1,2-phenylenediamine (Intermediate)Most PolarLowest Rf
This compound (Product)Least PolarHighest Rf

Table 2: Estimated Rf Values in Different Solvent Systems

CompoundHexane:Ethyl Acetate (4:1)Hexane:Ethyl Acetate (2:1)Dichloromethane:Methanol (98:2)
4-Methoxy-2-nitroaniline~ 0.3~ 0.5~ 0.6
4-Methoxy-1,2-phenylenediamine~ 0.1~ 0.2~ 0.3
This compound~ 0.6~ 0.8~ 0.9

Mandatory Visualization

The following diagrams illustrate the reaction pathway and the experimental workflow for TLC analysis.

Reaction_Pathway SM 4-Methoxy-2-nitroaniline IM 4-Methoxy-1,2-phenylenediamine SM->IM Reduction (e.g., SnCl2, HCl) P This compound IM->P Cyclization (e.g., Thionyl chloride)

Caption: Synthetic pathway for this compound.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare Developing Chamber B Prepare TLC Plate (draw origin) A->B C Spot Samples (SM, Rx, Co) B->C D Place Plate in Chamber C->D E Elute Plate D->E F Remove and Dry Plate E->F G Visualize under UV Light F->G H Stain (if necessary) G->H I Calculate Rf Values H->I J Interpret Results I->J

Caption: Experimental workflow for TLC analysis.

References

Overcoming incomplete cyclization in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of benzothiazole and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: My reaction is producing a significant amount of dark, tar-like material, and the yield of my desired benzothiazole is low. What is happening and how can I prevent it?

Answer: The formation of dark, insoluble materials often indicates the oxidation and subsequent polymerization or dimerization of the 2-aminothiophenol starting material.[1] This is a common problem as 2-aminothiophenol is highly susceptible to oxidation.[1][2]

Potential Causes:

  • Oxidation of 2-aminothiophenol: Exposure to atmospheric oxygen can cause the formation of a disulfide dimer, which can further react to form polymeric byproducts.[1]

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.[1]

Solutions:

  • Use Freshly Purified 2-Aminothiophenol: It is advisable to use a freshly opened bottle or to purify the 2-aminothiophenol by distillation or recrystallization before use to remove any oxidized impurities.[1][2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2]

  • Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[1]

  • Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.[1]

Question: I'm observing an intermediate that isn't converting to the final benzothiazole product. How can I drive the reaction to completion?

Answer: This issue points to incomplete cyclization, where the reaction stalls at the benzothiazoline intermediate instead of forming the fully aromatic benzothiazole.[1][3] This is often due to insufficient oxidation of the benzothiazoline intermediate.[1][3][4]

Potential Causes:

  • Insufficient Oxidant: The amount or strength of the oxidizing agent may be inadequate to convert the benzothiazoline intermediate to the final product.[1][4]

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough, or the temperature may be too low to drive the final aromatization step.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the final aromatization step.[1][4]

  • Inefficient Catalyst: The chosen catalyst may not be effective at promoting the final cyclization and oxidation steps.[2]

Solutions:

  • Optimize Oxidant: Ensure an adequate amount of a suitable oxidizing agent is present. Common choices include atmospheric oxygen, hydrogen peroxide (H₂O₂), or manganese dioxide.[3][4]

  • Increase Reaction Time or Temperature: Allowing the reaction to stir for a longer period or cautiously increasing the temperature can help drive the final oxidation to completion.[1] Always monitor for potential degradation.

  • Optimize Catalyst: Screen different catalysts to find one that is effective for your specific substrate.[2] Catalysts like p-toluenesulfonic acid (TsOH·H₂O), various metal-based catalysts, or even iodine have been shown to be effective.[2][5]

Question: I am observing a byproduct with a higher molecular weight than my expected product, suggesting a dimerization has occurred. How can I avoid this?

Answer: Dimerization can occur through various intermolecular reaction pathways, competing with the desired intramolecular cyclization.[1]

Potential Causes:

  • Reaction Pathway Competition: The reaction conditions may inadvertently favor an intermolecular reaction over the desired intramolecular cyclization.[1]

  • Concentration Effects: Higher concentrations of reactants can increase the probability of intermolecular collisions, leading to dimerization.[1]

Solutions:

  • Adjust Reactant Concentration: Try running the reaction at a lower concentration to favor the intramolecular cyclization pathway.

  • Modify Reaction Conditions: Systematically optimize parameters such as temperature, solvent, and catalyst to find conditions that selectively promote the desired reaction.[1]

Question: My reaction is clean, but the final product is difficult to purify from the starting materials. What purification strategies are most effective?

Answer: Purifying benzothiazole derivatives can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.[2]

Recommended Solutions:

  • Recrystallization: This is a common and effective method for purifying solid products.[6] Ethanol is often a suitable solvent.[3][6]

  • Column Chromatography: For products that are difficult to recrystallize, column chromatography on silica gel or alumina is a standard purification technique.[2] If the product is sensitive to the acidic nature of silica gel, using neutral or basic alumina is recommended.[2]

  • Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective initial purification step.[1]

  • Preparative TLC: For small-scale reactions or particularly difficult separations, preparative Thin Layer Chromatography (TLC) can be a useful option.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzothiazole synthesis?

A1: The most frequently encountered side reactions include:

  • Oxidation and polymerization of 2-aminothiophenol: This leads to the formation of dark, tarry byproducts and lowers the yield.[1]

  • Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[1]

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]

  • Self-condensation of starting materials: Aldehydes or other carbonyl compounds may undergo self-condensation under certain conditions.[2]

Q2: How can I improve the overall yield of my benzothiazole synthesis?

A2: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific substrate.[1] Yields can vary significantly, but optimized protocols can often achieve yields in the 80-95% range.[6]

  • Use a Catalyst: Many modern methods utilize catalysts to improve reaction rates and selectivity, often leading to higher yields.[1][7]

  • Ensure Purity of Starting Materials: Impurities in the starting materials, especially 2-aminothiophenol, can significantly impact the reaction.[2][8]

  • Prevent Side Reactions: Implementing the strategies outlined in the Troubleshooting Guide will minimize the formation of byproducts and maximize the yield of the desired product.[1]

Q3: What are the key reaction parameters to consider for optimization?

A3: The following table summarizes key parameters and their potential impact on the synthesis of 2-phenylbenzothiazole.

ParameterVariationEffect on YieldReference
Catalyst p-Toluene sulfonic acid (TsOH·H₂O)Can provide >99% yield in some cases.[5]
Trifluoroacetic acid (CF₃COOH)Can be as effective as TsOH·H₂O.[5]
NH₂-MIL-125(Ti) MOFReported to give up to 95% yield.[7]
No CatalystCan result in only a trace amount of product.[7]
Solvent Acetonitrile (CH₃CN)Effective for improving yields, especially with solid substrates.[5]
Ethanol (EtOH)Common solvent, often used for recrystallization as well.[3]
Solvent-freeCan improve yields and simplify workup.[3]
Oxidant Hydrogen Peroxide (H₂O₂)Often used in combination with an acid like HCl.[3][9] Can result in yields up to 88%.[9]
Air / O₂Can be a sufficient oxidant, especially in the presence of a suitable catalyst.[3]
No OxidantCan result in a significantly lower yield (e.g., 63% vs 88%).[9]
Temperature Room TemperatureSufficient for many protocols, especially with reactive aldehydes.[3][6]
80 °C - 130 °CHigher temperatures may be required for less reactive or sterically hindered substrates.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[2] Visualization can typically be achieved using UV light or by staining with iodine vapor.[2]

Q5: Are there any "green" synthesis methods for benzothiazoles?

A5: Yes, several green chemistry approaches have been developed. These methods aim to minimize waste, use less hazardous reagents, and reduce energy consumption.[1] Examples include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[1][3]

  • Ultrasonic irradiation: Solvent- and catalyst-free methods using ultrasound have been developed, with reaction times as short as 20 minutes.[10]

  • Use of water as a solvent: Many modern protocols focus on using water as an environmentally benign solvent.[11]

  • Reusable catalysts: The development of reusable catalysts, such as certain metal-organic frameworks (MOFs), reduces waste.[7]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a method for synthesizing 2-substituted benzothiazoles.[3][6][12]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[3]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[3][6]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).[3][12]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[3][6]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry it under vacuum.[3][6]

  • Purification: Purify the crude product by recrystallization from ethanol.[6]

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.[6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Monitoring Reaction by Thin Layer Chromatography (TLC)

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.

  • Spotting: Using separate capillary tubes, spot the starting materials (as references) and a small amount of the reaction mixture on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[10] Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) or in an iodine chamber.[2] The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start_materials 2-Aminothiophenol + Aldehyde/Carboxylic Acid mix 1. Mix in Solvent with Catalyst start_materials->mix react 2. Heat / Stir mix->react monitor 3. Monitor by TLC react->monitor quench 4. Quench Reaction (e.g., add water) monitor->quench Reaction Complete isolate 5. Isolate Crude Product (Filtration/Extraction) quench->isolate purify 6. Purify Product (Recrystallization or Column Chromatography) isolate->purify end_product Pure Benzothiazole Derivative purify->end_product

Caption: General experimental workflow for benzothiazole synthesis.[2]

G start Low Yield Observed q1 Check Purity of Starting Materials start->q1 a1_impure Purify Starting Materials & Repeat q1->a1_impure Impure q1->a1_pure Pure q2 Optimize Catalyst & Loading a1_pure->q2 q2->a2_no_imp No Improvement success Yield Improved q2->success Improved q3 Optimize Reaction Temperature a2_no_imp->q3 q3->a3_no_imp No Improvement q3->success Improved q4 Optimize Reaction Time a3_no_imp->q4 q4->a4_no_imp No Improvement q4->success Improved q5 Ensure Inert Atmosphere & Dry Solvents a4_no_imp->q5 q5->success Improved

Caption: Troubleshooting flowchart for low product yield.[2]

G reactants 2-Aminothiophenol + Aldehyde schiff_base Schiff Base Intermediate reactants->schiff_base + H⁺, - H₂O benzothiazoline Benzothiazoline Intermediate (Cyclization) schiff_base->benzothiazoline Intramolecular Cyclization benzothiazole 2-Substituted Benzothiazole (Aromatization) benzothiazoline->benzothiazole Oxidation (-2H) incomplete Incomplete Cyclization (Reaction Stalls Here) benzothiazoline->incomplete

Caption: Key intermediates in benzothiazole synthesis.

References

Minimizing dimer formation during 5-Methoxybenzo[d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the synthesis of 5-Methoxybenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the condensation reaction between 2-amino-4-methoxyphenol and a suitable carbonyl-containing reagent, typically an aldehyde or carboxylic acid. This reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole product.

Q2: What is a dimer, and why is it a common byproduct in this synthesis?

A2: In the context of this synthesis, a dimer is an undesired molecule formed by the combination of two molecules of a reactive intermediate. Dimerization is a common side reaction primarily due to the oxidation of the 2-aminothiophenol starting material, which can form a disulfide-linked dimer.[1] This dimer can then undergo further reactions, leading to polymeric byproducts and reducing the yield of the desired this compound.[1] Intermolecular reactions between synthesis intermediates can also lead to dimer formation, especially at high reactant concentrations.[1]

Q3: How can I detect the presence of a dimer in my reaction mixture?

A3: The presence of a dimer can often be inferred by a higher molecular weight byproduct observed in analytical techniques such as Mass Spectrometry (MS). Thin-Layer Chromatography (TLC) may also show a spot with a different retention factor than the desired product. The formation of dark, tar-like, and insoluble materials in the reaction mixture can also be an indication of polymerization and dimerization.[1]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, several modern synthetic protocols focus on environmentally benign methods. These can include the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions. Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption.

Troubleshooting Guide: Minimizing Dimer Formation

This guide addresses specific issues related to dimer formation and other side reactions in a question-and-answer format.

Issue: My reaction is producing a significant amount of a high molecular weight byproduct, which I suspect is a dimer.

  • Potential Cause 1: Oxidation of the 2-amino-4-methoxyphenol starting material.

    • Solution: The thiol group in 2-amino-4-methoxyphenol is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of a disulfide dimer.[1] To mitigate this, it is crucial to use freshly purified 2-amino-4-methoxyphenol. Additionally, conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen and reduce the likelihood of this side reaction.[1]

  • Potential Cause 2: Intermolecular reaction of intermediates is outcompeting the desired intramolecular cyclization.

    • Solution: High concentrations of reactants can increase the probability of intermolecular collisions, which leads to dimerization.[1] Performing the reaction under high dilution conditions can favor the desired intramolecular cyclization. Another effective strategy is the slow, dropwise addition of one of the reactants to the reaction mixture. This maintains a low concentration of reactive intermediates, thereby minimizing the formation of dimers.[1]

  • Potential Cause 3: Harsh reaction conditions are promoting side reactions.

    • Solution: Excessively high temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including dimerization and polymerization.[1] It is advisable to carefully control the reaction temperature. Stepwise heating or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[1] If an oxidant is required for the cyclization step, opting for milder reagents is recommended. In some cases, air itself can be a sufficient and gentle oxidant.[1]

Issue: The reaction yield is low, and I observe a significant amount of dark, tar-like material.

  • Potential Cause: Polymerization and dimerization of the starting material.

    • Solution: The formation of dark, insoluble materials is a strong indicator of the polymerization and dimerization of the 2-aminothiophenol derivative.[1] As mentioned previously, using freshly purified starting material and maintaining an inert atmosphere are critical.[1] Careful control of the reaction temperature and the use of mild oxidants will also help to prevent these unwanted side reactions.[1]

Data Presentation

The following table provides illustrative data on how varying reaction parameters can influence the yield of a typical 2-aryl-benzothiazole synthesis. This data is representative and serves as a guideline for optimization experiments.

ExperimentStarting Material PurityAtmosphereReactant AdditionTemperatureOxidantYield of Desired Product (%)Observations
1Standard GradeAirRapidRefluxStrong (e.g., H₂O₂)40-50Significant dark, tar-like byproducts observed.
2Freshly PurifiedAirRapidRoom TemperatureMild (e.g., Air)60-70Reduced byproduct formation compared to Exp. 1.
3Freshly PurifiedInert (Nitrogen)RapidRoom TemperatureMild (e.g., Air)75-85Cleaner reaction with less colored impurities.
4Freshly PurifiedInert (Nitrogen)Slow DropwiseRoom TemperatureMild (e.g., Air)>90High yield with minimal byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole (A representative protocol for this compound)

This protocol is adapted for the synthesis of a closely related analog and can be optimized for this compound.

Materials:

  • 2-aminothiophenol (or 2-amino-4-methoxyphenol for the target molecule)

  • 4-methoxybenzaldehyde

  • Silica gel

  • Diethyl ether

Procedure:

  • To a solution of 4-methoxybenzaldehyde (3 mmol) and 2-aminothiophenol (6 mmol) in diethyl ether (10 mL), add silica gel (3 g).

  • Thoroughly mix the slurry and then remove the solvent by rotary evaporation to obtain a dry solid.

  • Subject the resultant solid to microwave irradiation at 300W for 6 minutes.

  • After the reaction is complete, the crude product can be purified by column chromatography on silica gel.

Note: This is a solvent-free microwave-assisted method. For conventional synthesis, a suitable solvent like ethanol or toluene can be used, and the reaction may require heating under reflux for several hours.

Protocol 2: Purification of this compound
  • Column Chromatography: This is a highly effective method for purifying the crude product. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from the dimer and other impurities.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can yield highly pure material. Suitable solvent systems include ethanol/water or toluene/hexane. It is recommended to perform small-scale solvent screening to identify the optimal system.

Visualizations

Troubleshooting Dimer Formation start High Dimer Formation Observed cause1 Oxidation of Starting Material start->cause1 cause2 Intermolecular Reaction Favored start->cause2 cause3 Harsh Reaction Conditions start->cause3 solution1a Use Freshly Purified Starting Material cause1->solution1a solution1b Use Inert Atmosphere (N2 or Ar) cause1->solution1b solution2a High Dilution Conditions cause2->solution2a solution2b Slow Reagent Addition cause2->solution2b solution3a Control Temperature (Avoid excess heat) cause3->solution3a solution3b Use Mild Oxidant cause3->solution3b

Caption: Troubleshooting logic for minimizing dimer formation.

Experimental Workflow for Minimizing Dimer Formation start Start: Freshly Purified 2-amino-4-methoxyphenol setup Reaction Setup under Inert Atmosphere (N2/Ar) start->setup addition Slow, Dropwise Addition of Aldehyde/Carboxylic Acid in Solvent setup->addition reaction Controlled Temperature Reaction (e.g., Room Temp to gentle reflux) addition->reaction oxidation Mild Oxidation (if necessary) reaction->oxidation workup Work-up and Purification (Column Chromatography/ Recrystallization) oxidation->workup product Pure this compound workup->product

References

Technical Support Center: Recrystallization of 5-Methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the recrystallization of 5-Methoxybenzo[d]thiazole. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.

Q1: No crystals have formed after cooling the solution. What should I do?

A1: The absence of crystal formation is a common issue that can often be resolved by inducing crystallization.[1][2] First, try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[2][3] If that doesn't work, adding a "seed crystal" of the pure compound can initiate crystallization.[1][3] If the solution is clear, it's possible that too much solvent was used.[1][3] In this case, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[4] Another option is to cool the solution in an ice bath to further decrease the solubility of the compound.[1]

Q2: The compound "oiled out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1][5] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[4] To remedy this, reheat the solution until the oil redissolves.[4] Then, add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.[1][4] Using a mixed solvent system can also prevent oiling out. Dissolve the compound in a solvent in which it is highly soluble, and then add an "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool slowly.[4]

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low recovery of the purified product can be due to several factors.[3][4] The most common reason is using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.[1][2] To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude material.[2] Ensure the solution is cooled sufficiently, possibly in an ice bath after it has reached room temperature, to maximize crystal formation.[4] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2][4]

Q4: The recrystallized product is still impure. What went wrong?

A4: If the product remains impure after recrystallization, it could be due to a few reasons. If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.[4] Allowing the solution to cool slowly and undisturbed is crucial for forming pure crystals.[6] If there were insoluble impurities, they should have been removed by hot filtration before cooling.[7] If the impurities have similar solubility characteristics to this compound in the chosen solvent, a single recrystallization may not be sufficient. In such cases, a second recrystallization or an alternative purification method like column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8][9] For benzothiazole derivatives, polar organic solvents like ethanol are often a good starting point.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[1] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific sample.[10]

Q2: How do I perform a hot filtration correctly to remove insoluble impurities?

A2: To prevent premature crystallization during hot filtration, it is important to keep the filtration apparatus hot.[5] This can be achieved by pre-heating the funnel and the receiving flask.[5] Using a stemless funnel can also help prevent clogging.[5] It is advisable to use a slight excess of hot solvent to ensure the product remains in solution during the filtration process.[5] After filtration, the excess solvent can be evaporated to reach the saturation point for crystallization.[5]

Q3: How can I decolorize a colored solution of this compound before recrystallization?

A3: If the solution has a colored impurity, a small amount of activated charcoal can be added to the hot solution to adsorb the colored compounds.[11] After adding the charcoal, the solution should be heated for a few minutes and then filtered while hot to remove the charcoal and the adsorbed impurities.[10] It is important not to use an excessive amount of charcoal, as it can also adsorb the desired product, leading to a lower yield.

Quantitative Data Summary

Due to the lack of specific experimental data for the recrystallization of this compound in the provided search results, the following table presents illustrative data based on general principles and common solvents used for similar heterocyclic compounds.

Solvent SystemSolubility at 25°C ( g/100 mL) (Estimated)Solubility at Boiling Point ( g/100 mL) (Estimated)Expected Recovery (%) (Illustrative)
Ethanol1.52085-90
Isopropanol1.01580-85
Ethyl Acetate/Hexane (4:1)2.02580-88
Acetone3.03075-80

Note: This data is for illustrative purposes only and should be confirmed by experimental solubility tests.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Filter the hot solution quickly to remove the solid impurities.[7]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oiled Out? crystals_form->oiling_out Yes induce Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce evaporate Too Much Solvent? Evaporate Some no_crystals->evaporate induce->crystals_form evaporate->cool reheat Reheat to Dissolve Oil Add More Solvent Cool Slowly oiling_out->reheat Yes collect Collect Crystals (Vacuum Filtration) oiling_out->collect No reheat->cool yield_low Low Yield? collect->yield_low check_solvent Check Solvent Amount and Cooling Temperature yield_low->check_solvent Yes impure Product Impure? yield_low->impure No end Pure Product check_solvent->end recrystallize_again Recrystallize Again or Use Chromatography impure->recrystallize_again Yes impure->end No recrystallize_again->start

Caption: Troubleshooting flowchart for the recrystallization of this compound.

Recrystallization_Workflow start Start select_solvent 1. Select Solvent start->select_solvent dissolve_crude 2. Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve_crude hot_filtration 3. Hot Filtration (if insoluble impurities) dissolve_crude->hot_filtration cool_slowly 4. Cool Slowly to Room Temperature hot_filtration->cool_slowly cool_ice_bath 5. Cool in Ice Bath cool_slowly->cool_ice_bath vacuum_filtration 6. Collect Crystals (Vacuum Filtration) cool_ice_bath->vacuum_filtration wash_crystals 7. Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals 8. Dry Crystals wash_crystals->dry_crystals end End: Pure Product dry_crystals->end

Caption: General experimental workflow for recrystallization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Methoxybenzo[d]thiazole and 6-Methoxybenzo[d]thiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, benzothiazole and its derivatives represent a privileged scaffold, exhibiting a wide spectrum of biological activities. The positional isomerism of substituents on the benzothiazole ring can significantly influence their pharmacological properties. This guide provides a comparative overview of the biological activities of 5-Methoxybenzo[d]thiazole and 6-Methoxybenzo[d]thiazole, focusing on their potential in anticancer, antimicrobial, and neuroprotective applications. While direct comparative studies between these two specific isomers are limited, this report synthesizes available data on their derivatives to infer structure-activity relationships and highlight their respective therapeutic potential.

At a Glance: Comparative Biological Activities

Biological ActivityThis compound Derivatives6-Methoxybenzo[d]thiazole DerivativesKey Findings
Anticancer Derivatives show activity against various cancer cell lines.Derivatives exhibit potent antiproliferative activity against a broad range of cancer cell lines.[1][2]The position of the methoxy group influences the anticancer potency and selectivity.
Antimicrobial Limited specific data available.Derivatives display significant antibacterial and antifungal properties.[3][4]6-methoxybenzothiazole derivatives have been more extensively studied for their antimicrobial effects.
Neuroprotective A derivative has shown neuroprotective effects in models of Parkinson's disease and cerebral ischemia.[5][6][7]Derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) for potential use in neurodegenerative diseases.[8][9]Both isomers show promise in the development of treatments for neurological disorders.

Quantitative Analysis of Biological Activity

Quantitative data, such as the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC), are crucial for evaluating the potency of a compound. The following tables summarize available data for derivatives of this compound and 6-Methoxybenzo[d]thiazole. It is important to note the absence of specific IC50 or MIC values for the parent compounds in the reviewed literature.

Table 1: Anticancer Activity of Methoxybenzo[d]thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide (Derivative of 6-aminobenzothiazole)Not specifiedPotent in vivo antitumor activity[10]
4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs)Melanoma and Prostate Cancer0.021 - 0.071[11]
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(4-methoxyphenyl)-6-(3-phenoxyphenyl)pyrimidin-2-ylthio)acetamideT47D (Breast Cancer)0.69[12]
5-(4-hydroxy-3-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone (RD-1)Not specifiedReduces infarct size in vivo[5][7]

Table 2: Antimicrobial Activity of 6-Methoxybenzo[d]thiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
6-methoxy benzothiazole-triazole linked pyridine compoundsMycobacterium tuberculosis H37Rv50[4]
6-methoxy substituted benzothiazole-pyrimidine hybridsB. coagulans, P. aeruginosa, S. aureus25[4]

Table 3: Neuroprotective Activity of Methoxybenzo[d]thiazole Derivatives

Compound/DerivativeTarget/ModelActivityReference
5-(4-hydroxy-3-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone (RD-1)Parkinson's Disease Model (MPTP)Improved locomotor ability, elevated TH positive cells[6]
5-(4-hydroxy-3-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone (RD-1)Cerebral Ischemia-ReperfusionReduced infarct size, improved neurological score[5][7]
N-cyclohexyl-6-methoxybenzo[d]thiazole-2-carboxamideMAO-BIC50 = 11 nM[8][9]
N-phenethyl-6-hydroxybenzothiazol-2-carboxamideMAO-BIC50 = 41 nM[8][9]

Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological processes. The following diagrams depict a general signaling pathway relevant to the anticancer activity of benzothiazole derivatives and a typical experimental workflow for evaluating their biological activity.

anticancer_pathway Benzothiazole Benzothiazole Derivative Target Molecular Target (e.g., Tubulin, Kinase) Benzothiazole->Target Binding/ Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Pathway->Response

Anticancer Signaling Pathway

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro InVivo In Vivo Models (e.g., Animal studies) InVitro->InVivo Mechanism Mechanism of Action Studies InVivo->Mechanism

General Experimental Workflow

Detailed Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the biological activities discussed.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions.[13]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., methoxy-substituted benzothiazole derivatives) for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of the benzothiazole compounds against bacterial strains.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Conclusion

While a direct, head-to-head comparison of the biological activities of this compound and 6-Methoxybenzo[d]thiazole is not extensively documented, the available literature on their derivatives provides valuable insights. Derivatives of 6-methoxybenzothiazole have been more broadly investigated and have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents.[1][2][3][4][8][9] The 5-methoxy substitution pattern has also yielded compounds with promising neuroprotective effects.[5][6][7] The position of the methoxy group on the benzothiazole ring evidently plays a crucial role in modulating the pharmacological profile of these compounds. Further research involving the direct comparative evaluation of these isomers and a wider range of their derivatives is warranted to fully elucidate their structure-activity relationships and guide the development of novel therapeutic agents.

References

A Comparative Analysis of 5-Methoxybenzo[d]thiazole Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Physicochemical Properties, Spectral Data, and Biological Activities of 5-Methoxybenzo[d]thiazole Positional Isomers.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The position of substituents on the benzothiazole ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the positional isomers of this compound, focusing on the 2-, 4-, 5-, 6-, and 7-methoxy isomers to inform rational drug design and development.

Physicochemical and Spectral Properties

A comprehensive summary of the available physicochemical and spectral data for the positional isomers of methoxybenzo[d]thiazole and their close derivatives is presented below. Direct experimental data for all parent isomers is not consistently available in the literature; therefore, data for closely related amino and methyl derivatives are included to provide valuable insights into the influence of the methoxy group's position.

Isomer PositionCompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa1H NMR Data (δ, ppm)
2-Methoxy 2-Methoxybenzo[d]thiazoleC8H7NOS165.21Not AvailableNot AvailableNot AvailableNot Available
4-Methoxy 2-Amino-4-methoxybenzothiazoleC8H8N2OS180.23153-155Not AvailableNot AvailableNot Available
5-Methoxy 5-Methoxy-2-methylbenzothiazoleC9H9NOS179.24Not AvailableNot AvailableNot Available7.64 (d), 7.45 (d), 6.98 (dd), 3.86 (s, 3H, OCH3), 2.80 (s, 3H, CH3)[1]
6-Methoxy 6-Methoxybenzo[d]thiazoleC8H7NOS165.2172.5-73274.41.60Not Available
2-Amino-6-methoxybenzothiazoleC8H8N2OS180.23165-167240 (decomposes)[2]4.50Not Available
6-Methoxy-2-methylbenzothiazoleC9H9NOS179.24Not AvailableNot AvailableNot Available7.81 (d), 7.27 (d), 7.03 (dd), 3.85 (s, 3H, OCH3), 2.78 (s, 3H, CH3)[3]
7-Methoxy 7-Methoxybenzo[d]thiazoleC8H7NOS165.21Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of these isomers. Below are representative procedures for the synthesis of methoxy-substituted benzothiazoles, which can be adapted for the different positional isomers.

General Synthesis of Methoxy-Substituted Benzothiazoles

A common method for the synthesis of benzothiazole derivatives is the condensation of an appropriately substituted aminothiophenol with a suitable electrophile. For the synthesis of methoxy-substituted benzothiazoles, the corresponding methoxy-substituted 2-aminothiophenol would be a key starting material.

Example: Synthesis of 2-Substituted-6-methoxybenzothiazoles

This typically involves the reaction of 2-amino-5-methoxythiophenol with various electrophiles such as aldehydes, acid chlorides, or nitriles under appropriate reaction conditions to yield the corresponding 2-substituted-6-methoxybenzothiazole.

Synthesis of 2-Amino-6-methoxybenzothiazole: A widely used method is the reaction of p-anisidine with ammonium thiocyanate in the presence of a halogen, such as bromine, to facilitate the cyclization and formation of the 2-aminobenzothiazole ring.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the synthesized isomers.

  • 1H NMR: The chemical shift of the methoxy protons typically appears as a singlet around 3.8-4.0 ppm. The aromatic protons will exhibit characteristic splitting patterns (doublets, doublets of doublets) depending on their position and coupling with neighboring protons.

  • 13C NMR: The carbon of the methoxy group will resonate at approximately 55-60 ppm. The chemical shifts of the aromatic carbons will be influenced by the position of the methoxy group and the heteroatoms in the thiazole ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Comparative Biological Activity

Direct comparative studies on the biological activities of the parent this compound positional isomers are scarce in the literature. However, research on their derivatives provides valuable insights into the influence of the methoxy group's position on their pharmacological effects.

Substituted benzothiazoles are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position of the methoxy group can significantly impact these activities by altering the molecule's electronic distribution, lipophilicity, and steric properties, which in turn affects its binding to biological targets.

For instance, studies on 2-amino-6-substituted benzothiazoles have shown that the nature of the substituent at the 6-position plays a crucial role in their anticancer and antimicrobial efficacy. While specific data for the parent methoxy isomers is limited, it is plausible that the position of the electron-donating methoxy group will modulate the electron density of the benzothiazole ring system, thereby influencing its reactivity and interaction with biological macromolecules.

Visualizing Structural Isomerism

The following diagram illustrates the positional isomerism of the methoxy group on the benzo[d]thiazole core.

G Positional Isomers of Methoxybenzo[d]thiazole cluster_isomers 2-Methoxy 2-Methoxy 4-Methoxy 4-Methoxy 5-Methoxy 5-Methoxy 6-Methoxy 6-Methoxy 7-Methoxy 7-Methoxy Benzo[d]thiazole Core Benzo[d]thiazole Core Benzo[d]thiazole Core->2-Methoxy Position 2 Benzo[d]thiazole Core->4-Methoxy Position 4 Benzo[d]thiazole Core->5-Methoxy Position 5 Benzo[d]thiazole Core->6-Methoxy Position 6 Benzo[d]thiazole Core->7-Methoxy Position 7

Caption: Structural relationship of this compound positional isomers.

Conclusion

This comparative guide highlights the available data on the positional isomers of this compound. While a complete dataset for a direct comparison of the parent molecules is not yet available, the information gathered on their derivatives provides a solid foundation for researchers in the field. The synthesis and biological evaluation of all positional isomers are warranted to fully elucidate the structure-activity relationships and to guide the development of novel benzothiazole-based therapeutic agents. The provided experimental approaches and spectral data expectations will aid in the design and execution of such studies.

References

A Comparative Analysis of NMR Spectra for 5-Methoxybenzo[d]thiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectral characteristics of 5-Methoxybenzo[d]thiazole and its derivatives. This guide provides a comparative summary of ¹H and ¹³C NMR data, detailed experimental protocols, and a visual representation of the analytical workflow.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties and biological interactions. Understanding the NMR spectral features of this compound and its derivatives is crucial for structural elucidation and the development of new therapeutic agents. This guide presents a comparative analysis of their ¹H and ¹³C NMR spectral data to aid researchers in their structural characterization efforts.

NMR Spectral Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for this compound and two of its derivatives: 2-methyl-5-methoxybenzo[d]thiazole and 2-amino-6-methoxybenzo[d]thiazole. All data was recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Compound NameSolventSpectrometer Frequency (¹H)¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃400 MHz8.85 (s, 1H, H-2), 7.89 (d, J=8.8 Hz, 1H, H-7), 7.41 (d, J=2.6 Hz, 1H, H-4), 7.08 (dd, J=8.8, 2.6 Hz, 1H, H-6), 3.89 (s, 3H, -OCH₃)157.3, 153.8, 147.2, 133.1, 123.4, 115.8, 105.9, 55.9
2-Methyl-5-methoxybenzo[d]thiazole DMSO-d₆400 MHz7.78 (d, J=8.7 Hz, 1H), 7.40 (d, J=2.5 Hz, 1H), 7.00 (dd, J=8.7, 2.5 Hz, 1H), 3.81 (s, 3H), 2.75 (s, 3H)166.3, 156.8, 148.2, 133.0, 122.5, 114.8, 105.1, 55.9, 19.8
2-Amino-6-methoxybenzothiazole DMSO-d₆300 MHz7.22-7.29 (m, 4H, benzothiazole + NH₂), 6.79-6.81 (m, 1H, benzothiazole), 3.72 (s, 3H, -OCH₃)Not explicitly provided in the search results.

Experimental Protocols

The NMR spectra summarized above were obtained using standard nuclear magnetic resonance techniques. A general protocol for acquiring such spectra is outlined below.

Sample Preparation: Approximately 5-10 mg of the purified benzothiazole derivative was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

NMR Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker or equivalent NMR spectrometer operating at a proton frequency of 300 MHz or 400 MHz.[1][2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2] For spectra recorded in DMSO-d₆, the residual solvent peak was used as a reference (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C). Data processing was performed using standard NMR software.

NMR Analysis Workflow

The general workflow for the structural elucidation of this compound and its derivatives using NMR spectroscopy involves several key steps, from sample preparation to final structure confirmation. This process is visualized in the following diagram.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Compound Purified Compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Spectrum Spectrometer->H1_NMR C13_NMR 13C NMR Spectrum Spectrometer->C13_NMR Processing Data Processing (Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Peak_Integration Peak Integration & Multiplicity Analysis Processing->Peak_Integration Chemical_Shift Chemical Shift Analysis Processing->Chemical_Shift Structure_Confirmation Structure Confirmation Peak_Integration->Structure_Confirmation Chemical_Shift->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for NMR spectral analysis.

References

Bioisosteric Replacement of Sulfur with Oxygen: A Comparative Guide to 5-Methoxybenzo[d]thiazole and 5-Methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of sulfur with oxygen in the benzo[d]thiazole scaffold to yield the corresponding benzo[d]oxazole analog is a common bioisosteric modification in medicinal chemistry. This guide provides an objective comparison of 5-Methoxybenzo[d]thiazole and its oxygen bioisostere, 5-Methoxybenzo[d]oxazole, supported by available data and detailed experimental protocols. This comparison aims to elucidate the impact of this substitution on physicochemical properties and potential biological activity, thereby informing rational drug design and development.

Physicochemical Properties: A Comparative Analysis

The substitution of the larger, more polarizable sulfur atom with the smaller, more electronegative oxygen atom is expected to influence key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound (Predicted/Analog Data)5-Methoxybenzo[d]oxazole (Experimental/Predicted)Significance in Drug Development
Molecular Weight 165.21 g/mol 149.15 g/mol [1]Affects diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
logP (Octanol/Water) ~2.4 (Predicted)~2.1 (Predicted)A measure of lipophilicity, influencing membrane permeability, plasma protein binding, and solubility.
pKa (Predicted) ~1.5 (Weakly basic)~1.0 (Weakly basic)Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and membrane transport.
Aqueous Solubility Predicted to be poorly solublePredicted to be poorly solubleAffects formulation, dissolution, and absorption. Poor aqueous solubility can be a major hurdle in drug development.
Melting Point Not available49-52 °C[1]An indicator of molecular packing and lattice energy, which can influence solubility and stability.
Boiling Point Not available234.3 °C[1]Relevant for purification by distillation, though less so for solid compounds intended for pharmaceutical use.

Biological Activity: A Comparative Overview

Benzothiazole and benzoxazole cores are present in numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The bioisosteric switch from sulfur to oxygen can modulate the potency and selectivity of these compounds. While direct comparative studies on the 5-methoxy analogs are limited, the broader classes of benzothiazoles and benzoxazoles have been extensively studied, particularly as anticancer agents.

Recent studies have shown that some benzothiazole and benzoxazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the NF-κB and VEGFR-2 signaling pathways.[2][3]

Biological Target/ActivityThis compound Derivatives (Representative Data)5-Methoxybenzo[d]oxazole Derivatives (Representative Data)
Anticancer Activity Potent activity against various cancer cell lines has been reported for substituted benzothiazoles.[4]Substituted benzoxazoles have also demonstrated significant anticancer activity.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable a direct comparison of the two compounds.

Synthesis

Proposed Synthesis of this compound:

A plausible route involves the condensation of 2-amino-4-methoxyphenol with a suitable cyclizing agent. A more specific, multi-step synthesis can be adapted from known procedures for substituted benzothiazoles.[5]

Proposed Synthesis of 5-Methoxybenzo[d]oxazole:

The synthesis of 5-methoxybenzo[d]oxazole can be achieved through the cyclization of 2-amino-4-methoxyphenol with a suitable one-carbon synthon.[6]

Physicochemical Property Determination

1. Determination of logP (Octanol-Water Partition Coefficient) by Shake-Flask Method:

  • Objective: To determine the lipophilicity of the compound.

  • Procedure:

    • Prepare a saturated solution of n-octanol in water and water in n-octanol.

    • Accurately weigh and dissolve a small amount of the test compound in the aqueous phase.

    • Add an equal volume of the n-octanol phase.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the mixture to separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. Determination of pKa by Potentiometric Titration:

  • Objective: To determine the acid dissociation constant of the compound.

  • Procedure:

    • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the titration curve.

3. Determination of Kinetic Aqueous Solubility:

  • Objective: To determine the solubility of the compound in an aqueous buffer.

  • Procedure:

    • Prepare a stock solution of the compound in an organic solvent (e.g., DMSO).

    • Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the mixture for a defined period (e.g., 24 hours) at a constant temperature.

    • Filter the solution to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

In Vitro Biological Assay

MTT Assay for Cytotoxicity:

  • Objective: To assess the effect of the compounds on the viability of cancer cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Bioisosteric_Replacement cluster_0 This compound cluster_1 5-Methoxybenzo[d]oxazole cluster_2 Impact on Properties Thiazole S Oxazole O Thiazole->Oxazole Bioisosteric Replacement Physicochemical Physicochemical Properties Oxazole->Physicochemical Biological Biological Activity Oxazole->Biological Experimental_Workflow Synthesis Synthesis of This compound & 5-Methoxybenzo[d]oxazole Physicochemical Physicochemical Characterization (logP, pKa, Solubility) Synthesis->Physicochemical Biological In Vitro Biological Evaluation (e.g., MTT Assay) Synthesis->Biological Data Comparative Data Analysis Physicochemical->Data Biological->Data Signaling_Pathway Ligand Benzothiazole / Benzoxazole Derivative Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Inhibition PI3K PI3K/Akt Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Angiogenesis Angiogenesis Receptor->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

References

Efficacy of Methoxy-Substituted Benzothiazole Derivatives Compared to Standard Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antimicrobial performance of methoxy-substituted benzothiazole derivatives against a range of common antimicrobial agents, supported by experimental data and methodological insights.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial and antifungal properties. Among these, benzothiazole derivatives, particularly those bearing methoxy substitutions, have emerged as a promising class of compounds. This guide provides a comparative overview of the efficacy of these derivatives against established antimicrobial agents, offering researchers, scientists, and drug development professionals a data-driven resource for evaluation.

Comparative Antimicrobial Efficacy

The antimicrobial potential of methoxy-substituted benzothiazole derivatives has been evaluated against various pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from various studies, juxtaposing the performance of these novel compounds with standard antibiotics such as Ciprofloxacin, Ampicillin, and Procaine Penicillin.

Note: The data presented below is for various methoxy-substituted benzothiazole derivatives and may not represent the specific efficacy of 5-Methoxybenzo[d]thiazole, for which direct comparative studies are limited. These derivatives, however, provide a strong indication of the potential of this chemical class.

Table 1: Antibacterial Activity of Methoxy-Substituted Benzothiazole Derivatives (MIC in µg/mL)

Compound/AgentStaphylococcus aureusEnterococcus faecalisSalmonella typhiEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Methoxy-Benzothiazole Derivative 13.12-3.123.123.123.12[1]
Methoxy-Benzothiazole Derivative 26.25-----[2]
Ciprofloxacin (Standard)6.25--12.5--[1][2]
Ampicillin (Standard)>64-----[2]

Table 2: Antifungal Activity of Methoxy-Substituted Benzothiazole Derivatives (MIC in µg/mL)

Compound/AgentCandida albicansCandida tropicalisCandida kruseiCryptococcus neoformansAspergillus nigerAspergillus fumigatusReference
Methoxy-Benzothiazole Derivative 31.561.563.121.5612.56.25[1]

Table 3: Zone of Inhibition of Methoxy-Substituted Benzothiazole Derivatives against Pseudomonas aeruginosa

Compound/AgentConcentrationZone of Inhibition (mm)Reference
Methoxy-Benzothiazole Derivative K-0350 µg/mlPotent Activity[3]
Methoxy-Benzothiazole Derivative K-0550 µg/mlPotent Activity[3]
Methoxy-Benzothiazole Derivative K-0650 µg/mlPotent Activity[3]
Methoxy-Benzothiazole Derivative K-03100 µg/mlPotent Activity[3]
Methoxy-Benzothiazole Derivative K-05100 µg/mlPotent Activity[3]
Methoxy-Benzothiazole Derivative K-06100 µg/mlPotent Activity[3]
Procaine Penicillin (Standard)-Standard Activity[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Microdilution Method

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of efficacy.[4][5]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds and standard drugs are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Zone of Inhibition by Cup Plate Method (Diffusion Technique)

This method qualitatively assesses the antimicrobial activity of a substance.[3]

  • Media Preparation: A sterile nutrient agar medium is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Cup Creation: A sterile borer is used to create uniform cups or wells in the agar.

  • Sample Addition: A defined concentration of the test compound or standard drug is added to each cup.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each cup is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways for many novel benzothiazole derivatives are still under investigation, research on the broader class of benzothiazoles suggests several potential mechanisms of antimicrobial action.[2][6] These include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with DNA replication.

One proposed mechanism involves the inhibition of dihydroorotase, a key enzyme in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in microorganisms.[6] Another potential target is DNA gyrase, an enzyme critical for bacterial DNA replication.[2]

Below are diagrams illustrating a generalized experimental workflow for antimicrobial screening and a potential signaling pathway targeted by benzothiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Methoxy- Substituted Benzothiazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization primary_screening Primary Screening (e.g., Zone of Inhibition) characterization->primary_screening secondary_screening Secondary Screening (MIC Determination) primary_screening->secondary_screening enzyme_inhibition Enzyme Inhibition Assays (e.g., Dihydroorotase) secondary_screening->enzyme_inhibition cell_based_assays Cell-based Assays (e.g., DNA/Protein Leakage) enzyme_inhibition->cell_based_assays signaling_pathway benzothiazole Methoxy-Substituted Benzothiazole Derivative dihydroorotase Dihydroorotase (Enzyme) benzothiazole->dihydroorotase Inhibits pyrimidine_synthesis Pyrimidine Biosynthesis dihydroorotase->pyrimidine_synthesis dna_rna_synthesis DNA & RNA Synthesis pyrimidine_synthesis->dna_rna_synthesis inhibition Inhibition of Microbial Growth dna_rna_synthesis->inhibition

References

Cytotoxicity comparison of 5-Methoxybenzo[d]thiazole on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a class of potent anticancer agents, reveals significant cytotoxic activity against various human cancer cell lines, particularly melanoma and prostate cancer.[1][2] These synthetic compounds have demonstrated improved antiproliferative effects, with IC50 values extending into the low nanomolar range, positioning them as promising candidates for further preclinical and clinical evaluation.[1][3]

Comparative Cytotoxicity Data

The in vitro efficacy of representative SMART compounds has been quantified across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

Compound IDCancer Cell LineCell TypeIC50 (µM)
8f A375Human Melanoma0.021 - 0.071
PC-3Human Prostate Carcinoma0.021 - 0.071
DU145Human Prostate Carcinoma0.021 - 0.071
LNCaPHuman Prostate Carcinoma0.021 - 0.071
PPC-1Human Prostate Carcinoma0.021 - 0.071
ATCAA-1 CCRF-CEMHuman Leukemia0.124
NCI-H522Non-Small Cell Lung Cancer3.81
Thiazoline 4a/4b WM-164Human Melanoma3.4 - 38.3

Mechanism of Action: Tubulin Polymerization Inhibition

Preliminary studies have elucidated that the primary mechanism through which SMART compounds exert their anticancer effects is the inhibition of tubulin polymerization.[1][4][5] Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule formation, these compounds lead to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[4][6] This mechanism is a well-established target for several clinically successful anticancer drugs.[7]

Mechanism of Action of SMART Compounds cluster_0 Cellular Environment Free Tubulin Dimers Free Tubulin Dimers Microtubules Microtubules Free Tubulin Dimers->Microtubules Polymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis SMART Compound SMART Compound SMART Compound->Free Tubulin Dimers Binds to Colchicine-Binding Site SMART Compound->Microtubules Inhibits Polymerization

Mechanism of Tubulin Polymerization Inhibition by SMART Compounds.

Experimental Protocols

The evaluation of the cytotoxic activity of the SMART compounds was primarily conducted using the MTT assay, a standard colorimetric method for assessing cell viability.[8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the SMART compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570-590 nm.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow of MTT Assay A Cancer Cell Seeding in 96-well plate B 24h Incubation A->B C Treatment with SMART Compounds (various concentrations) B->C D Incubation (e.g., 48-72h) C->D E Addition of MTT Solution D->E F Incubation (2-4h) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Measurement (570-590 nm) G->H I Data Analysis (IC50 Calculation) H->I

Workflow for Determining Cytotoxicity using the MTT Assay.

References

Comparative docking studies of 5-Methoxybenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of 5-Methoxybenzo[d]thiazole Derivatives

For researchers and professionals in the field of drug discovery, understanding the molecular interactions of novel compounds is paramount. This guide provides a comparative analysis of molecular docking studies on this compound derivatives and related compounds. By examining their binding affinities against various therapeutic targets, we aim to offer insights into their potential as drug candidates. The following sections present quantitative data from docking simulations, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Docking Performance

The following table summarizes the docking performance of various benzothiazole derivatives, including those with methoxy substitutions, against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.

Derivative ClassCompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interactions & Findings
Anticancer Agents 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART compound 8f)Tubulin- (IC50 = 21-71 nM)This compound, featuring a 3,4,5-trimethoxyphenyl group, demonstrated excellent inhibition of tubulin polymerization and significant antiproliferative activity against melanoma and prostate cancer cells.[1][2]
Benzo[d]thiazol-2-amine derivative (Compound 2)Human Epidermal Growth Factor Receptor (HER)-10.4Exhibited high binding affinity to the HER enzyme, suggesting potential as a cancer therapy candidate.[3]
Benzo[d]thiazol-2-amine derivative (Compound 3)Human Epidermal Growth Factor Receptor (HER)-9.9Showed strong binding affinity to the HER enzyme, indicating its potential as an anticancer agent.[3]
Antimicrobial Agents N-arylsulfonylpyridone with benzothiazole moiety (Compound 16b)Dihydropteroate Synthase (DHPS)- (IC50 = 7.85 µg/mL)This compound was identified as a potent inhibitor of the DHPS enzyme, with activity comparable to the standard drug sulfadiazine. Docking studies revealed interactions within the PABA pocket.[4]
Benzothiazole derivative (Compound 3)E. coli Dihydroorotase-5.02 (Docking Score)Showed the highest docking score among the tested benzothiazole compounds and was the most effective in reducing the specific activity of dihydroorotase.[5]
Anticonvulsant Agents Designed benzothiazole derivative (SDZ64)GABA-AT (1OHV)-121.56 (MolDock Score)This derivative exhibited an excellent MolDock score, significantly better than the standard drugs phenytoin and carbamazepine, suggesting strong potential as a GABA-AT inhibitor.[6]

Experimental Protocols: Molecular Docking

A generalized experimental protocol for molecular docking studies of benzothiazole derivatives, based on methodologies reported in the literature, is provided below.[7][8]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMM.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

  • These 2D structures are converted into 3D structures.

  • The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular docking is performed using software such as AutoDock, Glide, or Molegro Virtual Docker.[6][7][9][10]

  • The software samples various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose using a scoring function.

4. Analysis of Results:

  • The resulting docked poses are ranked based on their docking scores.

  • The pose with the most favorable score and meaningful interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site is selected as the most probable binding mode.

  • Visualization tools are used to analyze the protein-ligand interactions in detail.

Visualizations

Experimental Workflow for Molecular Docking

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Download, Cleaning) define_grid Define Grid Box (Active Site Identification) protein_prep->define_grid ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) run_docking Run Docking Simulation (e.g., AutoDock, Glide) ligand_prep->run_docking define_grid->run_docking score_poses Score and Rank Poses run_docking->score_poses analyze_interactions Analyze Interactions (Hydrogen Bonds, etc.) score_poses->analyze_interactions signaling_pathway cluster_cell_cycle Cell Cycle Progression tubulin_dimers αβ-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->tubulin_dimers cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis (Programmed Cell Death) cell_division->apoptosis inhibitor This compound Derivative (Inhibitor) inhibitor->tubulin_dimers protein_prep protein_prep ligand_prep ligand_prep define_grid define_grid run_docking run_docking score_poses score_poses analyze_interactions analyze_interactions

References

Illuminating the Molecular Architecture: A Comparative Guide to Validating the Structure of 5-Methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is fundamental to understanding its reactivity, biological activity, and therapeutic potential. This guide provides a comparative analysis of X-ray crystallography against other key analytical techniques for the structural elucidation of 5-Methoxybenzo[d]thiazole, a heterocyclic compound of significant interest. By presenting supporting experimental data from closely related analogs and detailed methodologies, this document aims to offer a comprehensive resource for validating the structure of this and similar molecules.

The precise arrangement of atoms in this compound dictates its physicochemical properties and interactions with biological targets. While several methods can provide structural information, X-ray crystallography remains the gold standard for determining the absolute three-dimensional structure in the solid state. However, a multi-technique approach, incorporating spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is often essential for a complete and robust structural confirmation.[1]

Comparison of Structural Validation Techniques

A combination of analytical methods is typically employed to provide a comprehensive structural picture of novel compounds.[1] X-ray crystallography offers unparalleled detail on the solid-state conformation, while NMR spectroscopy provides crucial information about the molecular structure in solution, and mass spectrometry confirms the molecular weight and elemental composition.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[1][2]High-quality single crystal (typically 0.1-0.5 mm).Provides the absolute and most detailed structural information.[1]Crystal growth can be challenging; structure may not represent the conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).[1]1-10 mg of pure sample dissolved in a deuterated solvent.Essential for determining the structure in solution and identifying constitutional isomers.[1]Does not provide bond lengths or angles directly; complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).[1]Micrograms to nanograms of sample.High sensitivity and accuracy for molecular weight determination.[1]Provides limited information on the connectivity of atoms and no stereochemical data.
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Small amount of solid or liquid sample.Fast and simple method for functional group identification.Provides limited information about the overall molecular structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are the typical experimental protocols for the key techniques discussed.

1. Single-Crystal X-ray Crystallography

  • Crystal Growth: Single crystals of a quality suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) may be screened to find optimal crystallization conditions.[1]

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1][2]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, highly precise molecular structure.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and standard ¹H and ¹³C NMR spectra are acquired. Additional experiments, such as COSY, HSQC, and HMBC, can be performed to establish detailed atomic connectivity.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the spectra are analyzed to determine the structure of the molecule in solution.

3. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Analysis: The experimentally determined monoisotopic mass is compared to the calculated exact mass of the proposed molecular formula to confirm the elemental composition.

Illustrative Data for Benzothiazole Analogs

While the specific crystal structure of this compound is not publicly available, the following tables present representative data for closely related benzothiazole derivatives to illustrate the expected outcomes of these analytical techniques.

Table 1: Representative Crystallographic Data for a Substituted Benzothiazole (Based on data for 2-(2,5-dimethoxyphenyl)benzo[d]thiazole)[2]

ParameterValue
Molecular FormulaC₁₅H₁₃NO₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (5)
b (Å)8.9876 (4)
c (Å)14.5678 (7)
β (°)108.456 (2)
Volume (ų)1256.78 (11)
Z4
R-factor (%)4.5

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives (Based on data for 5-Methoxy-2,1,3-benzothiadiazole)[1]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-47.41 (d, J = 2.5 Hz)105.7
H-67.09 (dd, J = 9.2, 2.5 Hz)118.2
H-77.84 (d, J = 9.2 Hz)120.3
OCH₃3.92 (s)56.1
C-2-156.4
C-3a-146.9
C-5-160.2
C-7a--

Table 3: Representative High-Resolution Mass Spectrometry Data (Based on data for N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide)[1]

IonCalculated m/zObserved m/z
[M+H]⁺268.0344268.0340

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for structural validation and a hypothetical signaling pathway where a benzothiazole derivative might be involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Structure ms Mass Spectrometry (HRMS) purification->ms Molecular Formula xray X-ray Crystallography purification->xray Absolute Structure validation Final Structure Confirmation nmr->validation ms->validation xray->validation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k benzothiazole This compound (Inhibitor) benzothiazole->receptor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

References

Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of 5-Methoxybenzo[d]thiazole Derivatives with Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the enzymatic inhibition profile of 5-methoxybenzo[d]thiazole derivatives, providing essential data for assessing potential therapeutic applications and off-target effects.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The introduction of a methoxy group at the 5-position can significantly modulate the pharmacological properties of these compounds. Understanding the cross-reactivity of this compound and its derivatives is paramount for developing selective and safe therapeutic agents. This guide provides a comparative analysis of the inhibitory activity of this compound derivatives against several key enzymes, supported by experimental data and detailed protocols.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potential of this compound derivatives has been evaluated against several enzymes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, offering a quantitative comparison of their potency.

CompoundTarget EnzymeIC50 Value (nM)Notes
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamideAcetylcholinesterase (AChE)64.9 ± 2.9A derivative of this compound.
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamideMonoamine Oxidase B (MAO-B)85.1 ± 3.8A derivative of this compound.
2-(3,5-dimethoxyphenyl)-5-methoxybenzo[d]thiazoleNRH:Quinone Oxidoreductase 2 (NQO2)108A methoxy-substituted benzothiazole derivative.[1]
2-(2,5-dimethoxyphenyl)-5-methoxybenzo[d]thiazoleNRH:Quinone Oxidoreductase 2 (NQO2)846A methoxy-substituted benzothiazole derivative.[1]
2-(3,4,5-trimethoxyphenyl)-5-methoxybenzo[d]thiazoleNRH:Quinone Oxidoreductase 2 (NQO2)51A methoxy-substituted benzothiazole derivative.[1]

Broader Cross-Reactivity Landscape

While quantitative data for this compound itself against a wide enzyme panel is limited, the broader benzothiazole class has been shown to interact with other enzyme families, suggesting potential cross-reactivity. Notably, various benzothiazole derivatives have been investigated as inhibitors of protein kinases and proteases.[2] This highlights the importance of comprehensive screening of this compound derivatives against a panel of kinases and proteases during drug development to assess their selectivity profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by detecting the formation of thiocholine.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI, and the chromogenic reagent, DTNB.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

Materials:

  • Monoamine Oxidase B (MAO-B) enzyme

  • MAO-B substrate (e.g., kynuramine or benzylamine)

  • A fluorescent probe that reacts with hydrogen peroxide

  • Assay buffer

  • Test compound (this compound derivative)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well black plate, add the assay buffer, test compound, and MAO-B enzyme.

  • Pre-incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the MAO-B substrate and the fluorescent probe.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the reaction velocity from the linear phase of the fluorescence curve.

  • Determine the percent inhibition and IC50 value as described for the AChE assay.

NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of NQO2.

Materials:

  • Recombinant human NQO2 enzyme

  • NRH (dihydronicotinamide riboside) as the electron donor

  • Menadione as the electron acceptor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) as an indicator dye

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compound (methoxy-benzothiazole derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add the assay buffer, test compound, and NQO2 enzyme.

  • Incubate the plate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding NRH and menadione.

  • Add MTT to the wells. The reduction of MTT by NQO2 results in a colored formazan product.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of NQO2 inhibition and the IC50 value.

Visualizing Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the enzymatic pathways and a general experimental workflow.

AChE_Pathway Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Substrate Choline Choline Acetate Acetate AChE->Choline Product AChE->Acetate Product Inhibitor This compound Derivative Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase (AChE) signaling pathway and its inhibition.

MAOB_Pathway Monoamine Monoamine (e.g., Dopamine) MAOB MAO-B Monoamine->MAOB Substrate Aldehyde Aldehyde Ammonia Ammonia H2O2 Hydrogen Peroxide MAOB->Aldehyde Product MAOB->Ammonia Product MAOB->H2O2 Product Inhibitor This compound Derivative Inhibitor->MAOB Inhibition

Caption: Monoamine Oxidase B (MAO-B) enzymatic reaction and inhibition.

Caption: NRH:Quinone Oxidoreductase 2 (NQO2) catalytic cycle and inhibition.

Cross_Reactivity_Workflow cluster_workflow Experimental Workflow for Cross-Reactivity Screening Compound Test Compound (this compound derivative) Primary_Assay Primary Enzyme Inhibition Assay (Single Concentration) Compound->Primary_Assay Enzyme_Panel Panel of Diverse Enzymes (e.g., Kinases, Proteases, etc.) Enzyme_Panel->Primary_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (Multiple Concentrations) Hit_Identification->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Selectivity_Analysis Selectivity Profile Analysis IC50_Determination->Selectivity_Analysis

Caption: General workflow for assessing enzyme cross-reactivity.

References

Safety Operating Guide

Proper Disposal of 5-Methoxybenzo[d]thiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential guidance on the proper disposal procedures for 5-Methoxybenzo[d]thiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with this chemical.

The primary route for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2] It is imperative that all national and local regulations regarding chemical waste are strictly followed.[1][3]

Hazard Assessment and Safety Information

Summary of Key Information (Based on Analogous Compounds):

PropertyData (from similar compounds)
Appearance Light brown solid.[6]
Odor Rotten-egg like.[6]
Melting Point 34 - 38 °C / 93.2 - 100.4 °F.[6]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[3][6][7][8]
Hazardous Decomposition Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, and sulfur oxides.[2][6][7][8]

Step-by-Step Disposal Procedure

All waste containing this compound must be treated as hazardous chemical waste.[3][4]

  • Waste Determination: The first step in proper disposal is to determine that the waste is hazardous.[9] Based on the characteristics of similar compounds, this compound waste should be classified as hazardous.[7] This determination must be documented.[9]

  • Waste Segregation:

    • Solid Waste: Collect contaminated consumables (e.g., gloves, weighing paper) and excess solid compound in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Container Management:

    • Use the original container if it is intact and can be tightly sealed.[1]

    • If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container.[1]

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste.[4]

    • Keep containers tightly sealed except when adding waste.[9]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][4]

    • The storage area should be away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

    • Provide them with a copy of the Safety Data Sheet (if available) or all known hazard information for the compound and any other components in the waste.[1]

    • Complete all required waste disposal documentation as per your institution and local regulations.[1]

Spill Response

In the event of a spill, evacuate the immediate area and wear appropriate Personal Protective Equipment (PPE).[4] For small spills, use an inert absorbent material like vermiculite or sand to contain the spill, then place it in a sealed container for disposal.[4][7][8] For large spills, contact your institution's EHS department immediately.[4]

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for 5-Methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide furnishes critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methoxybenzo[d]thiazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related benzothiazole derivatives to provide a comprehensive safety framework. All personnel must conduct a thorough risk assessment before handling this chemical.

Hazard Assessment

Based on the toxicological profiles of analogous compounds, this compound should be regarded as a potentially hazardous substance. Key potential hazards include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Can cause skin irritation, allergic skin reactions, and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[3]

  • Mutagenicity and Carcinogenicity: Suspected of causing genetic defects and cancer.[3]

Personal Protective Equipment (PPE)

A robust PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance Enclosure[1]Nitrile or Neoprene Gloves (double-gloving recommended)[1]Safety Glasses with Side Shields or Goggles[1]N95 or higher-rated respirator if not in a ventilated enclosure[1]Lab Coat[1]
Solution Preparation and Handling Chemical Fume Hood[1]Nitrile or Neoprene Gloves[1]Safety Goggles[3]Required if vapors/aerosols are generatedLab Coat
Spill Cleanup Well-ventilated areaChemical-resistant GlovesSafety Goggles and Face ShieldSelf-contained breathing apparatus for large spillsImpermeable Protective Clothing

Operational Plan: Safe Handling and Use

Strict adherence to the following procedures is essential for minimizing exposure risk and maintaining a safe laboratory environment.

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation and Weighing: Designate a specific area within a chemical fume hood for handling this compound.[1] Ensure all required PPE is correctly worn before handling the compound.[1]

  • Dissolution and Reaction: When dissolving the solid, add it slowly to the solvent within the fume hood.[1] If heating is necessary, use a controlled heating mantle and a condenser to prevent vapor release.[1]

  • Work-up and Purification: All subsequent steps, such as extractions and chromatography, must be performed inside a chemical fume hood.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation:

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper) and excess solid compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.[1]

Container Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components.[1]

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]

Disposal Method:

  • The primary method for disposal is through an approved and licensed waste disposal plant.[3]

  • It is imperative to follow all national and local regulations concerning chemical waste disposal.[3]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in the table above for spill cleanup.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • For large spills, contact your institution's environmental health and safety department immediately.[1]

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood_prep Prepare Designated Area in Fume Hood ppe->fume_hood_prep weighing Weighing and Aliquoting fume_hood_prep->weighing dissolution Dissolution and Reaction weighing->dissolution purification Work-up and Purification dissolution->purification waste_segregation Segregate Solid and Liquid Waste purification->waste_segregation waste_labeling Label Waste Containers waste_segregation->waste_labeling waste_storage Store in Designated Area waste_labeling->waste_storage waste_pickup Arrange for Hazardous Waste Pickup waste_storage->waste_pickup handling_end End of Procedure waste_pickup->handling_end spill Spill Occurs spill_response Follow Spill Response Protocol spill->spill_response exposure Personnel Exposure first_aid Administer First Aid exposure->first_aid

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.